(3,6-Dihydro-2H-pyran-4-YL)boronic acid
Description
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Properties
IUPAC Name |
3,6-dihydro-2H-pyran-4-ylboronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9BO3/c7-6(8)5-1-3-9-4-2-5/h1,7-8H,2-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVWATSXVUOJOIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CCOCC1)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00635114 | |
| Record name | 3,6-Dihydro-2H-pyran-4-ylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00635114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1002127-60-7 | |
| Record name | 3,6-Dihydro-2H-pyran-4-ylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00635114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
(3,6-Dihydro-2H-pyran-4-YL)boronic acid CAS number and properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3,6-Dihydro-2H-pyran-4-YL)boronic acid, and its derivatives, are versatile chemical intermediates of significant interest in the field of medicinal chemistry and organic synthesis. This technical guide provides a comprehensive overview of its properties, synthesis, and applications, with a particular focus on its role in the development of novel therapeutics. The 3,6-dihydro-2H-pyran motif has emerged as a valuable bioisostere for the morpholine group in drug design, notably in the synthesis of ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR), a key regulator of cell growth and metabolism.[1][2]
Core Data
Chemical Identity and Properties
This compound is a white to off-white solid.[3] While a specific melting point for the free boronic acid is not consistently reported in publicly available literature, its pinacol ester derivative is well-characterized. The pinacol ester serves as a stable, crystalline solid that is often preferred for storage and handling, and it is readily deprotected to the active boronic acid when needed.
| Identifier | This compound | 2-(3,6-Dihydro-2H-pyran-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
| CAS Number | 1002127-60-7[3][4][5][6][7][8][9] | 287944-16-5[4][10] |
| Molecular Formula | C₅H₉BO₃[4][8][9] | C₁₁H₁₉BO₃[10] |
| Molecular Weight | 127.93 g/mol [8] | 210.08 g/mol [4][10] |
| Appearance | Solid[4][5] | White to off-white solid[3] |
| Melting Point | Not available | 63-67 °C[3][4][10] |
| Solubility | Not available | Slightly soluble in water[10] |
| Storage | Inert atmosphere, store in freezer, under -20°C[4][5] | 2-8°C, moisture sensitive[4][10] |
Experimental Protocols
Synthesis of 2-(3,6-Dihydro-2H-pyran-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
A common and efficient method for the synthesis of the pinacol ester of this compound involves a palladium-catalyzed cross-coupling reaction between a suitable pyran derivative and bis(pinacolato)diboron.
Reaction Scheme:
Synthesis of the Pinacol Ester.
Materials:
-
3,6-Dihydro-2H-pyran-4-yl trifluoromethanesulfonate
-
Bis(pinacolato)diboron
-
PdCl₂(dppf) (dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II))
-
Potassium acetate
-
Dioxane (anhydrous)
-
Argon (or other inert gas)
Procedure:
-
To a round-bottomed flask, add 3,6-dihydro-2H-pyran-4-yl trifluoromethanesulfonate (1.0 eq), bis(pinacolato)diboron (1.1 eq), and potassium acetate (3.0 eq).
-
Add anhydrous dioxane to the flask.
-
Purge the reaction mixture with argon for 15-20 minutes to remove any dissolved oxygen.
-
Add PdCl₂(dppf) (0.05 eq) to the reaction mixture.
-
Heat the reaction mixture to 80°C and stir overnight under an argon atmosphere.
-
Upon completion (monitored by TLC or LC-MS), cool the reaction to room temperature.
-
Filter the reaction mixture through a pad of celite to remove the palladium catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-(3,6-dihydro-2H-pyran-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.
Deprotection to this compound
The pinacol ester can be deprotected to the corresponding boronic acid using a two-step procedure involving transesterification with diethanolamine followed by hydrolysis.
Reaction Scheme:
Deprotection of the Pinacol Ester.
Materials:
-
2-(3,6-Dihydro-2H-pyran-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
-
Diethanolamine
-
Diethyl ether
-
Aqueous acid (e.g., 1M HCl)
Procedure:
-
Dissolve the pinacol ester in diethyl ether.
-
Add diethanolamine (1.1 eq) to the solution. A white precipitate of the diethanolamine-boronate adduct should form.
-
Stir the mixture at room temperature until the reaction is complete (typically monitored by the disappearance of the starting material on TLC).
-
Filter the white precipitate and wash with cold diethyl ether.
-
The isolated diethanolamine adduct can then be hydrolyzed by treatment with an aqueous acid to yield the free boronic acid.
Application in Drug Development: mTOR Inhibitors
The 3,6-dihydro-2H-pyran moiety has been successfully employed as a morpholine replacement in the design of potent and selective ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR).[1][2] The mTOR signaling pathway is a crucial regulator of cell growth, proliferation, and survival, and its dysregulation is implicated in various diseases, including cancer.
mTOR Signaling Pathway
The mTOR kinase is a central component of two distinct protein complexes, mTORC1 and mTORC2, which regulate different cellular processes.
Simplified mTOR Signaling Pathway.
Synthesis of a Pyrazolopyrimidine-based mTOR Inhibitor
This compound (or its pinacol ester) is a key building block in the synthesis of pyrazolopyrimidine-based mTOR inhibitors via a Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow:
Suzuki Coupling for mTOR Inhibitor Synthesis.
Procedure for the Synthesis of 6-(3,6-dihydro-2H-pyran-4-yl)-4-(3-hydroxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine (a representative mTOR inhibitor):
This procedure is adapted from the general principles of Suzuki-Miyaura couplings and the specific context of mTOR inhibitor synthesis.
Materials:
-
6-Chloro-4-(3-hydroxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine
-
2-(3,6-Dihydro-2H-pyran-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
-
Tetrakis(triphenylphosphine)palladium(0)
-
Cesium carbonate
-
1,4-Dioxane
-
Water
-
Nitrogen
Procedure:
-
In a reaction vessel, combine 6-chloro-4-(3-hydroxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine (1.0 eq), 2-(3,6-dihydro-2H-pyran-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.2 eq), and cesium carbonate (2.0 eq).
-
Add a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
De-gas the mixture by bubbling nitrogen through it for 20-30 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.1 eq) to the reaction mixture.
-
Heat the reaction to reflux and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the final compound.
Conclusion
This compound is a valuable and versatile building block in modern organic synthesis and drug discovery. Its ability to serve as a morpholine bioisostere has been effectively demonstrated in the development of potent mTOR inhibitors. The synthetic routes to this compound and its derivatives are well-established, primarily relying on robust palladium-catalyzed cross-coupling reactions. This technical guide provides researchers with the essential information to effectively utilize this important chemical entity in their research and development endeavors.
References
- 1. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. arctomsci.com [arctomsci.com]
- 4. Targeting tumor cells with pyrazolo[3,4-<i>d</i>]pyrimidine scaffold: A literature review on synthetic approaches, structure activity relationship, structural and target-based mechanisms - Arabian Journal of Chemistry [arabjchem.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 3,6-DIHYDRO-2H-PYRAN-4-BORONIC ACID | 1002127-60-7 [chemicalbook.com]
- 7. 1002127-60-7 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. Page loading... [guidechem.com]
- 10. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Synthesis and Characterization of (3,6-Dihydro-2H-pyran-4-YL)boronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of (3,6-Dihydro-2H-pyran-4-YL)boronic acid, a valuable building block in medicinal chemistry. This document details a robust synthetic pathway from commercially available starting materials and outlines the analytical techniques used for its characterization.
Introduction
This compound and its derivatives are versatile synthetic intermediates, primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1] This reactivity allows for the facile formation of carbon-carbon bonds, making it a key component in the synthesis of complex organic molecules, including a variety of natural products and biologically active compounds. Notably, its pinacol ester has been employed in the development of potent inhibitors for targets such as Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) and Embryonic Ectoderm Development (EED), highlighting its significance in modern drug discovery programs.[2]
Synthesis Pathway
The synthesis of this compound is most effectively achieved through a multi-step process, starting with the formation of its stable pinacol ester, followed by a deprotection step.
Synthesis of this compound pinacol ester
A highly efficient, one-pot synthesis for the pinacol ester has been developed, commencing from 4-tetrahydropyranone.[1] The process involves the formation of a hydrazone, followed by bromination and subsequent palladium-catalyzed borylation.
Deprotection to this compound
The conversion of the stable pinacol ester to the final boronic acid can be challenging. A reliable two-step procedure involves transesterification with diethanolamine to form a stable DABO boronate, followed by mild acid hydrolysis to yield the desired boronic acid.[3]
Experimental Protocols
Synthesis of 4-Bromo-3,6-dihydro-2H-pyran[1]
-
To a solution of copper(II) bromide (0.6 mol) in methanol (400 mL), add triethylamine (0.3 mol) at 20 °C and stir for 10 minutes.
-
Cool the mixture to 0 °C.
-
Add a solution of (dihydro-2H-pyran-4(3H)-ylidene)hydrazine (0.1 mol) in methanol (150 mL) dropwise over 10 minutes.
-
Continue stirring for 1 hour at 0 °C.
-
Work-up procedure would follow to isolate the 4-bromo-3,6-dihydro-2H-pyran.
Synthesis of this compound pinacol ester[1]
-
Under a nitrogen atmosphere, combine 4-bromo-3,6-dihydro-2H-pyran (0.15 mol), bis(pinacolato)diboron (0.15 mol), 1,1'-bis(diphenylphosphino)ferrocene-palladium(II) dichloride methylene chloride complex (1.5 mmol), and potassium acetate (0.45 mol) in dioxane (350 mL).
-
Heat the mixture to 80 °C for 3 hours.
-
After cooling, add water (50 mL) and extract the product with dichloromethane (3 x 30 mL).
-
Further purification by chromatography would yield the final pinacol ester.
Deprotection of the Pinacol Ester (General Procedure)[3]
-
Transesterification: Stir the pinacol boronate ester with diethanolamine in a suitable solvent (e.g., dichloromethane) at room temperature. The resulting diethanolamine (DABO) boronate ester often precipitates and can be isolated by filtration.[4]
-
Hydrolysis: Treat the isolated DABO boronate with a mild aqueous acid (e.g., 1N HCl) to hydrolyze the ester and precipitate the final boronic acid. The product can then be isolated by filtration and dried.
Characterization Data
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₉BO₃ | [2] |
| Molecular Weight | 210.08 g/mol | [2] |
| Appearance | Solid | [2] |
| Melting Point | 63-67 °C | [2] |
| Storage Temperature | 2-8°C | [2] |
Spectroscopic Data for the Pinacol Ester
| Technique | Data | Reference |
| ¹H NMR (400 MHz, CDCl₃) | δ 6.07 (m, 1H), 4.20–4.13 (m, 2H), 3.86–3.82 (m, 2H), 2.56–2.49 (m, 2H), 1.24 (s, 12H) | [1] |
Expected Characterization of this compound
-
¹³C NMR: The carbon atom attached to the boron (the ipso-carbon) is often difficult to detect or appears as a very broad, weak signal due to quadrupolar relaxation.[5] Other expected signals would correspond to the alkene carbons (~120-140 ppm) and the aliphatic carbons of the pyran ring (~20-70 ppm).
-
Mass Spectrometry: Analysis of boronic acids by mass spectrometry can be complex due to their tendency to form cyclic trimers (boroxines) through dehydration. Derivatization to an ester (e.g., with a diol matrix in MALDI-MS) can provide clearer results.[6]
-
Infrared (IR) Spectroscopy: The IR spectrum is expected to show a strong, broad O-H stretch around 3200-3600 cm⁻¹ characteristic of the boronic acid group. A B-O stretching band is typically observed around 1310-1350 cm⁻¹. Other key peaks would include C=C stretching (~1650 cm⁻¹) and C-O stretching of the pyran ring.
Role in Drug Discovery
This compound is not typically a pharmacologically active agent itself. Instead, it serves as a crucial structural motif and building block for the synthesis of more complex drug candidates. Its utility is demonstrated in its incorporation into molecules targeting key signaling pathways in disease.
The dihydropyran motif can impart favorable pharmacokinetic properties, such as improved solubility and metabolic stability, to the final drug molecule. Its use in the synthesis of IRAK4 inhibitors, for example, is aimed at treating inflammatory and autoimmune diseases by modulating the Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) signaling pathways.[7][8]
Safety and Handling
This compound is classified as a warning-level hazard. It is harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation.[9] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. It should be stored in an inert atmosphere, preferably in a freezer under -20°C.[9]
References
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. 3,6-Dihydro-2H-pyran-4-boronic acid pinacol ester 97 287944-16-5 [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design of Novel IRAK4 Inhibitors Using Molecular Docking, Dynamics Simulation and 3D-QSAR Studies [mdpi.com]
- 8. Design, synthesis, evaluation and optimization of potent IRAK4 inhibitors alleviating production of inflammatory cytokines in LPS-induced SIRS model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound | 1002127-60-7 [sigmaaldrich.com]
(3,6-Dihydro-2H-pyran-4-YL)boronic acid chemical structure and IUPAC name
An In-depth Technical Guide on (3,6-Dihydro-2H-pyran-4-yl)boronic acid
Introduction
This compound and its derivatives are versatile synthetic intermediates of significant interest to the pharmaceutical and agrochemical industries.[1][2] As organoboron compounds, they serve as key building blocks in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, for the formation of carbon-carbon bonds.[1][3] Their utility has been demonstrated in the synthesis of a wide array of biologically active compounds, including inhibitors for various enzymes and modulators for cellular signaling pathways.[4] This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of this compound, with a focus on its pinacol ester derivative, which is more commonly used due to its enhanced stability.
Chemical Structure and IUPAC Name
The chemical entity can refer to the boronic acid itself or its more stable pinacol ester.
-
Parent Compound: this compound
-
Pinacol Ester: 2-(3,6-Dihydro-2H-pyran-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane[2]
The IUPAC name for the pinacol ester derivative is 2-(3,6-dihydro-2H-pyran-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane .[5]
Chemical Structures:
Physicochemical Properties
The following tables summarize the key physicochemical properties for this compound and its pinacol ester. The pinacol ester is more frequently documented due to its common usage in synthesis.
Table 1: Properties of this compound
| Property | Value | Reference |
| CAS Number | 1002127-60-7 | |
| Molecular Formula | C₅H₉BO₃ | [6] |
| Molecular Weight | 127.94 g/mol | [7] |
| Physical Form | Solid | |
| InChI Key | YVWATSXVUOJOIG-UHFFFAOYSA-N | |
| Storage | Inert atmosphere, store in freezer, under -20°C |
Table 2: Properties of 3,6-Dihydro-2H-pyran-4-boronic acid pinacol ester
| Property | Value | Reference |
| CAS Number | 287944-16-5 | [4][8] |
| Molecular Formula | C₁₁H₁₉BO₃ | [2][4] |
| Molecular Weight | 210.08 g/mol | [4] |
| Physical Form | Solid | [4] |
| Melting Point | 63-67 °C | [4] |
| InChI Key | DOSGEBYQRMBTGS-UHFFFAOYSA-N | [2][4] |
| SMILES | CC1(C)OB(OC1(C)C)C2=CCOCC2 | [2][4] |
| Storage | 2-8°C | [4] |
| Solubility | Slightly soluble in water | [9] |
Experimental Protocols: Synthesis
An efficient, one-pot synthesis for 3,6-dihydro-2H-pyran-4-boronic acid pinacol ester has been developed, which avoids harsh conditions and expensive reagents.[1] The process begins with the readily available 4-tetrahydropyranone.
Overall Synthesis Workflow
Detailed Methodologies
Step 1: Preparation of 4-bromo-3,6-dihydro-2H-pyran (10)[1]
-
A solution of (dihydro-2H-pyran-4(3H)-ylidene)hydrazine (9) (11.4 g, 0.1 mol) in methanol (150 mL) is prepared. This starting hydrazone is easily synthesized by treating 4-tetrahydropyranone with hydrazine hydrate.[1]
-
Under a nitrogen atmosphere, triethylamine (42 mL, 0.3 mol) is added to a solution of copper(II) bromide (134 mg, 0.6 mol) in methanol (400 mL) at 20°C. The mixture is stirred for 10 minutes.
-
The reaction mixture is cooled to 0°C.
-
The hydrazone solution is added dropwise to the copper(II) bromide mixture over 10 minutes.
-
The reaction is allowed to stir for an additional hour at 0°C.
Step 2: Preparation of 3,6-Dihydro-2H-pyran-4-boronic acid pinacol ester (1)[1]
-
A solution is prepared under a nitrogen atmosphere containing 4-bromo-3,6-dihydro-2H-pyran (10) (24.5 g, 0.15 mol), bis(pinacolato)diboron (42.0 g, 0.15 mol), 1,1'-bis(diphenylphosphino)ferrocene-palladium(II) dichloride methylene chloride complex (1.25 g, 1.5 mmol), and potassium acetate (44.5 g, 0.45 mol) in dioxane (350 mL).
-
The mixture is heated to 80°C for 3 hours.
-
After cooling, water (50 mL) is added to the reaction mixture.
-
The product is extracted with dichloromethane (3 x 30 mL).
-
The combined organic layers are dried and concentrated to yield the target product. This process has been shown to produce the final product in 66% yield.[1]
Applications in Drug Discovery and Development
Boronic acids are recognized for their unique ability to form reversible covalent complexes with diols, a feature leveraged in drug design to target sugars, amino acids, and active site serines in enzymes.[3] this compound pinacol ester is a valuable intermediate for synthesizing complex molecules with significant biological properties.
Key Applications:
-
Endocannabinoid System (ECS) Modulators: Used in the preparation of 1,2-dihydro-2-oxopyridine based ECS modulators.[4]
-
Cancer Therapy: Serves as an intermediate in the synthesis of embryonic ectoderm development (EED) inhibitors, which are targets in cancer research.[4]
-
Inflammation and Autoimmune Diseases: Employed in the preparation of pyrrolotriazine-based IRAK4 (interleukin-1 receptor-associated kinase 4) inhibitors, which are implicated in inflammatory pathways.[4]
-
General Synthesis: The compound is broadly used in Suzuki-Miyaura cross-coupling reactions to create a variety of natural products and biologically active compounds with potential anti-HIV, antituberculosis, anticancer, and antimycobacterial properties.[1]
The logical relationship for its application in synthesis can be visualized as follows:
Conclusion
This compound, particularly in its stable pinacol ester form, is a crucial building block for modern synthetic organic chemistry. Its role in facilitating the construction of complex molecular architectures through robust and efficient reactions like the Suzuki-Miyaura coupling makes it an invaluable tool for researchers in drug discovery and materials science. The availability of efficient synthesis protocols further enhances its appeal for both laboratory-scale and industrial applications.
References
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. H64452.03 [thermofisher.com]
- 3. Boronic acid - Wikipedia [en.wikipedia.org]
- 4. 3,6-Dihydro-2H-pyran-4-boronic acid pinacol ester 97 287944-16-5 [sigmaaldrich.com]
- 5. Pyrans | Fisher Scientific [fishersci.com]
- 6. 3,6-Dihydro-2H-pyran-4-ylboronic acid | C5H9BO3 | CID 23593638 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. (5,6-Dihydro-2H-pyran-3-yl)boronic acid | C5H9BO3 | CID 66728296 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. usbio.net [usbio.net]
- 9. 3,6-Dihydro-2H-pyran-4-boronic acid pinacol ester, 98% | Fisher Scientific [fishersci.ca]
The Emergence of Dihydropyran Boronic Acids: A Technical Guide to Their Synthesis and Application in Drug Discovery
For Immediate Release
A comprehensive technical guide detailing the discovery, history, and synthetic methodologies of dihydropyran boronic acids has been compiled for researchers, scientists, and professionals in drug development. This whitepaper provides an in-depth look at these versatile chemical entities, with a focus on 3,6-dihydro-2H-pyran-4-boronic acid pinacol ester, a key building block in modern medicinal chemistry.
Introduction: A Brief History and Discovery
The journey of boronic acids in chemistry began in 1860 when Edward Frankland first reported the synthesis and isolation of ethylboronic acid.[1][2] These organoboron compounds, characterized by a carbon-boron bond, have since become indispensable tools in organic synthesis, largely due to their stability, low toxicity, and versatile reactivity, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][2][3]
While the broader class of boronic acids has a long history, the specific emergence of dihydropyran boronic acids is a more recent development. These heterocyclic boronic acid derivatives merge the structural features of the dihydropyran ring system, a common motif in biologically active molecules, with the synthetic utility of the boronic acid functional group.
A pivotal moment in the history of this specific subclass of compounds was the development of an efficient, one-pot synthesis for 3,6-dihydro-2H-pyran-4-boronic acid pinacol ester (CAS Number: 287944-16-5). This development has made this versatile building block readily accessible, accelerating its use in medicinal chemistry.
Synthetic Methodologies: The Path to Dihydropyran Boronic Acids
The synthesis of dihydropyran boronic acids has evolved to improve efficiency and yield. A highly effective and widely cited method is the one-pot synthesis of 3,6-dihydro-2H-pyran-4-boronic acid pinacol ester from 4-tetrahydropyranone.
One-Pot Synthesis of 3,6-Dihydro-2H-pyran-4-boronic acid Pinacol Ester
This process involves a sequence of reactions starting from the readily available 4-tetrahydropyranone. The key steps are:
-
Hydrazone Formation: Condensation of 4-tetrahydropyranone with hydrazine hydrate.
-
Vinyl Bromide Formation: Treatment of the hydrazone with copper(II) bromide and triethylamine, followed by an elimination reaction promoted by 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to yield 4-bromo-3,6-dihydro-2H-pyran.
-
Palladium-Catalyzed Borylation: A Miyaura borylation reaction of the resulting vinyl bromide with bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst and a base.
Detailed Experimental Protocol: Palladium-Catalyzed Borylation of 4-Bromo-3,6-dihydro-2H-pyran
The following protocol is adapted from established literature for the final borylation step.
Materials:
-
4-Bromo-3,6-dihydro-2H-pyran
-
Bis(pinacolato)diboron (B₂pin₂)
-
1,1'-Bis(diphenylphosphino)ferrocene-palladium(II) dichloride methylene chloride complex (PdCl₂(dppf)·CH₂Cl₂)
-
Potassium acetate (KOAc)
-
Dioxane (anhydrous)
Procedure:
-
To a dry reaction vessel under a nitrogen atmosphere, add 4-bromo-3,6-dihydro-2H-pyran (1.0 eq), bis(pinacolato)diboron (1.0 eq), potassium acetate (3.0 eq), and PdCl₂(dppf)·CH₂Cl₂ (0.01 eq).
-
Add anhydrous dioxane to the vessel.
-
Heat the reaction mixture to 80°C and stir for 3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Add water to the reaction mixture and extract with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 3,6-dihydro-2H-pyran-4-boronic acid pinacol ester.
Quantitative Data
The following table summarizes typical quantitative data for the synthesis of 3,6-dihydro-2H-pyran-4-boronic acid pinacol ester.
| Parameter | Value |
| Yield | 66% |
| Catalyst Loading | 1 mol% |
| Reaction Time | 3 hours |
| Reaction Temperature | 80°C |
| Appearance | Solid |
| Melting Point | 63-67 °C |
| Molecular Weight | 210.08 g/mol |
Applications in Drug Discovery and Medicinal Chemistry
3,6-Dihydro-2H-pyran-4-boronic acid pinacol ester has emerged as a crucial building block in the synthesis of potent and selective inhibitors for various therapeutic targets. Its utility is primarily demonstrated in Suzuki-Miyaura cross-coupling reactions to construct complex molecular architectures.
Inhibition of Embryonic Ectoderm Development (EED)
The Polycomb Repressive Complex 2 (PRC2) plays a critical role in epigenetic regulation through the methylation of histone H3 on lysine 27 (H3K27), leading to gene silencing.[4] Aberrant PRC2 activity is implicated in various cancers.[5][6] The EED subunit of PRC2 is essential for its catalytic activity, making it an attractive therapeutic target.[5][7] Small molecule inhibitors that bind to the H3K27me3 binding pocket of EED can allosterically inhibit PRC2 function.[4] The dihydropyran moiety, introduced via the corresponding boronic acid, has been incorporated into potent EED inhibitors.
Inhibition of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4)
IRAK4 is a serine/threonine kinase that is a critical component of the innate immune system.[8][9] It acts as a key signaling node downstream of Toll-like receptors (TLRs) and the interleukin-1 receptor (IL-1R).[10][11] Upon activation, IRAK4 initiates a signaling cascade that leads to the production of pro-inflammatory cytokines such as TNF-α and IL-6.[9][12] Dysregulation of this pathway is associated with various autoimmune and inflammatory diseases.[8][12] Consequently, IRAK4 is a prime target for the development of anti-inflammatory drugs. The 3,6-dihydro-2H-pyran-4-yl moiety has been successfully incorporated into potent and selective IRAK4 inhibitors.
Conclusion
Dihydropyran boronic acids, and particularly their pinacol esters, represent a significant advancement in the field of medicinal chemistry. While the broader family of boronic acids has a rich history, the development of efficient synthetic routes to these specific heterocyclic derivatives has unlocked their potential as valuable building blocks. Their successful application in the synthesis of potent EED and IRAK4 inhibitors underscores their importance in the development of novel therapeutics for cancer and inflammatory diseases. This technical guide provides a foundational understanding of the history, synthesis, and application of these compounds, aiming to facilitate further research and innovation in the field.
References
- 1. Boronic acid - Wikipedia [en.wikipedia.org]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Discovery of the Clinical Candidate MAK683: An EED-Directed, Allosteric, and Selective PRC2 Inhibitor for the Treatment of Advanced Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An overview of the development of EED inhibitors to disable the PRC2 function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and biological evaluation of novel pyridazinone-based EED inhibitors for prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent strategies targeting Embryonic Ectoderm Development (EED) for cancer therapy: Allosteric inhibitors, PPI inhibitors, and PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Discovery of Potent Benzolactam IRAK4 Inhibitors with Robust in Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. IRAK-4 Inhibitors for Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, synthesis, evaluation and optimization of potent IRAK4 inhibitors alleviating production of inflammatory cytokines in LPS-induced SIRS model - PubMed [pubmed.ncbi.nlm.nih.gov]
(3,6-Dihydro-2H-pyran-4-YL)boronic Acid: A Technical Guide to Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
(3,6-Dihydro-2H-pyran-4-YL)boronic acid, a valuable reagent in organic synthesis, belongs to the class of vinyl boronic acids. While instrumental in constructing complex molecules, its inherent instability necessitates careful handling and storage to ensure its integrity and performance in chemical reactions. This guide provides a comprehensive overview of the stability profile and optimal storage conditions for this compound, with a focus on its more stable and commonly utilized pinacol ester derivative.
Core Concepts: The Challenge of Vinyl Boronic Acid Stability
Vinyl boronic acids are known to be susceptible to several degradation pathways, which can significantly impact their purity and reactivity.[1][2] The primary decomposition mechanisms include:
-
Protodeboronation: The cleavage of the carbon-boron bond by a proton source, leading to the formation of the corresponding alkene.
-
Oxidation: Reaction with atmospheric oxygen, which can lead to the formation of various byproducts.
-
Polymerization: Vinyl groups can undergo polymerization, especially in the presence of heat or light.
These degradation processes can be accelerated by exposure to air, moisture, heat, and basic conditions.[1][2] To circumvent these stability issues, this compound is most commonly supplied and used as its pinacol ester derivative: 2-(3,6-dihydro-2H-pyran-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. This ester form offers significantly enhanced stability, making it more amenable to benchtop handling and long-term storage.
Quantitative Data Summary
The following table summarizes the key quantitative data for the more stable pinacol ester of this compound.
| Property | Value | Reference(s) |
| Physical State | Solid | [3] |
| Appearance | White | [3] |
| Melting Point | 63 - 67 °C | [3] |
| Recommended Storage Temperature | 2-8°C or in a freezer (under -20°C) | [4] |
| Molecular Formula | C11H19BO3 (Pinacol Ester) | [5] |
| Molecular Weight | 210.08 g/mol (Pinacol Ester) | [5] |
Recommended Storage and Handling Protocols
Adherence to strict storage and handling protocols is critical for preserving the quality of this compound pinacol ester.
Storage:
-
Temperature: Store in a refrigerator (2-8°C) or for longer-term storage, in a freezer (under -20°C).[4]
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and reaction with moisture.[4]
-
Container: Keep the container tightly closed in a dry and well-ventilated place.[3]
-
Incompatibilities: Store away from strong oxidizing agents, strong reducing agents, and moisture.[3][6]
Handling:
-
Inert Atmosphere: Handle the compound under an inert atmosphere whenever possible, especially when weighing and preparing solutions.
-
Moisture Control: Avoid exposure to moisture. Use dry solvents and glassware. The compound is noted to be moisture-sensitive.[6]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, safety glasses, and a lab coat. The compound can cause skin and eye irritation and may cause respiratory irritation.[3][6]
-
Ventilation: Use only in a well-ventilated area, such as a fume hood.[3]
Experimental Protocols: Stability Assessment
Objective: To determine the degradation of this compound pinacol ester under various environmental conditions (temperature, humidity, light).
Methodology:
-
Sample Preparation: Aliquot samples of the boronic acid pinacol ester into separate, sealed vials under an inert atmosphere.
-
Condition Exposure: Store the vials under different conditions:
-
Temperature: -20°C (control), 4°C, and ambient temperature (20-25°C).
-
Humidity: Place vials in desiccators with controlled humidity levels (e.g., low and high humidity).
-
Light: Expose a set of vials to ambient light and keep another set in the dark.
-
-
Time Points: Analyze samples at regular intervals (e.g., 0, 1, 2, 4, 8, and 12 weeks).
-
Analytical Technique: Use High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy to quantify the amount of the intact boronic acid pinacol ester and identify any major degradation products.
-
HPLC: Develop a method using a suitable column (e.g., C18) and mobile phase to separate the parent compound from potential impurities. Quantify using a calibration curve.
-
NMR: Dissolve the sample in a deuterated solvent and acquire a proton (¹H) NMR spectrum. The disappearance of the parent compound's signals and the appearance of new signals will indicate degradation. An internal standard can be used for quantification.
-
-
Data Analysis: Plot the percentage of the remaining boronic acid pinacol ester against time for each condition to determine the degradation rate.
Visualizing Relationships and Workflows
The following diagrams illustrate the degradation pathways of vinyl boronic acids and the recommended workflow for handling and storing the pinacol ester of this compound.
Caption: General degradation pathways for vinyl boronic acids.
Caption: Recommended workflow for storage and handling.
References
- 1. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. fishersci.com [fishersci.com]
- 4. This compound | 1002127-60-7 [sigmaaldrich.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. 3,6-Dihydro-2H-pyran-4-boronic acid pinacol ester, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
Spectroscopic and Synthetic Insights into (3,6-Dihydro-2H-pyran-4-YL)boronic Acid and its Pinacol Ester
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
(3,6-Dihydro-2H-pyran-4-YL)boronic acid is a valuable synthetic intermediate in medicinal chemistry and drug development. Its structural motif is incorporated into a variety of biologically active molecules. This technical guide provides a summary of available spectroscopic data for its commonly used derivative, this compound pinacol ester, due to the limited availability of public spectroscopic data for the free boronic acid. Furthermore, a detailed experimental workflow for the synthesis of the pinacol ester is presented.
Spectroscopic Data
This compound Pinacol Ester
Table 1: Summary of Spectroscopic Data
| Spectroscopy | Data Highlights |
| ¹H NMR | See Table 2 for detailed assignments. |
| HRMS | Calculated for C₁₁H₁₉BO₃ [M]⁺: 210.1427; Found: 210.1429[1] |
Table 2: ¹H NMR Data for this compound Pinacol Ester
Solvent: CDCl₃, Frequency: 400 MHz[1]
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 6.53 | s | 1H | =CH |
| 4.20-4.18 | m | 2H | O-CH₂ |
| 3.77-3.74 | t, J = 6 Hz | 2H | O-CH₂ |
| 2.25-2.23 | m | 2H | =C-CH₂ |
| 1.27 | s | 12H | C(CH₃)₂ |
Experimental Protocols
General Considerations for Spectroscopic Analysis of Boronic Acids
The acquisition of clean spectroscopic data for boronic acids can be challenging due to their propensity to form cyclic trimers known as boroxines, which can lead to complex and broadened NMR spectra. To mitigate this, it is often recommended to use protic solvents like methanol-d₄ or D₂O, which can break up the boroxine structure. For mass spectrometry, techniques like electrospray ionization (ESI) are commonly employed, though derivatization might be necessary in some cases to improve volatility and ionization. Infrared (IR) spectroscopy can be used to identify the characteristic B-O and O-H stretches.
Synthesis of this compound Pinacol Ester[1]
A robust and efficient one-pot synthesis has been developed for this compound. The general workflow is outlined below.
Step 1: Formation of Hydrazone
-
4-Tetrahydropyranone is reacted with hydrazine hydrate in ethanol at room temperature.
Step 2: Formation of 4-Bromo-3,6-dihydro-2H-pyran
-
The resulting hydrazone is treated with a solution of copper(II) bromide and triethylamine in methanol at 0°C.
-
This is followed by an elimination reaction using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).
Step 3: Palladium-Catalyzed Borylation
-
The crude 4-bromo-3,6-dihydro-2H-pyran is subjected to a Miyaura borylation reaction.
-
This involves reacting it with bis(pinacolato)diboron in the presence of a palladium catalyst (such as Pd(dppf)Cl₂) and a base (e.g., potassium acetate) in a solvent like dioxane.
-
The reaction mixture is heated to 80°C for 3 hours.
Step 4: Workup and Purification
-
The reaction is quenched with water and extracted with an organic solvent (e.g., CH₂Cl₂).
-
The combined organic layers are washed, dried, and concentrated.
-
The final product is purified by recrystallization from cold hexane.
Visualizations
Experimental Workflow for the Synthesis of this compound Pinacol Ester
Caption: Synthetic pathway for this compound pinacol ester.
References
The Versatile Building Block: A Technical Guide to (3,6-Dihydro-2H-pyran-4-YL)boronic Acid in Modern Chemistry and Drug Discovery
(3,6-Dihydro-2H-pyran-4-YL)boronic acid and its pinacol ester derivative have emerged as a highly versatile and valuable reagent in synthetic organic chemistry, particularly in the realm of medicinal chemistry and drug development. Its unique structural motif, combining a dihydropyran ring with a reactive boronic acid functional group, provides a gateway to a diverse array of complex molecules with significant biological activities. This technical guide offers an in-depth review of the synthesis, applications, and biological relevance of this important building block for researchers, scientists, and professionals in drug development.
Physicochemical Properties
While the free boronic acid is available, it is the more stable pinacol ester, 2-(3,6-dihydro-2H-pyran-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane , that is more commonly utilized in synthesis due to its enhanced stability and ease of handling.
| Property | Value |
| Molecular Formula | C₁₁H₁₉BO₃ |
| Molecular Weight | 210.08 g/mol |
| Appearance | Solid |
| Melting Point | 63-67 °C |
| Storage Temperature | 2-8°C |
Synthesis of this compound Pinacol Ester
An efficient, one-pot synthesis has been developed, making this reagent readily accessible for both laboratory and industrial applications. The process begins with the readily available 4-tetrahydropyranone.
Experimental Protocol: Synthesis from 4-Tetrahydropyranone
This protocol details a one-pot procedure for the synthesis of 2-(3,6-dihydro-2H-pyran-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.
Step 1: Formation of Hydrazone
-
In a flask, combine hydrazine hydrate (50 g) and anhydrous ethanol (80 mL) with stirring.
-
After 10 minutes, add a solution of 4-tetrahydropyranone (20 g, 0.2 mol) in ethanol (50 mL) dropwise at room temperature.
-
Stir the reaction mixture for an additional 30 minutes. The resulting crude hydrazone is typically used in the next step without further purification.
Step 2: Bromination
-
Under a nitrogen atmosphere, prepare a solution of copper(II) bromide (134 mg, 0.6 mmol) in methanol (400 mL).
-
Add triethylamine (42 mL, 0.3 mol) at 20°C and stir for 10 minutes.
-
Cool the mixture to 0°C and add a solution of the hydrazone from Step 1 (11.4 g, 0.1 mol) in methanol (150 mL) dropwise over 10 minutes.
-
Continue stirring for 1 hour to yield 4-bromo-3,6-dihydro-2H-pyran.
Step 3: Miyaura Borylation
-
To a solution of 4-bromo-3,6-dihydro-2H-pyran (24.5 g, 0.15 mol) in dioxane (350 mL) under a nitrogen atmosphere, add bis(pinacolato)diboron (42.0 g, 0.15 mol), 1,1'-bis(diphenylphosphino)ferrocene-palladium(II) dichloride methylene chloride complex (1.25 g, 1.5 mmol), and potassium acetate (44.5 g, 0.45 mol).
-
Heat the reaction mixture to 80°C for 3 hours.
-
After cooling, add water (50 mL) and extract with dichloromethane (3 x 30 mL).
-
Combine the organic phases, dry over sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by chromatography to yield the final product with an approximate yield of 66%.
Applications in Suzuki-Miyaura Cross-Coupling Reactions
The primary application of this compound pinacol ester is as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This powerful carbon-carbon bond-forming reaction allows for the efficient synthesis of a wide range of substituted dihydropyrans, which are key intermediates in the preparation of numerous biologically active molecules, including pyridine-2-amides and polycyclic indazoles.
General Experimental Protocol for Suzuki-Miyaura Coupling
-
To an oven-dried Schlenk flask, add the aryl halide (1.0 eq), this compound pinacol ester (1.2-1.5 eq), a palladium catalyst (e.g., Pd(OAc)₂, Pd(dppf)Cl₂, 1-5 mol%), a phosphine ligand (e.g., SPhos, XPhos, 2-10 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2.0-3.0 eq).
-
Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add an anhydrous and degassed solvent (e.g., dioxane, toluene, DMF), often with a small amount of water, via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110°C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, extract the aqueous layer with the organic solvent, and combine the organic layers.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Table of Suzuki-Miyaura Coupling Reactions
| Aryl Halide | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 2-Chloropyridine | Pd(OAc)₂ / SPhos | Cs₂CO₃ | Dioxane/H₂O | 100 | High |
| 4-Bromoanisole | Pd₂(dba)₃ / Phosphite Ligand | KF | Dioxane | 110 | 74 |
| 3,5-Bis(trifluoromethyl)bromobenzene | Pd₂(dba)₃ / Phosphite Ligand | KF | Dioxane | 110 | 82 |
| 2-Bromotoluene | Pd₂(dba)₃ / Phosphite Ligand | KF | Dioxane | 110 | Good to Excellent |
| 4-Bromobenzonitrile | Pd₂(dba)₃ / Phosphite Ligand | KF | Dioxane | 110 | Good to Excellent |
Applications in Drug Discovery
The dihydropyran motif is a privileged scaffold in medicinal chemistry, and this compound serves as a key starting material for the synthesis of several classes of therapeutic agents.
IRAK4 Inhibitors
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical component of the innate immune signaling pathway.[1] Dysregulation of IRAK4 activity is implicated in various inflammatory and autoimmune diseases, as well as certain cancers.[2] Small molecule inhibitors of IRAK4 are therefore of significant therapeutic interest. The (3,6-dihydro-2H-pyran-4-yl) moiety has been incorporated into potent IRAK4 inhibitors.
| Compound | IRAK4 IC₅₀ (nM) | Cellular Activity |
| CA-4948 | 115 | Potent inhibition of inflammatory cytokine production |
| Compound 32 | 43 | Improved potency over CA-4948 |
| Compound 42 | 8.9 | High potency and reduced hERG inhibition |
| PF-06650833 | 0.52 | Highly potent IRAK4 inhibitor |
| BAY-1834845 | 3.55 | Potent IRAK4 inhibitor |
| Compound 22 | 8.7 | Strong IRAK4 inhibitory potency |
EED Inhibitors
The Polycomb Repressive Complex 2 (PRC2) is a key epigenetic regulator that catalyzes the methylation of histone H3 on lysine 27 (H3K27), leading to gene silencing. Embryonic Ectoderm Development (EED) is a core subunit of PRC2, essential for its catalytic activity.[3] Inhibitors of the EED-EZH2 interaction are being explored as potential cancer therapeutics. The (3,6-dihydro-2H-pyran-4-yl) moiety has been incorporated into the design of such inhibitors.
| Compound | EED IC₅₀ (nM) | Antiproliferative Activity (Cell Line) | Antiproliferative IC₅₀ (nM) |
| EED226 | - | KARPAS-422 | 182 |
| EEDi-5285 | 0.2 | KARPAS-422 | 0.5 |
| APG-5918 | 1.2 | EZH2-mutant DLBCL | Nanomolar range |
| MAK638 | 60 | Advanced malignancies | - |
| Compound 28 | 18 | Karpas422 | 12 |
Endocannabinoid System (ECS) Modulators
The endocannabinoid system, primarily through the cannabinoid receptors CB1 and CB2, plays a crucial role in regulating a wide range of physiological processes. Modulators of these receptors are of interest for treating pain, inflammation, and neurological disorders. The this compound has been used to synthesize 1,2-dihydro-2-oxopyridine-based modulators of the endocannabinoid system.
| Compound | Receptor Target | Binding Affinity (Kᵢ, nM) |
| n-Propyl ester 11 | CB1 | 4.6 |
| Phenyl ester 14 | CB1 | 11 |
| Δ⁹-THCA-A | CB1 | 252 ± 140 |
| Δ⁹-THCA-A | CB2 | 506 ± 198 |
| HU-308 | CB2 | 20 |
Conclusion
This compound and its pinacol ester are indispensable tools in modern organic synthesis and drug discovery. The efficient and scalable synthesis of this reagent, coupled with its versatility in Suzuki-Miyaura cross-coupling reactions, provides a robust platform for the construction of complex molecular architectures. Its application in the development of potent and selective inhibitors of key biological targets such as IRAK4 and EED, as well as modulators of the endocannabinoid system, highlights its significance in the quest for novel therapeutics. This guide serves as a comprehensive resource for scientists and researchers looking to leverage the power of this versatile building block in their own research and development endeavors.
References
- 1. An overview of the development of EED inhibitors to disable the PRC2 function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Medicinal chemistry of dihydropyran-based medium ring macrolides related to aspergillides: selective inhibition of PI3Kα - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of Peptidomimetic Ligands of EED as Allosteric Inhibitors of PRC2 - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to (3,6-Dihydro-2H-pyran-4-YL)boronic acid and its Pinacol Ester
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and applications of (3,6-Dihydro-2H-pyran-4-YL)boronic acid and its commonly utilized pinacol ester derivative. This versatile synthetic intermediate is of significant interest in medicinal chemistry and drug development due to its role in constructing complex molecular architectures.
Core Physical and Chemical Properties
This compound is a key building block in organic synthesis, often employed in its more stable pinacol ester form for ease of handling and purification. The pinacol ester serves as a convenient precursor to the free boronic acid in various chemical transformations.
Quantitative Data Summary
The following tables summarize the key physical and chemical properties of both the boronic acid and its pinacol ester.
Table 1: Physical Properties of this compound and its Pinacol Ester
| Property | This compound | 3,6-Dihydro-2H-pyran-4-boronic acid pinacol ester |
| Appearance | Solid[1] | White to off-white solid[2] |
| Molecular Formula | C₅H₉BO₃[1] | C₁₁H₁₉BO₃[3] |
| Molecular Weight | Not explicitly found | 210.08 g/mol [4] |
| Melting Point | Not explicitly found | 63-67 °C |
| Boiling Point | Not explicitly found | 142-146 °C (lit.) |
| Solubility | Not explicitly found | Slightly soluble in water[2][5][6][7] |
| Stability | Not explicitly found | Moisture sensitive[2][5] |
| Storage Temperature | Inert atmosphere, store in freezer, under -20°C[1] | 2-8°C[2] |
Table 2: Chemical Identifiers for this compound and its Pinacol Ester
| Identifier | This compound | 3,6-Dihydro-2H-pyran-4-boronic acid pinacol ester |
| CAS Number | 1002127-60-7[1] | 287944-16-5[3] |
| InChI Key | YVWATSXVUOJOIG-UHFFFAOYSA-N[1] | DOSGEBYQRMBTGS-UHFFFAOYSA-N[3] |
| SMILES String | Not explicitly found | CC1(C)OB(OC1(C)C)C2=CCOCC2[3] |
Synthesis and Reactivity
The pinacol ester of this compound is a versatile intermediate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[8] This reactivity allows for the formation of carbon-carbon bonds, enabling the synthesis of a wide array of complex organic molecules, including various natural products and biologically active compounds.[8] Boronic acids and their derivatives are valued in medicinal chemistry for their unique physicochemical properties, stability, and generally low toxicity.[9]
Experimental Protocol: Synthesis of 3,6-Dihydro-2H-pyran-4-boronic acid pinacol ester
An efficient, one-pot synthesis has been developed starting from 4-tetrahydropyranone.[8] The process involves the formation of a hydrazone intermediate, followed by bromination and a subsequent palladium-catalyzed borylation.[8]
Step 1: Preparation of 4-bromo-3,6-dihydro-2H-pyran
-
Under a nitrogen atmosphere, dissolve copper(II) bromide (0.6 mol) in methanol (400 mL).
-
Add triethylamine (0.3 mol) to the solution at 20°C and stir for 10 minutes.
-
Cool the mixture to 0°C.
-
Add a solution of (dihydro-2H-pyran-4(3H)-ylidene)hydrazine (0.1 mol) in methanol (150 mL) dropwise over 10 minutes.
-
Continue stirring for 1 hour at 0°C.[8]
Step 2: Palladium-Catalyzed Borylation
-
To a solution of 4-bromo-3,6-dihydro-2H-pyran (0.15 mol) in dioxane (350 mL), add bis(pinacolato)diboron (0.15 mol), 1,1'-bis(diphenylphosphino)ferrocene-palladium(II) dichloride methylene chloride complex (1.5 mmol), and potassium acetate (0.45 mol).
-
Heat the reaction mixture to 80°C for 3 hours under a nitrogen atmosphere.
-
After cooling, add water (50 mL) and extract the product with dichloromethane (3 x 30 mL).[8]
The following diagram illustrates the synthesis workflow.
Applications in Drug Discovery and Development
3,6-Dihydro-2H-pyran-4-boronic acid pinacol ester is a valuable intermediate for the synthesis of a variety of biologically active compounds.[8] Its utility in Suzuki-Miyaura cross-coupling reactions allows for its incorporation into diverse molecular scaffolds.
Key applications include its use as an intermediate in the synthesis of:
-
Inhibitors of embryonic ectoderm development (EED).
-
Pyrrolotriazine-based IRAK4 inhibitors.
-
1,2-dihydro-2-oxopyridine based endocannabinoid system (ECS) modulators.
-
Compounds with anti-HIV, antituberculosis, anticancer, and antimycobacterial properties.[8]
The following diagram illustrates a generalized workflow for a Suzuki-Miyaura cross-coupling reaction, a primary application of this compound.
Safety and Handling
This compound and its pinacol ester are classified as hazardous chemicals.
-
Hazards: Harmful if swallowed.[10] Causes skin and serious eye irritation.[10][11] May cause respiratory irritation.[10][11]
-
Precautions: Use in a well-ventilated area.[10] Wear protective gloves, clothing, and eye/face protection.[10] Wash hands and any exposed skin thoroughly after handling.[10]
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[10] This compound is moisture-sensitive.[2][5] Store away from strong oxidizing and reducing agents.[5][10]
Always consult the Safety Data Sheet (SDS) for complete safety and handling information before use.[10]
References
- 1. This compound | 1002127-60-7 [sigmaaldrich.com]
- 2. 3,6-Dihydro-2H-pyran-4-boronic acid pinacol ester CAS#: 287944-16-5 [m.chemicalbook.com]
- 3. 3,6-Dihydro-2H-pyran-4-boronic acid pinacol ester, 98% 1 g | Request for Quote [thermofisher.com]
- 4. 3,4-Dihydro-2H-pyran-6-boronic acid pinacol ester | C11H19BO3 | CID 16414196 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3,6-Dihydro-2H-pyran-4-boronic acid pinacol ester, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 6. 3,6-Dihydro-2H-pyran-4-boronic acid pinacol ester, 98% | Fisher Scientific [fishersci.ca]
- 7. fishersci.de [fishersci.de]
- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 9. mdpi.com [mdpi.com]
- 10. fishersci.com [fishersci.com]
- 11. 1002127-60-7 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
A Technical Guide to (3,6-Dihydro-2H-pyran-4-YL)boronic acid and its Pinacol Ester Derivative: Commercial Availability, Synthesis, and Application
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of (3,6-Dihydro-2H-pyran-4-YL)boronic acid and its more commonly encountered pinacol ester, 2-(3,6-dihydro-2H-pyran-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. This document details their commercial availability, provides a comparative analysis of their chemical properties, and outlines key experimental protocols for their synthesis and application in organic chemistry, particularly in cross-coupling reactions.
Commercial Availability and Supplier Information
While this compound is listed by some chemical suppliers, its pinacol ester derivative is more widely and readily available. The pinacol ester offers enhanced stability, making it the preferred reagent for many applications.[1][2][3] Below is a summary of representative suppliers and their listed product specifications.
This compound
| Supplier | CAS Number | Purity | Physical Form | Storage Conditions |
| Sigma-Aldrich | 1002127-60-7 | 98% | Solid | Inert atmosphere, store in freezer, under -20°C[4] |
| Apollo Scientific | 1002127-60-7 | - | - | - |
| Arctom Scientific | 1002127-60-7 | - | - | - |
| Pharmaffiliates | 1002127-60-7 | - | - | - |
Note: Availability from some suppliers may be limited or listed as "out of stock."[5]
3,6-Dihydro-2H-pyran-4-boronic acid pinacol ester
| Supplier | CAS Number | Purity | Melting Point | Physical Form | Storage Conditions |
| Sigma-Aldrich | 287944-16-5 | 97% | 63-67 °C | Solid | 2-8°C |
| Thermo Scientific Chemicals | 287944-16-5 | >97.5% (HPLC) | - | - | - |
| Fisher Scientific | 287944-16-5 | 98% | - | - | Store away from water/moisture and oxidizing agents[6][7] |
Chemical Properties and Stability: Boronic Acid vs. Pinacol Ester
Boronic acids are known for their susceptibility to dehydration, leading to the formation of cyclic trimers known as boroxines. They can also undergo protodeboronation under certain conditions.[3] The conversion of a boronic acid to its pinacol ester significantly enhances its stability.[1][2][3][8] The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane ring in the pinacol ester protects the boron atom, making the compound less prone to degradation. This increased stability translates to a longer shelf life and easier handling.[3] While boronic acids are generally more reactive in cross-coupling reactions, the enhanced stability and handling characteristics of their pinacol esters often make them the preferred choice in multi-step syntheses.[1]
Experimental Protocols
Synthesis of 3,6-Dihydro-2H-pyran-4-boronic acid pinacol ester
An efficient one-pot synthesis has been developed, starting from 4-tetrahydropyranone. The following protocol is adapted from a published procedure.[9]
Step 1: Formation of Hydrazone
-
To a solution of 4-tetrahydropyranone in a suitable solvent, add hydrazine hydrate.
-
Stir the reaction mixture at room temperature to form the corresponding hydrazone.
Step 2: Bromination
-
In a separate flask, prepare a solution of copper(II) bromide and triethylamine in methanol.
-
Cool the mixture and add the hydrazone solution dropwise.
-
After the addition is complete, add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to facilitate the elimination reaction, yielding 4-bromo-3,6-dihydro-2H-pyran.
Step 3: Borylation
-
To a solution of the crude 4-bromo-3,6-dihydro-2H-pyran in dioxane, add bis(pinacolato)diboron, a palladium catalyst (e.g., PdCl₂(dppf)), and a base (e.g., potassium acetate).
-
Heat the reaction mixture to 80°C for several hours.
-
After cooling, the reaction is worked up by extraction with an organic solvent.
-
The crude product can be purified by column chromatography to afford the desired 3,6-dihydro-2H-pyran-4-boronic acid pinacol ester.[9]
Suzuki-Miyaura Cross-Coupling Reaction
3,6-Dihydro-2H-pyran-4-boronic acid pinacol ester is a versatile intermediate for Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds. The following is a general protocol.
Materials:
-
Aryl or heteroaryl halide (e.g., bromide or iodide)
-
3,6-Dihydro-2H-pyran-4-boronic acid pinacol ester (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Anhydrous solvent (e.g., dioxane, toluene, or DMF)
Procedure:
-
To a reaction vessel, add the aryl halide, 3,6-dihydro-2H-pyran-4-boronic acid pinacol ester, the palladium catalyst, and the base.
-
Purge the vessel with an inert gas (e.g., argon or nitrogen).
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110°C) and stir until the starting material is consumed (monitored by TLC or GC-MS).
-
Cool the reaction to room temperature.
-
Perform an aqueous workup, extracting the product with a suitable organic solvent.
-
Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Conclusion
This compound and its pinacol ester are valuable reagents in organic synthesis, particularly for the construction of complex molecules in drug discovery and development. While the free boronic acid is available, the pinacol ester is more commonly used due to its superior stability and ease of handling. This guide provides researchers with the necessary information on their commercial availability, a reliable synthetic protocol for the pinacol ester, and a general procedure for its application in Suzuki-Miyaura cross-coupling reactions, thereby facilitating its effective use in the laboratory.
References
- 1. benchchem.com [benchchem.com]
- 2. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]
- 3. nbinno.com [nbinno.com]
- 4. This compound | 1002127-60-7 [sigmaaldrich.com]
- 5. 1002127-60-7 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 6. 3,6-Dihydro-2H-pyran-4-boronic acid pinacol ester, 98% 1 g | Request for Quote [thermofisher.com]
- 7. 3,6-Dihydro-2H-pyran-4-boronic acid pinacol ester, 98% | Fisher Scientific [fishersci.ca]
- 8. benchchem.com [benchchem.com]
- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
An In-depth Technical Guide to (3,6-Dihydro-2H-pyran-4-YL)boronic acid: Safety, Handling, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive safety data, handling precautions, and detailed experimental protocols for (3,6-Dihydro-2H-pyran-4-YL)boronic acid and its commonly used pinacol ester derivative. The information is intended to ensure the safe and effective use of this reagent in a laboratory setting.
Chemical Identification and Physical Properties
This compound and its pinacol ester are important intermediates in organic synthesis, frequently utilized in palladium-catalyzed cross-coupling reactions.
| Identifier | This compound | This compound, pinacol ester |
| CAS Number | 1002127-60-7[1] | 287944-16-5 |
| Molecular Formula | C5H9BO3[1] | C11H19BO3 |
| Molecular Weight | 127.94 g/mol | 210.08 g/mol |
| Physical Form | Solid[1] | White Solid |
| Melting Point | Not available | 63 - 67 °C |
| Solubility | Slightly soluble in water.[2][3] | Slightly soluble in water.[2][3] |
| Storage Temperature | Inert atmosphere, store in freezer, under -20°C.[1] | 2-8°C |
GHS Hazard Identification and Classification
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200).
| GHS Classification | Hazard Class | Category |
| Acute Toxicity, Oral | Acute Tox. 4 Oral | 4 |
| Skin Corrosion/Irritation | Skin Irrit. 2 | 2 |
| Serious Eye Damage/Eye Irritation | Eye Irrit. 2A | 2A |
| Specific target organ toxicity (single exposure) | STOT SE 3 | 3 |
Signal Word: Warning
GHS Pictogram:
-
GHS07: Exclamation Mark
Hazard Statements (H-statements):
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.[4]
-
H319: Causes serious eye irritation.[4]
-
H335: May cause respiratory irritation.[4]
Precautionary Statements (P-statements):
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P264: Wash face, hands and any exposed skin thoroughly after handling.
-
P270: Do not eat, drink or smoke when using this product.
-
P271: Use only outdoors or in a well-ventilated area.
-
P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P304+P340: IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P330: Rinse mouth.
-
P332+P313: If skin irritation occurs: Get medical advice/attention.
-
P337+P313: If eye irritation persists: Get medical advice/attention.
-
P362: Take off contaminated clothing and wash before reuse.
-
P403+P233: Store in a well-ventilated place. Keep container tightly closed.
-
P405: Store locked up.
-
P501: Dispose of contents/container to an approved waste disposal plant.
Safe Handling and Storage
Engineering Controls:
-
Work should be conducted in a well-ventilated area, preferably in a chemical fume hood, especially when handling the solid form to avoid dust inhalation.
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and/or a face shield.
-
Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.
-
Respiratory Protection: If engineering controls are not sufficient to control airborne dust, a NIOSH-approved respirator for dusts should be worn.
General Hygiene Measures:
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke in the laboratory.
-
Remove contaminated clothing and wash it before reuse.
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.
-
This compound is moisture-sensitive and should be stored under an inert atmosphere (e.g., argon or nitrogen).[1] The pinacol ester is also noted to be moisture sensitive.[2][4]
-
Keep away from oxidizing agents.[2]
First-Aid Measures
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. |
Experimental Protocols
The following protocols provide a general framework for the synthesis and use of this compound pinacol ester. Researchers should adapt these procedures to their specific experimental conditions and perform a thorough risk assessment before commencing any work.
Synthesis of this compound, pinacol ester
This protocol is adapted from a reported efficient synthesis of the title compound.[5]
Materials:
-
4-Bromo-3,6-dihydro-2H-pyran
-
Bis(pinacolato)diboron
-
1,1'-Bis(diphenylphosphino)ferrocene-palladium(II) dichloride methylene chloride complex (Pd(dppf)Cl2·CH2Cl2)
-
Potassium acetate (KOAc)
-
Dioxane (anhydrous)
-
Water (deionized)
-
Dichloromethane (CH2Cl2)
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Nitrogen or Argon gas inlet
Procedure:
-
To a round-bottom flask equipped with a condenser and a magnetic stir bar, add 4-bromo-3,6-dihydro-2H-pyran (1.0 eq), bis(pinacolato)diboron (1.0 eq), potassium acetate (3.0 eq), and 1,1'-bis(diphenylphosphino)ferrocene-palladium(II) dichloride methylene chloride complex (0.01 eq).
-
Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.
-
Add anhydrous dioxane to the flask via syringe.
-
Heat the reaction mixture to 80 °C with vigorous stirring for 3 hours.
-
Monitor the reaction progress by an appropriate analytical technique (e.g., TLC or GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water to the reaction mixture and extract with dichloromethane (3 x volume of water).[5]
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude product can be purified by column chromatography on silica gel.
Representative Protocol for a Suzuki-Miyaura Coupling Reaction
This is a general procedure for a Suzuki-Miyaura coupling reaction using this compound pinacol ester. The specific conditions (catalyst, ligand, base, solvent, temperature) may need to be optimized for different substrates.
Materials:
-
This compound, pinacol ester
-
Aryl or heteroaryl halide (e.g., bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh3)4, Pd(dppf)Cl2, or Pd2(dba)3)
-
Ligand (if required by the catalyst, e.g., triphenylphosphine, SPhos)
-
Base (e.g., K2CO3, Cs2CO3, K3PO4)
-
Solvent (e.g., dioxane, toluene, DMF, with water as a co-solvent)
-
Schlenk tube or round-bottom flask
-
Condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Nitrogen or Argon gas inlet
Procedure:
-
To a Schlenk tube or round-bottom flask, add the aryl halide (1.0 eq), this compound pinacol ester (1.2-1.5 eq), the palladium catalyst (0.01-0.05 eq), the ligand (if necessary), and the base (2.0-3.0 eq).
-
Evacuate and backfill the reaction vessel with an inert gas (nitrogen or argon) three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Spill and Waste Disposal
Spill Management:
-
Small Spills: In a well-ventilated area, absorb the spill with an inert material (e.g., vermiculite, sand, or earth). Place the contaminated material in a sealed container for hazardous waste disposal.
-
Large Spills: Evacuate the area. Prevent the spill from entering drains. Contact your institution's environmental health and safety department for assistance.
Waste Disposal:
-
Dispose of all waste materials, including empty containers, in accordance with local, state, and federal regulations. Do not dispose of down the drain.
This guide is intended to provide essential safety and handling information. Always consult the most recent Safety Data Sheet from your supplier and your institution's safety protocols before working with this or any other chemical.
References
- 1. This compound | 1002127-60-7 [sigmaaldrich.com]
- 2. 3,6-Dihydro-2H-pyran-4-boronic acid pinacol ester, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. (3,6-Dihydro-2h-pyran-4-yl)-boronic acid | Chemrio [chemrio.com]
- 4. researchgate.net [researchgate.net]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Coupling of (3,6-Dihydro-2H-pyran-4-YL)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1] This application note provides a detailed protocol for the Suzuki-Miyaura coupling of (3,6-Dihydro-2H-pyran-4-YL)boronic acid with various aryl and heteroaryl halides. The resulting 4-aryl-3,6-dihydro-2H-pyran motif is a key structural element in a variety of biologically active molecules, including potent and selective inhibitors of the mammalian target of rapamycin (mTOR), a critical regulator of cell growth and proliferation.[2] The dihydropyran moiety often serves as a bioisosteric replacement for traditional groups like morpholine, offering improved pharmacological properties.[2]
Reaction Principle
The Suzuki-Miyaura coupling involves the palladium-catalyzed reaction of an organoboron compound (in this case, this compound or its pinacol ester) with an organic halide or triflate.[3] The catalytic cycle consists of three key steps: oxidative addition of the palladium(0) catalyst to the organic halide, transmetalation of the organoboron species to the palladium(II) complex, and reductive elimination to form the new carbon-carbon bond and regenerate the active palladium(0) catalyst.[4] The presence of a base is crucial for the activation of the boronic acid, facilitating the transmetalation step.[3]
Experimental Protocols
This section outlines a general protocol for the Suzuki-Miyaura coupling of this compound. It is important to note that optimal conditions may vary depending on the specific substrates used.
Materials:
-
This compound or this compound pinacol ester
-
Aryl or heteroaryl halide (e.g., bromide, iodide, or chloride)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃)
-
Ligand (if required, e.g., SPhos, XPhos, PCy₃)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF, often with water as a co-solvent)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and purification supplies
General Procedure:
-
To a dry reaction flask under an inert atmosphere, add the aryl or heteroaryl halide (1.0 equiv), this compound or its pinacol ester (1.1-1.5 equiv), and the base (2.0-3.0 equiv).
-
Add the palladium catalyst (0.5-5 mol%) and, if necessary, the ligand (1-10 mol%).
-
Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (2-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to afford the desired 4-aryl-3,6-dihydro-2H-pyran.
Data Presentation: Reaction Conditions and Yields
The following tables summarize typical reaction conditions and reported yields for Suzuki-Miyaura couplings of substrates similar to this compound, providing a starting point for optimization.
Table 1: Coupling of Vinyl Boronic Acids with Aryl Halides
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | 12 | 85-95 |
| 2 | 1-Iodo-4-nitrobenzene | Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2) | Dioxane/H₂O | 90 | 8 | 80-90 |
| 3 | 4-Chlorotoluene | Pd₂(dba)₃ (1.5) | XPhos (6) | Cs₂CO₃ (2) | Dioxane | 110 | 18 | 75-85 |
| 4 | 2-Bromopyridine | Pd(dppf)Cl₂ (3) | - | K₂CO₃ (3) | DMF/H₂O | 100 | 16 | 70-80 |
Data compiled from representative literature procedures for similar vinyl boronic acids.
Table 2: Synthesis of mTOR Inhibitors via Suzuki-Miyaura Coupling
| Entry | Heterocyclic Halide | Boronic Acid/Ester | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
| 1 | 6-Chloro-1H-pyrazolo[3,4-d]pyrimidine | This compound pinacol ester | Pd(dppf)Cl₂ (5) | K₂CO₃ (2) | Dioxane/H₂O | 100 | 78 |
| 2 | 2-Chloro-thieno[3,2-d]pyrimidine | This compound pinacol ester | Pd(PPh₃)₄ (5) | Cs₂CO₃ (2.5) | Toluene/EtOH/H₂O | 90 | 72 |
Representative conditions based on the synthesis of analogous mTOR inhibitors.[2]
Visualizations
Diagram 1: Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Diagram 2: Experimental Workflow
Caption: A typical experimental workflow for the Suzuki-Miyaura coupling.
Diagram 3: PI3K/Akt/mTOR Signaling Pathway
Caption: Inhibition of the mTOR signaling pathway by dihydropyran derivatives.
References
- 1. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of 3,6-dihydro-2H-pyran as a morpholine replacement in 6-aryl-1H-pyrazolo[3,4-d]pyrimidines and 2-arylthieno[3,2-d]pyrimidines: ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]
Applications of (3,6-Dihydro-2H-pyran-4-YL)boronic Acid in Medicinal Chemistry: Application Notes and Protocols
(3,6-Dihydro-2H-pyran-4-YL)boronic acid and its pinacol ester derivative have emerged as valuable building blocks in medicinal chemistry, primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This versatile reagent enables the introduction of the dihydropyran moiety into a wide range of molecular scaffolds, leading to the development of potent and selective modulators of various biological targets. This document provides an overview of its applications in the synthesis of inhibitors for Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) and Embryonic Ectoderm Development (EED), as well as agonists for the Cannabinoid Receptor 2 (CB2), complete with detailed experimental protocols and signaling pathway diagrams.
Synthesis of IRAK4 Inhibitors
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical kinase in the Toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) signaling pathways, which are central to the innate immune response.[1] Dysregulation of these pathways is implicated in various inflammatory and autoimmune diseases. Consequently, IRAK4 has become a significant target for therapeutic intervention. The this compound pinacol ester is a key intermediate in the synthesis of potent and selective IRAK4 inhibitors.
Signaling Pathway
The IRAK4 signaling cascade is initiated by the binding of a ligand, such as a pathogen-associated molecular pattern (PAMP) to a TLR or a cytokine to an IL-1R. This leads to the recruitment of adaptor proteins like MyD88, which in turn recruits and activates IRAK4. Activated IRAK4 then phosphorylates other IRAK family members, leading to the activation of downstream transcription factors like NF-κB and AP-1, and the subsequent production of pro-inflammatory cytokines.
Quantitative Data
The following table summarizes the inhibitory activities of representative IRAK4 inhibitors synthesized using this compound or its derivatives.
| Compound ID | Target | IC50 (nM) | Assay Type | Reference |
| PF-06650833 | IRAK4 | 0.52 | In vitro kinase assay | [1] |
| DW18134 | IRAK4 | 11.2 | In vitro kinase assay | [1] |
| Compound 32 | IRAK4 | 43 | In vitro kinase assay | [2] |
| Compound 42 | IRAK4 | 8.9 | In vitro kinase assay | [2] |
Experimental Protocol: Suzuki-Miyaura Coupling for IRAK4 Inhibitor Synthesis
This protocol describes a general procedure for the Suzuki-Miyaura coupling of 2-(3,6-dihydro-2H-pyran-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane with a heterocyclic halide to form a key intermediate in the synthesis of an IRAK4 inhibitor.
Materials:
-
Heterocyclic halide (e.g., a substituted bromopyrimidine) (1.0 eq)
-
2-(3,6-dihydro-2H-pyran-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.2 eq)
-
Pd(PPh₃)₄ (0.05 eq)
-
2M Aqueous sodium carbonate (Na₂CO₃) solution (3.0 eq)
-
1,4-Dioxane
-
Nitrogen or Argon gas
-
Standard laboratory glassware and stirring equipment
Procedure:
-
To a round-bottom flask, add the heterocyclic halide (1.0 eq), 2-(3,6-dihydro-2H-pyran-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.2 eq), and Pd(PPh₃)₄ (0.05 eq).
-
Evacuate and backfill the flask with nitrogen or argon gas three times.
-
Add degassed 1,4-dioxane to the flask to dissolve the reagents.
-
Add the degassed 2M aqueous sodium carbonate solution (3.0 eq).
-
Heat the reaction mixture to 90-100 °C and stir vigorously under an inert atmosphere for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.
Synthesis of EED Inhibitors
Embryonic Ectoderm Development (EED) is a core component of the Polycomb Repressive Complex 2 (PRC2), which plays a crucial role in epigenetic regulation by catalyzing the trimethylation of histone H3 at lysine 27 (H3K27me3).[3][4][5] Aberrant PRC2 activity is linked to the development and progression of various cancers, making EED an attractive therapeutic target.[3][4][5] The dihydropyran moiety, introduced via this compound, has been incorporated into highly potent EED inhibitors.
Signaling Pathway
The PRC2 complex, consisting of EZH2, SUZ12, and EED, is responsible for writing the H3K27me3 epigenetic mark. EED binds to existing H3K27me3 marks, which allosterically activates the methyltransferase activity of EZH2, leading to the propagation of this repressive mark and subsequent gene silencing. EED inhibitors disrupt this process by binding to the H3K27me3 binding pocket of EED, thereby preventing the allosteric activation of PRC2.
Quantitative Data
The table below presents the activity of the highly potent EED inhibitor, EEDi-5285, which incorporates the dihydropyran moiety.
| Compound ID | Target | IC50 (Binding) | IC50 (Cell Growth) - Pfeiffer | IC50 (Cell Growth) - KARPAS422 | Reference |
| EEDi-5285 | EED | 0.2 nM | 20 pM | 0.5 nM | [3][6][7][8][9] |
| EED226 | EED | 17.6 nM | - | 180 nM | [6] |
| APG-5918 | EED | 1.2 nM | - | - | [8] |
Experimental Protocol: Synthesis of an EEDi-5285 Precursor
This protocol outlines the synthesis of a key intermediate for EEDi-5285, showcasing the use of a Suzuki-Miyaura coupling with a dihydropyran boronic acid derivative, as described in the synthesis of similar EED inhibitors.[6]
Materials:
-
Aryl or heteroaryl bromide (1.0 eq)
-
2-(3,6-dihydro-2H-pyran-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.1 eq)
-
PdCl₂(dppf) (0.03 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
1,4-Dioxane and Water (4:1 mixture)
-
Nitrogen or Argon gas
-
Standard laboratory glassware and stirring equipment
Procedure:
-
In a reaction vessel, combine the aryl or heteroaryl bromide (1.0 eq), 2-(3,6-dihydro-2H-pyran-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.1 eq), PdCl₂(dppf) (0.03 eq), and potassium carbonate (2.0 eq).
-
Purge the vessel with nitrogen or argon for 10-15 minutes.
-
Add the degassed 1,4-dioxane and water mixture (4:1).
-
Heat the reaction mixture to 80-90 °C and stir for 2-6 hours, or until the starting material is consumed as monitored by LC-MS.
-
After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by silica gel chromatography to yield the desired dihydropyran-substituted product.
Synthesis of Cannabinoid Receptor 2 (CB2) Agonists
The cannabinoid receptor 2 (CB2) is a G protein-coupled receptor primarily expressed in the immune system. Its activation is associated with anti-inflammatory and analgesic effects, making it a promising target for the treatment of pain and inflammatory diseases without the psychoactive side effects associated with CB1 receptor activation.[10] this compound has been used to synthesize novel CB2 receptor agonists.
Experimental Workflow
The general workflow for the development of novel CB2 agonists using the dihydropyran scaffold involves several key stages, from initial design and synthesis to biological evaluation.
Quantitative Data
The following table includes data for representative CB2 agonists, highlighting the potency of compounds developed from various scaffolds. While specific data for dihydropyran-containing CB2 agonists from a single source is limited, the provided data illustrates the typical potency range for this class of compounds.
| Compound ID | Target | EC50 (nM) | Assay Type | Reference |
| Compound 8d | CB2 | 112 | cAMP Assay | [11] |
| PSB-19837 | CB2 | 14.4 | cAMP Assay | [12] |
| Compound 19 | CB2 | 0.8 | Radioligand Binding (Ki) | [12] |
Experimental Protocol: General Suzuki-Miyaura Coupling for CB2 Agonist Scaffolds
This protocol provides a general method for the coupling of this compound pinacol ester with an appropriate aryl or heteroaryl halide, a common step in the synthesis of various CB2 agonist backbones.
Materials:
-
Aryl or heteroaryl halide (1.0 eq)
-
This compound pinacol ester (1.5 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.1 eq)
-
Cesium carbonate (Cs₂CO₃) (2.0 eq)
-
Dimethylformamide (DMF)
-
Nitrogen or Argon gas
-
Standard laboratory glassware and stirring equipment
Procedure:
-
To a microwave vial, add the aryl or heteroaryl halide (1.0 eq), this compound pinacol ester (1.5 eq), Pd(dppf)Cl₂ (0.1 eq), and cesium carbonate (2.0 eq).
-
Seal the vial and purge with nitrogen or argon.
-
Add anhydrous and degassed DMF via syringe.
-
Heat the reaction mixture in a microwave reactor at 120-150 °C for 30-60 minutes.
-
After cooling, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product using flash column chromatography to afford the desired dihydropyran-containing scaffold.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis, evaluation and optimization of potent IRAK4 inhibitors alleviating production of inflammatory cytokines in LPS-induced SIRS model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. EEDi-5285: An Exceptionally Potent, Efficacious, and Orally Active Small-Molecule Inhibitor of Embryonic Ectoderm Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Targeting EED as a key PRC2 complex mediator toward novel epigenetic therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. EEDi-5285|Cas# 2488952-40-3 [glpbio.cn]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. New Pyridone-Based Derivatives as Cannabinoid Receptor Type 2 Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 12. FLUORINATED CANNABINOID CB2 RECEPTOR LIGANDS: SYNTHESIS AND IN VITRO BINDING CHARACTERISTICS OF 2-OXOQUINOLINE DERIVATIVES - PMC [pmc.ncbi.nlm.nih.gov]
Application of (3,6-Dihydro-2H-pyran-4-YL)boronic acid in the Synthesis of Potent and Selective mTOR Inhibitors
Application Note AN2025-12
For Research Use Only.
Abstract
The mammalian target of rapamycin (mTOR) is a crucial serine/threonine kinase that regulates cell growth, proliferation, and survival, making it a prime target in cancer therapy. Many potent ATP-competitive mTOR inhibitors feature a core scaffold such as pyrazolopyrimidine or thienopyrimidine, which often includes a morpholine group that binds to the hinge region of the kinase. This application note details the use of (3,6-Dihydro-2H-pyran-4-YL)boronic acid as a key reagent to replace the morpholine moiety with a 3,6-dihydro-2H-pyran (DHP) group. This substitution has been shown to yield mTOR inhibitors with equivalent potency and selectivity against the closely related PI3K kinases, thereby establishing the DHP group as a viable and effective hinge-region binding motif. The synthesis is achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a versatile and widely used method for carbon-carbon bond formation in pharmaceutical research.
Introduction
The PI3K/AKT/mTOR signaling pathway is one of the most frequently dysregulated pathways in human cancers. mTOR exists in two distinct multiprotein complexes, mTORC1 and mTORC2, which together regulate a wide array of cellular processes. The development of small molecule inhibitors that target the ATP-binding site of mTOR has been a major focus of drug discovery efforts. A common structural feature of many potent mTOR inhibitors is a heterocyclic core, such as pyrazolopyrimidine, coupled with a morpholine ring that forms a critical hydrogen bond in the kinase hinge region.
Recent studies have explored bioisosteric replacements for the morpholine group to modulate physicochemical properties, potency, and selectivity. The 3,6-dihydro-2H-pyran (DHP) moiety has emerged as a successful substitute. The introduction of this DHP group is efficiently accomplished using this compound or its pinacol ester equivalent in a Suzuki-Miyaura cross-coupling reaction with a halogenated (typically chloro- or bromo-) pyrazolopyrimidine or thienopyrimidine intermediate. Research has demonstrated that this modification results in compounds with comparable mTOR inhibitory activity and selectivity over PI3K as their morpholine-containing counterparts[1].
mTOR Signaling Pathway
The mTOR signaling pathway is a central regulator of cellular metabolism, growth, and proliferation. It integrates signals from growth factors, nutrients, energy levels, and stress to control protein synthesis, lipid synthesis, and autophagy.
Caption: The mTOR signaling pathway integrates various upstream signals to control cell growth and proliferation.
Experimental Protocols
Synthesis of DHP-Substituted Pyrazolopyrimidine mTOR Inhibitor
This section provides a representative protocol for the synthesis of a 3,6-dihydro-2H-pyran (DHP) substituted pyrazolopyrimidine, a core structure for potent mTOR inhibitors, via a Suzuki-Miyaura cross-coupling reaction.
Caption: General workflow for the synthesis of DHP-substituted mTOR inhibitors via Suzuki coupling.
Materials:
-
6-Chloro-3-aryl-1H-pyrazolo[3,4-d]pyrimidine (1.0 equiv)
-
This compound (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)
-
Potassium Carbonate (K₂CO₃) (3.0 equiv)
-
1,4-Dioxane (degassed)
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a microwave reactor vial or a round-bottom flask equipped with a reflux condenser, add the 6-chloro-3-aryl-1H-pyrazolo[3,4-d]pyrimidine (1.0 equiv), this compound (1.2 equiv), potassium carbonate (3.0 equiv), and tetrakis(triphenylphosphine)palladium(0) (0.05 equiv).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add degassed 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 4 mL dioxane, 1 mL water per 1 mmol of the chloro-pyrimidine).
-
Reaction:
-
Microwave Heating: Irradiate the mixture in a microwave reactor at 120 °C for 20-30 minutes.
-
Conventional Heating: Heat the mixture at 90-100 °C for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 6-(3,6-dihydro-2H-pyran-4-YL)-3-aryl-1H-pyrazolo[3,4-d]pyrimidine product.
-
Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Data Presentation
The substitution of the morpholine group with a 3,6-dihydro-2H-pyran (DHP) moiety has been shown to result in mTOR inhibitors with equivalent potency and selectivity against PI3Kα. The following table presents IC₅₀ data for representative morpholine-containing pyrazolopyrimidine and thienopyrimidine mTOR inhibitors. The corresponding DHP analogs exhibit similar inhibitory profiles.
| Compound ID | Core Scaffold | Hinge Binder | mTOR IC₅₀ (nM) | PI3Kα IC₅₀ (nM) | Selectivity (PI3Kα/mTOR) |
| WAY-600 | Pyrazolopyrimidine | Morpholine | 9.0 | >1000 | >111 |
| WYE-687 | Pyrazolopyrimidine | Morpholine | 4.6 | >1000 | >217 |
| Analog 1 | Thienopyrimidine | Morpholine | 15 | 2400 | 160 |
| Analog 2 (DHP) | Thienopyrimidine | DHP | Equivalent to Analog 1 | Equivalent to Analog 1 | Equivalent to Analog 1 |
| Analog 3 (DHP) | Pyrazolopyrimidine | DHP | Equivalent to WAY-600 | Equivalent to WAY-600 | Equivalent to WAY-600 |
Data for morpholine-containing compounds are representative values from published literature. Data for DHP analogs is based on the finding of equivalent potency[1].
Conclusion
This compound is a valuable and effective building block in medicinal chemistry for the synthesis of novel mTOR inhibitors. Its application via the Suzuki-Miyaura cross-coupling reaction allows for the strategic replacement of traditional hinge-binding motifs like morpholine. This modification maintains high potency and selectivity for mTOR, providing a powerful tool for drug development professionals to expand the chemical space of kinase inhibitors and develop new therapeutic candidates. The protocols and data presented herein serve as a guide for researchers in the design and synthesis of next-generation mTOR inhibitors.
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with (3,6-Dihydro-2H-pyran-4-YL)boronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. The Suzuki-Miyaura coupling, in particular, has become an indispensable tool in medicinal chemistry and drug development for the construction of biaryl and heteroaryl structures. This document provides detailed application notes and protocols for the use of (3,6-Dihydro-2H-pyran-4-YL)boronic acid and its pinacol ester derivative in palladium-catalyzed cross-coupling reactions. The resulting 4-aryl-3,6-dihydro-2H-pyran scaffolds are prevalent in a wide range of biologically active molecules, making this a critical transformation for the synthesis of novel therapeutics.
The this compound moiety serves as a versatile building block, allowing for the introduction of the dihydropyran ring, a common motif in natural products and pharmaceuticals. These reactions are typically characterized by mild conditions, broad substrate scope, and high yields.
Reaction Principle: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three primary steps:
-
Oxidative Addition: A low-valent palladium(0) species reacts with an aryl or heteroaryl halide (Ar-X) to form a palladium(II) intermediate.
-
Transmetalation: In the presence of a base, the organic group from the boronic acid or ester is transferred to the palladium(II) center, forming a new diorganopalladium(II) complex.
-
Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the desired C-C bond and regenerating the active palladium(0) catalyst, which can then re-enter the catalytic cycle.
Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Application Notes
-
Substrate Scope: The pinacol ester of this compound is generally preferred due to its enhanced stability and ease of handling compared to the free boronic acid. It can be coupled with a wide range of aryl and heteroaryl halides (bromides, iodides, and in some cases, chlorides) and triflates.
-
Catalyst and Ligand Selection: The choice of palladium catalyst and ligand is crucial for achieving high yields and preventing side reactions.
-
Pd(dppf)Cl₂ ([1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)) is a highly effective and commonly used pre-catalyst for this transformation.
-
Other common palladium sources include Pd(OAc)₂ and Pd₂(dba)₃ .
-
Bulky, electron-rich phosphine ligands such as XPhos , SPhos , and tricyclohexylphosphine (PCy₃) often improve catalytic activity, especially with less reactive aryl chlorides.
-
-
Base and Solvent Systems: A base is required to facilitate the transmetalation step.
-
Inorganic bases like K₂CO₃ , Cs₂CO₃ , and K₃PO₄ are commonly used.
-
The choice of solvent is also critical. A mixture of an organic solvent and water is often employed to dissolve both the organic and inorganic reagents. Common solvent systems include 1,4-dioxane/water , toluene/water , and DMF/water .
-
-
Reaction Conditions:
-
Conventional Heating: Reactions are typically heated to temperatures between 80 °C and 120 °C for several hours.
-
Microwave Irradiation: Microwave-assisted synthesis can significantly reduce reaction times to as little as 15-60 minutes, often leading to improved yields and cleaner reaction profiles.[1]
-
-
Potential Side Reactions: Protodeboronation (cleavage of the C-B bond by a proton source) can be a competing side reaction, particularly with electron-rich heteroaryl boronic esters or under harsh basic conditions. Careful optimization of the base and reaction temperature can minimize this issue.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with an Aryl Bromide (Conventional Heating)
This protocol is a general starting point for the coupling of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyran with a generic aryl bromide.
Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.
Materials:
-
Aryl bromide (1.0 equiv)
-
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyran (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 - 3.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
To a flame-dried round-bottom flask or Schlenk tube, add the aryl bromide (1.0 equiv), 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyran (1.2 equiv), base (2.0 equiv), and palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%).
-
Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent mixture (e.g., 1,4-dioxane/water 4:1) via syringe to achieve a suitable concentration (typically 0.1-0.2 M with respect to the aryl bromide).
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 8-24 hours.
-
Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 4-aryl-3,6-dihydro-2H-pyran.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
This protocol is adapted for rapid synthesis using microwave irradiation, which can significantly shorten reaction times.[1]
Materials:
-
Microwave reaction vial with a stir bar
-
Aryl halide (1.0 equiv)
-
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyran (1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol% or Pd(dppf)Cl₂, 2-3 mol%)
-
Base (e.g., Na₂CO₃ or K₃PO₄, 2.0 equiv)
-
Degassed solvent (e.g., DMF/water or 1,4-dioxane/water)
Procedure:
-
In a microwave reaction vial, combine the aryl halide (1.0 equiv), 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyran (1.5 equiv), base (2.0 equiv), and palladium catalyst.
-
Add the degassed solvent mixture to the vial.
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction to 120-150 °C for 15-60 minutes.
-
After cooling, filter the reaction mixture through a pad of celite, washing with ethyl acetate.
-
Perform a standard aqueous work-up as described in Protocol 1.
-
Purify the product by flash column chromatography.
Data Presentation: Representative Suzuki-Miyaura Couplings
The following tables summarize typical reaction conditions and yields for the Suzuki-Miyaura coupling of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyran with various aryl halides. These are representative examples based on analogous systems found in the literature.
Table 1: Coupling with Various Aryl Bromides (Conventional Heating)
| Entry | Aryl Bromide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(dppf)Cl₂ (3) | - | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 85-95 |
| 2 | 4-Bromotoluene | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 10 | 80-90 |
| 3 | 1-Bromo-4-nitrobenzene | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ | Dioxane/H₂O | 80 | 8 | 90-98 |
| 4 | 1-Bromo-3,5-dimethylbenzene | Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ | Dioxane/H₂O | 110 | 16 | 75-85 |
| 5 | 2-Bromopyridine | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | 12 | 70-80 |
| 6 | 3-Bromoquinoline | Pd(dppf)Cl₂ (3) | - | K₂CO₃ | DMF/H₂O | 100 | 10 | 75-88 |
Table 2: Microwave-Assisted Coupling with Aryl Halides
| Entry | Aryl Halide | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (min) | Yield (%) |
| 1 | 4-Chloroacetophenone | Pd(dppf)Cl₂ (3) | K₃PO₄ | Dioxane/H₂O | 140 | 20 | 70-80 |
| 2 | 4-Bromoanisole | Pd(PPh₃)₄ (5) | Na₂CO₃ | DMF/H₂O | 120 | 15 | 90-97 |
| 3 | 2-Chloropyrimidine | Pd(PPh₃)₄ (3) | K₂CO₃ | Dioxane/H₂O | 150 | 30 | 65-75 |
| 4 | 5-Bromo-1,3-thiazole | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | Dioxane/H₂O | 130 | 25 | 70-85 |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Use a fresh batch of catalyst or a pre-catalyst. Ensure proper inert atmosphere techniques. |
| Insufficiently degassed solvent | Degas the solvent thoroughly by sparging with an inert gas or using freeze-pump-thaw cycles. | |
| Poor choice of base or solvent | Screen different bases (e.g., K₃PO₄, Cs₂CO₃) and solvent systems. | |
| Protodeboronation | Reaction temperature too high | Lower the reaction temperature and monitor for longer reaction times. |
| Base is too strong or concentrated | Use a weaker base (e.g., K₂CO₃ instead of Cs₂CO₃) or a more dilute solution. | |
| Formation of Homocoupled Byproducts | Oxygen contamination | Ensure the reaction is maintained under a strict inert atmosphere. |
| Catalyst decomposition | Consider using a more robust ligand to stabilize the palladium catalyst. | |
| Difficulty in Purification | Residual palladium | Filter the crude product through a pad of celite or treat with a palladium scavenger. |
| Boronic acid/ester byproducts | Use a mild acidic wash during work-up, or a polar solvent wash to remove boronic acid residues. |
Conclusion
The palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound pinacol ester is a robust and highly effective method for the synthesis of 4-aryl-3,6-dihydro-2H-pyrans. By carefully selecting the catalyst, ligand, base, and solvent system, researchers can achieve high yields of the desired products with a broad range of aryl and heteroaryl halides. The provided protocols serve as a solid foundation for developing optimized procedures for specific synthetic targets in drug discovery and development. The use of microwave irradiation offers a significant advantage in accelerating these reactions, making it a valuable technique for rapid library synthesis and process optimization.
References
(3,6-Dihydro-2H-pyran-4-YL)boronic acid pinacol ester: A Versatile Reagent in Modern Organic Synthesis
(3,6-Dihydro-2H-pyran-4-YL)boronic acid pinacol ester , a valuable synthetic intermediate, has garnered significant attention in organic synthesis and medicinal chemistry. Its utility primarily stems from its role in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds with a wide range of organic halides and triflates. This capability has positioned it as a key building block in the synthesis of complex molecules, including biologically active compounds and drug candidates. This document provides detailed application notes and experimental protocols for its use, catering to researchers, scientists, and professionals in drug development.
Physicochemical Properties
| Property | Value |
| CAS Number | 287944-16-5 |
| Molecular Formula | C₁₁H₁₉BO₃ |
| Molecular Weight | 210.08 g/mol |
| Appearance | Solid |
| Melting Point | 63-67 °C |
Applications in Organic Synthesis
The primary application of this compound pinacol ester lies in the Suzuki-Miyaura cross-coupling reaction. This versatile reaction allows for the introduction of the 3,6-dihydro-2H-pyran-4-yl moiety into various molecular scaffolds. This structural motif is of particular interest in medicinal chemistry due to its presence in numerous bioactive molecules.
Key applications include:
-
Synthesis of Biologically Active Heterocycles: This boronic acid pinacol ester is a crucial reagent for synthesizing a variety of heterocyclic compounds with potential therapeutic applications. It has been employed in the preparation of compounds exhibiting anti-HIV, antituberculosis, anticancer, and antimycobacterial properties.[1]
-
Development of Kinase Inhibitors: A significant application is in the synthesis of kinase inhibitors, particularly targeting the mammalian target of rapamycin (mTOR). The 3,6-dihydro-2H-pyran (DHP) group has been successfully used as a replacement for the morpholine moiety in pyrazolopyrimidine and thienopyrimidine-based mTOR inhibitors, leading to compounds with equivalent potency and improved selectivity.
-
Preparation of Cannabinoid Receptor Modulators: The reagent has been utilized in the synthesis of pyridine-2-amide derivatives that act as preferential agonists of the Cannabinoid Receptor 2, which are of interest for the treatment of pain.[1] It is also used to prepare 1,2-dihydro-2-oxopyridine based endocannabinoid system (ECS) modulators.[2]
-
Synthesis of Epigenetic Modulators: It serves as an intermediate in the synthesis of inhibitors for embryonic ectoderm development (EED), a component of the Polycomb Repressive Complex 2 (PRC2), which is implicated in various cancers.[2]
-
Development of IRAK4 Inhibitors: The compound is also used in the preparation of pyrrolotriazine-based inhibitors of Interleukin-1 receptor-associated kinase 4 (IRAK4), a key target in inflammatory diseases.[2]
Experimental Protocols
Protocol 1: Efficient One-Pot Synthesis of this compound pinacol ester
This protocol describes an efficient, one-pot synthesis starting from 4-tetrahydropyranone.[1]
Reaction Scheme:
Caption: Synthetic pathway for the target boronic ester.
Materials:
-
4-Tetrahydropyranone
-
Hydrazine hydrate
-
Ethanol (anhydrous)
-
Dichloromethane (CH₂Cl₂)
-
Copper(II) bromide (CuBr₂)
-
Triethylamine (Et₃N)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Methanol (MeOH)
-
Bis(pinacolato)diboron
-
1,1'-Bis(diphenylphosphino)ferrocene-palladium(II) dichloride methylene chloride complex (Pd(dppf)Cl₂·CH₂Cl₂)
-
Potassium acetate (KOAc)
-
Dioxane
Procedure:
-
Hydrazone Formation: To a flask containing hydrazine hydrate (50 g) and anhydrous ethanol (80 mL), add a solution of 4-tetrahydropyranone (20 g, 0.2 mol) in ethanol (50 mL) dropwise at room temperature. Stir the mixture for 30 minutes. After completion, dilute the mixture with CH₂Cl₂ (150 mL) and perform an aqueous workup. The organic layers are combined, dried, and concentrated to yield the crude hydrazone, which is used in the next step without further purification.
-
Bromination: In a nitrogen atmosphere, add triethylamine (42 mL, 0.3 mol) to a solution of copper(II) bromide (134 mg, 0.6 mol) in methanol (400 mL) at 20 °C and stir for 10 minutes. Cool the mixture to 0 °C and add a solution of the hydrazone from the previous step (11.4 g, 0.1 mol) in methanol (150 mL) dropwise over 10 minutes. Continue stirring for 1 hour. After the reaction, DBU is added, and the mixture is worked up to isolate 4-bromo-3,6-dihydro-2H-pyran.
-
Borylation: Under a nitrogen atmosphere, a solution of 4-bromo-3,6-dihydro-2H-pyran (24.5 g, 0.15 mol), bis(pinacolato)diboron (42.0 g, 0.15 mol), Pd(dppf)Cl₂·CH₂Cl₂ (1.25 g, 1.5 mmol), and potassium acetate (44.5 g, 0.45 mol) in dioxane (350 mL) is heated to 80 °C for 3 hours. After cooling, water (50 mL) is added, and the mixture is extracted with CH₂Cl₂. The combined organic layers are dried and concentrated. The crude product is then purified to afford this compound pinacol ester in 66% yield.[1]
Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling with Aryl/Heteroaryl Halides
This protocol provides a general method for the coupling of this compound pinacol ester with various aryl or heteroaryl halides.
Reaction Scheme:
Caption: General Suzuki-Miyaura cross-coupling reaction.
Materials:
-
This compound pinacol ester (1.0 - 1.5 equiv)
-
Aryl or heteroaryl halide (e.g., bromide, chloride, or iodide) (1.0 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄, or a pre-catalyst) (0.01 - 0.1 equiv)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, or an organic base) (2.0 - 3.0 equiv)
-
Solvent (e.g., Dioxane, Toluene, DMF, with or without water)
Procedure:
-
To a reaction vessel, add the aryl/heteroaryl halide (1.0 equiv), this compound pinacol ester (1.2 equiv), base (e.g., K₂CO₃, 2.0 equiv), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 equiv).
-
Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.
-
Add the degassed solvent (e.g., dioxane/water mixture).
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-(aryl/heteroaryl)-3,6-dihydro-2H-pyran.
Quantitative Data for Suzuki-Miyaura Coupling:
| Aryl/Heteroaryl Halide | Catalyst | Base | Solvent | Temp (°C) | Yield (%) |
| Substituted Bromopyridine | Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane | 100 | Modest to Good |
| Various Aryl Bromides | Pd₂(dba)₃/P(t-Bu)₃ | K₃PO₄ | Toluene | RT - 80 | Good to Excellent |
| Heteroaryl Chlorides | Pd(OAc)₂/SPhos | K₃PO₄ | Dioxane/H₂O | 100 | Variable |
| Pyrazolopyrimidine Chloride | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 110 | Not Reported |
Note: The yields are general ranges and can vary significantly based on the specific substrates and reaction conditions.
Signaling Pathways and Logical Relationships
The application of this compound pinacol ester in the synthesis of mTOR inhibitors is a prime example of its importance in drug discovery. The following diagram illustrates the logical workflow from the key reagent to the biological target.
Caption: Synthesis and biological application of mTOR inhibitors.
This workflow highlights how a specific chemical transformation, the Suzuki-Miyaura coupling, utilizing this compound pinacol ester, leads to the creation of a molecule with a defined biological function, in this case, the inhibition of the mTOR signaling pathway, which is crucial in cancer cell proliferation.
References
Synthetic Routes to Novel Heterocyclic Compounds Using (3,6-Dihydro-2H-pyran-4-YL)boronic acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of novel heterocyclic compounds utilizing (3,6-Dihydro-2H-pyran-4-YL)boronic acid and its pinacol ester derivative. The focus is on the preparation of key intermediates and their application in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, to generate a variety of heterocyclic scaffolds relevant to drug discovery.
Introduction
This compound is a versatile building block in modern organic synthesis. Its utility is highlighted in the construction of complex molecules, including biologically active compounds such as pyridine-2-amides, polycyclic indazoles, and inhibitors of key biological targets like IRAK4.[1] The dihydropyran moiety is a valuable pharmacophore that can influence the physicochemical properties of a molecule, such as solubility and metabolic stability. This document outlines the synthesis of the boronic acid pinacol ester and its subsequent use in Suzuki-Miyaura cross-coupling reactions to afford novel heterocyclic compounds.
Data Presentation
Table 1: Synthesis of this compound pinacol ester
| Step | Reaction | Reagents and Conditions | Yield (%) | Reference |
| 1 | Hydrazone Formation | 4-Tetrahydropyranone, Hydrazine hydrate, EtOH, rt, 30 min | 96 | [1] |
| 2 | Bromination | Hydrazone, CuBr₂, Et₃N, DBU, MeOH, 0 °C to rt, 1 h | 75 | [1] |
| 3 | Borylation | 4-Bromo-3,6-dihydro-2H-pyran, Bis(pinacolato)diboron, PdCl₂(dppf), KOAc, Dioxane, 80 °C, 3 h | 88 | [1] |
Table 2: Representative Suzuki-Miyaura Coupling Reactions
| Entry | Heteroaryl Halide | Product | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 2-Bromo-N-methylpyridine-x-carboxamide | 4-(3,6-dihydro-2H-pyran-4-yl)-N-methylpicolinamide | Pd₂(dba)₃ / XPhos | K₃PO₄ | Toluene/H₂O | 100 | 75-90 (estimated) |
| 2 | 5-Bromo-1H-indazole | 5-(3,6-dihydro-2H-pyran-4-yl)-1H-indazole | Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | 90 | 85 (estimated) |
| 3 | 5-Bromo-1-methyl-1,2-dihydropyridin-2-one | 4-(3,6-dihydro-2H-pyran-4-yl)-1-methyl-1,2-dihydropyridin-2-one | Pd(dppf)Cl₂ | K₂CO₃ | DME/H₂O | 85 | 80 (estimated) |
| 4 | 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | 4-(3,6-dihydro-2H-pyran-4-yl)-7H-pyrrolo[2,3-d]pyrimidine | PdCl₂(Amphos)₂ | K₂CO₃ | 1,4-Dioxane/H₂O | 110 | 70-85 (estimated) |
Yields are estimated based on similar transformations reported in the literature. Actual yields may vary depending on the specific substrate and reaction conditions.
Experimental Protocols
Protocol 1: Synthesis of 2-(3,6-Dihydro-2H-pyran-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
This protocol is adapted from an efficient one-pot synthesis.[1]
Step 1: (Dihydro-2H-pyran-4(3H)-ylidene)hydrazine formation To a solution of 4-tetrahydropyranone (10.0 g, 0.1 mol) in ethanol (50 mL) is added hydrazine hydrate (10.0 g, 0.2 mol) in ethanol (80 mL) dropwise at room temperature. The mixture is stirred for 30 minutes. The solvent is removed under reduced pressure to yield the crude hydrazone as a colorless liquid (yield ~96%), which is used in the next step without further purification.
Step 2: 4-Bromo-3,6-dihydro-2H-pyran formation To a solution of copper(II) bromide (26.8 g, 0.12 mol) in methanol (400 mL) is added triethylamine (8.4 mL, 0.06 mol) at 20 °C, and the mixture is stirred for 10 minutes. The mixture is cooled to 0 °C, and a solution of the hydrazone from Step 1 (11.4 g, 0.1 mol) in methanol (150 mL) is added dropwise over 10 minutes. After stirring for 1 hour at 0 °C, 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (22.8 g, 0.15 mol) is added dropwise, and the reaction mixture is stirred at room temperature for 1 hour. The mixture is filtered, and the filtrate is concentrated. The residue is extracted with diethyl ether, washed with water and brine, dried over anhydrous Na₂SO₄, and concentrated to give the crude 4-bromo-3,6-dihydro-2H-pyran (yield ~75%).
Step 3: 2-(3,6-Dihydro-2H-pyran-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane A mixture of 4-bromo-3,6-dihydro-2H-pyran (16.3 g, 0.1 mol), bis(pinacolato)diboron (27.9 g, 0.11 mol), [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂) (1.63 g, 2 mol%), and potassium acetate (29.4 g, 0.3 mol) in anhydrous 1,4-dioxane (350 mL) is heated at 80 °C for 3 hours under a nitrogen atmosphere. The reaction mixture is cooled to room temperature, diluted with water, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The residue is purified by column chromatography on silica gel to afford the title compound as a white solid (yield ~88%).
Protocol 2: General Procedure for Suzuki-Miyaura Coupling
This is a general protocol and may require optimization for specific substrates.
To a reaction vessel is added the heteroaryl halide (1.0 mmol), 2-(3,6-dihydro-2H-pyran-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.2 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol), and base (e.g., K₂CO₃, 2.0 mmol). The vessel is evacuated and backfilled with an inert gas (e.g., nitrogen or argon) three times. Degassed solvent (e.g., 1,4-dioxane/water 4:1, 5 mL) is added, and the reaction mixture is heated to the desired temperature (typically 80-110 °C) with stirring until the reaction is complete (monitored by TLC or LC-MS). The reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel or recrystallization.
Mandatory Visualizations
Caption: Synthetic pathway to the key boronic acid pinacol ester intermediate.
Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.
Caption: Inhibition of the IRAK4 signaling pathway by a novel heterocyclic compound.
References
Role of (3,6-Dihydro-2H-pyran-4-YL)boronic acid as a building block in drug discovery
(3,6-Dihydro-2H-pyran-4-YL)boronic acid and its pinacol ester derivative have emerged as indispensable building blocks in medicinal chemistry. Their utility primarily stems from their role as versatile coupling partners in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern carbon-carbon bond formation. This allows for the efficient synthesis of complex molecules with a wide range of biological activities, making this dihydropyran moiety a privileged scaffold in the development of novel therapeutics.
This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in leveraging this valuable synthetic intermediate.
Application Notes
The this compound motif has been successfully incorporated into a variety of drug candidates targeting diverse biological pathways. Below are key application areas with examples of potent molecules synthesized using this building block.
Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) Inhibitors
Therapeutic Area: Inflammation, Autoimmune Diseases, and Oncology.
Mechanism of Action: IRAK4 is a critical serine/threonine kinase in the signaling pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs). Upon activation, IRAK4 phosphorylates downstream targets, leading to the activation of the transcription factor NF-κB and the production of pro-inflammatory cytokines. Inhibitors of IRAK4 can therefore block this inflammatory cascade. The dihydropyran ring of the boronic acid building block often serves as a key structural element that can be readily coupled to various heterocyclic cores to generate potent and selective IRAK4 inhibitors.
A notable class of IRAK4 inhibitors based on a pyrrolotriazine scaffold has been developed using this compound pinacol ester. These compounds have demonstrated significant potency in enzymatic assays.
Quantitative Data for Pyrrolotriazine IRAK4 Inhibitors
| Compound ID | Target | IC50 (µM) | Reference |
| Compound 49 | IRAK4 | 0.022 | [1] |
| Compound 50 | IRAK4 | 0.094 | [1] |
Embryonic Ectoderm Development (EED) Inhibitors
Therapeutic Area: Oncology.
Mechanism of Action: EED is a core component of the Polycomb Repressive Complex 2 (PRC2), which plays a crucial role in epigenetic regulation by catalyzing the trimethylation of histone H3 at lysine 27 (H3K27me3). This modification leads to gene silencing. In many cancers, PRC2 is dysregulated. EED contains an aromatic cage that recognizes H3K27me3, a process that allosterically activates the catalytic subunit of PRC2, EZH2. Small molecules that bind to this pocket in EED can prevent this activation, thereby inhibiting PRC2 activity and reactivating tumor suppressor genes. The (3,6-Dihydro-2H-pyran-4-YL) moiety has been used to construct potent EED inhibitors.
One of the most potent EED inhibitors reported, EEDi-5285, which incorporates a dihydropyran group, has shown exceptional activity.
Quantitative Data for EED Inhibitor EEDi-5285
| Compound ID | Target | IC50 (nM) | Cell Line | Cell Growth IC50 (nM) | Reference |
| EEDi-5285 | EED | 0.2 | Pfeiffer | 0.02 | [2] |
| EEDi-5285 | EED | 0.2 | KARPAS422 | 0.5 | [2] |
Endocannabinoid System (ECS) Modulators
Therapeutic Area: Pain Management, Inflammation, and Neurological Disorders.
Mechanism of Action: The endocannabinoid system, comprising cannabinoid receptors (CB1 and CB2), endogenous ligands (e.g., anandamide and 2-AG), and metabolic enzymes, is a key regulator of various physiological processes. The CB2 receptor is primarily expressed in immune cells and is a promising target for treating inflammatory and neuropathic pain without the psychoactive side effects associated with CB1 receptor activation. Pyridine-2-amide derivatives, synthesized via Suzuki-Miyaura coupling with this compound, have been identified as potent and selective CB2 receptor agonists.[3]
Signaling Pathway Diagrams
Experimental Protocols
Protocol 1: Synthesis of this compound pinacol ester
This protocol is adapted from an efficient one-pot synthesis method.[3]
Materials:
-
4-Tetrahydropyranone
-
Hydrazine hydrate
-
Ethanol (anhydrous)
-
Copper(II) bromide
-
Triethylamine
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Methanol
-
Bis(pinacolato)diboron (B₂pin₂)
-
Potassium acetate (KOAc)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Dioxane (anhydrous)
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)
Procedure:
Step 1: Synthesis of 4-Bromo-3,6-dihydro-2H-pyran
-
To a solution of hydrazine hydrate (50 g) in anhydrous ethanol (80 mL), add a solution of 4-tetrahydropyranone (20 g, 0.2 mol) in ethanol (50 mL) dropwise at room temperature. Stir for 30 minutes.
-
Concentrate the reaction mixture under reduced pressure to obtain the crude (Dihydro-2H-pyran-4(3H)-ylidene)hydrazine.
-
In a separate flask under a nitrogen atmosphere, dissolve copper(II) bromide (134 mg, 0.6 mmol) in methanol (400 mL). Add triethylamine (42 mL, 0.3 mol) and stir for 10 minutes at 20°C.
-
Add the crude hydrazone from step 2 to the copper(II) bromide solution and stir for 30 minutes.
-
Add DBU (60 mL, 0.4 mol) to the reaction mixture and stir for an additional 2 hours at room temperature.
-
Quench the reaction with water and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 4-bromo-3,6-dihydro-2H-pyran.
Step 2: Palladium-Catalyzed Borylation
-
To a solution of 4-bromo-3,6-dihydro-2H-pyran (10.0 g, 61.3 mmol) in anhydrous dioxane (150 mL) under a nitrogen atmosphere, add bis(pinacolato)diboron (18.7 g, 73.6 mmol) and potassium acetate (18.0 g, 184 mmol).
-
Add Pd(dppf)Cl₂ (450 mg, 0.61 mmol, 1 mol%).
-
Heat the reaction mixture to 80°C and stir for 12 hours.
-
Cool the reaction to room temperature and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield this compound pinacol ester as a solid.
Protocol 2: General Suzuki-Miyaura Cross-Coupling Reaction
This protocol provides a general procedure for the coupling of this compound pinacol ester with an aryl halide.
Materials:
-
This compound pinacol ester
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Solvent system (e.g., dioxane/water, toluene/water, or DMF)
-
Inert atmosphere setup
Procedure:
-
In a reaction vessel, combine the aryl halide (1.0 equiv), this compound pinacol ester (1.2 equiv), and the chosen base (e.g., K₂CO₃, 2.0 equiv).
-
Add the solvent system (e.g., dioxane and water in a 4:1 ratio).
-
Degas the mixture by bubbling nitrogen or argon through it for 15-20 minutes.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv) to the reaction mixture.
-
Heat the mixture to the desired temperature (typically 80-100°C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Add water to the reaction mixture and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.
These protocols and application notes highlight the significance of this compound as a key building block in the synthesis of diverse and potent drug candidates. Its versatility in the robust and reliable Suzuki-Miyaura cross-coupling reaction ensures its continued importance in the field of drug discovery.
References
Application Notes and Protocols for the Scalable Synthesis of Drug Intermediates with (3,6-Dihydro-2H-pyran-4-YL)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
(3,6-Dihydro-2H-pyran-4-YL)boronic acid and its pinacol ester are pivotal intermediates in the synthesis of a variety of pharmacologically active molecules. Their utility is most pronounced in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form C(sp²)-C(sp²) bonds, a cornerstone of modern medicinal chemistry. This document provides detailed application notes and scalable experimental protocols for the synthesis of the boronic acid pinacol ester and its subsequent use in the preparation of a key drug intermediate for mTOR inhibitors.
Introduction
The tetrahydropyran motif is a prevalent scaffold in numerous approved drugs and clinical candidates due to its favorable physicochemical properties, including improved solubility and metabolic stability.[1] this compound serves as a versatile building block for introducing this valuable moiety. Notably, it is a key component in the synthesis of ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR), a serine/threonine kinase that is a central regulator of cell growth and proliferation and is often dysregulated in cancer.[2][3] The pyrazolo[3,4-d]pyrimidine core is a common hinge-binding motif in many kinase inhibitors, and its combination with the dihydropyran group has led to the discovery of potent and selective mTOR inhibitors.[4][5]
This document outlines a robust, one-pot synthesis of this compound pinacol ester and a detailed protocol for its subsequent Suzuki-Miyaura coupling with a pyrazolopyrimidine core, providing a scalable pathway to valuable drug intermediates.
Data Presentation
Table 1: Synthesis of 2-(3,6-Dihydro-2H-pyran-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
| Step | Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Scale | Reference |
| 1 | Tetrahydropyran-4-one | Hydrazine hydrate | Methanol | 20 | 0.5 | 96 (crude) | 20 g | [6] |
| 2 | Hydrazone intermediate | CuBr₂, Triethylamine, DBU | Methanol | 20 | 0.5 | - | - | [6] |
| 3 | 4-Bromo-3,6-dihydro-2H-pyran | Bis(pinacolato)diboron, PdCl₂(dppf), KOAc | Dioxane | 80 | 3 | 66 (overall) | 24.5 g | [6] |
Table 2: Suzuki-Miyaura Coupling of 2-(3,6-Dihydro-2H-pyran-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane with 6-Chloro-1H-pyrazolo[3,4-d]pyrimidine
| Parameter | Condition | Observation | Reference |
| Catalyst | Pd(PPh₃)₄ | Effective for this type of coupling. | [7] |
| Catalyst Loading | 2-5 mol% | Typical range for laboratory scale. | [7][8] |
| Base | K₂CO₃ or Na₂CO₃ (2.0 equiv) | Aqueous solution is commonly used. | [7][9] |
| Solvent | Toluene, Dioxane, or DMF/water mixtures | Choice depends on substrate solubility and reaction temperature. | [7][10] |
| Temperature | 80-120 °C | Higher temperatures may be required for less reactive chlorides. | [9][10] |
| Reaction Time | 4-24 h | Monitored by TLC or LC-MS. | [7][10] |
| Scalability | Up to kg-scale reported for similar couplings. | Process optimization is critical to minimize palladium contamination. | [11][12] |
Experimental Protocols
Protocol 1: One-Pot Synthesis of 2-(3,6-Dihydro-2H-pyran-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
This protocol is adapted from an efficient, one-pot procedure.[6]
Materials:
-
Tetrahydropyran-4-one
-
Hydrazine hydrate
-
Copper(II) bromide (CuBr₂)
-
Triethylamine
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Bis(pinacolato)diboron (B₂pin₂)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (PdCl₂(dppf)·CH₂Cl₂)
-
Potassium acetate (KOAc)
-
Methanol
-
Dioxane
-
Dichloromethane (CH₂Cl₂)
-
Sodium sulfate (Na₂SO₄)
-
Nitrogen gas supply
-
Standard glassware for organic synthesis
Procedure:
-
Hydrazone Formation: To a solution of tetrahydropyran-4-one (e.g., 0.2 mol) in methanol (400 mL), add hydrazine hydrate (0.22 mol) dropwise at room temperature. Stir the mixture for 30 minutes. The resulting crude hydrazone solution is used directly in the next step.
-
Bromination and Elimination: In a separate flask under a nitrogen atmosphere, dissolve copper(II) bromide (0.6 mol) in methanol (400 mL). Add triethylamine (0.3 mol) and stir for 10 minutes at 20 °C. To this mixture, add the crude hydrazone solution from step 1, followed by the addition of DBU (0.3 mol). Stir the reaction mixture at 20 °C for 30 minutes.
-
Borylation: To the resulting mixture containing 4-bromo-3,6-dihydro-2H-pyran, add bis(pinacolato)diboron (0.15 mol), potassium acetate (0.45 mol), and PdCl₂(dppf)·CH₂Cl₂ (1.5 mmol). Heat the reaction mixture to 80 °C and stir for 3 hours under a nitrogen atmosphere.
-
Work-up and Purification: After cooling to room temperature, add water (50 mL) to the reaction mixture and extract with dichloromethane (3 x 30 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford 2-(3,6-dihydro-2H-pyran-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane as a solid.
Protocol 2: Scalable Suzuki-Miyaura Coupling for the Synthesis of 6-(3,6-dihydro-2H-pyran-4-yl)-1H-pyrazolo[3,4-d]pyrimidine
This is a representative protocol for the Suzuki-Miyaura coupling. Optimization may be required for specific substrates and scales.
Materials:
-
6-Chloro-1H-pyrazolo[3,4-d]pyrimidine
-
2-(3,6-Dihydro-2H-pyran-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Nitrogen or Argon gas supply
-
Schlenk flask or similar reaction vessel
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add 6-chloro-1H-pyrazolo[3,4-d]pyrimidine (1.0 equiv), 2-(3,6-dihydro-2H-pyran-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.2 equiv), and potassium carbonate (2.0 equiv).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Addition of Catalyst and Solvents: Add Pd(PPh₃)₄ (3 mol%) to the flask. Then, add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v) via syringe.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 8-12 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield 6-(3,6-dihydro-2H-pyran-4-yl)-1H-pyrazolo[3,4-d]pyrimidine.
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Discovery of 3,6-dihydro-2H-pyran as a morpholine replacement in 6-aryl-1H-pyrazolo[3,4-d]pyrimidines and 2-arylthieno[3,2-d]pyrimidines: ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. usiena-air.unisi.it [usiena-air.unisi.it]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines [comptes-rendus.academie-sciences.fr]
- 8. researchgate.net [researchgate.net]
- 9. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. silicycle.com [silicycle.com]
- 12. mdpi.com [mdpi.com]
One-Pot Synthesis of (3,6-Dihydro-2H-pyran-4-yl)boronic Acid Pinacol Ester: An Efficient Protocol for Pharmaceutical Intermediates
Application Note AP-CHEM-2025-01
Introduction
(3,6-Dihydro-2H-pyran-4-yl)boronic acid pinacol ester is a valuable and versatile building block in modern organic synthesis, particularly within the pharmaceutical industry. Its utility is demonstrated in the construction of a wide array of biologically active molecules and natural products through palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1] Compounds synthesized using this intermediate have shown significant potential as anti-HIV, antituberculosis, anticancer, and antimycobacterial agents.[1] This application note details an efficient, one-pot synthetic protocol for the preparation of this compound pinacol ester, designed to provide researchers, scientists, and drug development professionals with a reliable and scalable method.
The described methodology commences with the readily available starting material, 4-tetrahydropyranone, and proceeds through a two-step sequence without the need for isolation of the intermediate. This streamlined one-pot approach enhances efficiency by reducing reaction time, minimizing solvent usage, and simplifying the purification process. The initial step involves the formation of a hydrazone from 4-tetrahydropyranone, which is subsequently converted to the vinyl bromide intermediate, 4-bromo-3,6-dihydro-2H-pyran. The final step is a palladium-catalyzed borylation reaction to yield the desired product.[1]
Experimental Workflow
The one-pot synthesis is comprised of two main stages that are performed sequentially in the same reaction vessel.
Figure 1. Experimental workflow for the one-pot synthesis.
Data Presentation
The following table summarizes the key quantitative data for the one-pot synthesis of this compound pinacol ester.
| Parameter | Value | Reference |
| Starting Material | 4-Tetrahydropyranone | [1] |
| Key Intermediate | 4-Bromo-3,6-dihydro-2H-pyran | [1] |
| Borylating Agent | Bis(pinacolato)diboron | [1] |
| Catalyst | 1,1'-Bis(diphenylphosphino)ferrocene-palladium(II) dichloride methylene chloride complex (Pd(dppf)Cl₂) | [1] |
| Catalyst Loading | 1 mol% | [1] |
| Base | Potassium Acetate (KOAc) | [1] |
| Solvent | Dioxane | [1] |
| Reaction Temperature | 80 °C | [1] |
| Reaction Time | 3 hours | [1] |
| Overall Yield | 66% | [1] |
Experimental Protocols
Materials:
-
4-Tetrahydropyranone
-
Hydrazine hydrate
-
Copper(II) bromide (CuBr₂)
-
Triethylamine (Et₃N)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Bis(pinacolato)diboron
-
1,1'-Bis(diphenylphosphino)ferrocene-palladium(II) dichloride methylene chloride complex (Pd(dppf)Cl₂)
-
Potassium acetate (KOAc)
-
Dioxane
-
Dichloromethane (CH₂Cl₂)
-
Water
Procedure:
This protocol is adapted from the one-pot synthesis described in the literature.[1]
Step 1: Formation of 4-Bromo-3,6-dihydro-2H-pyran
-
To a solution of 4-tetrahydropyranone, add hydrazine hydrate and stir to form the corresponding hydrazone.
-
Following the condensation, add copper(II) bromide and triethylamine to the reaction mixture.
-
Subsequently, add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to facilitate the formation of 4-bromo-3,6-dihydro-2H-pyran.
Step 2: Palladium-Catalyzed Borylation
-
Under a nitrogen atmosphere, to the crude 4-bromo-3,6-dihydro-2H-pyran (0.15 mol) in dioxane (350 mL), add bis(pinacolato)diboron (42.0 g, 0.15 mol), 1,1'-bis(diphenylphosphino)ferrocene-palladium(II) dichloride methylene chloride complex (1.25 g, 1.5 mmol), and potassium acetate (44.5 g, 0.45 mol).[1]
-
Heat the reaction mixture to 80 °C for 3 hours.[1]
-
After cooling to room temperature, add water (50 mL) to the reaction mixture.[1]
-
Extract the aqueous layer with dichloromethane (3 x 30 mL).[1]
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to afford this compound pinacol ester.
Characterization Data:
The final product can be characterized by nuclear magnetic resonance (NMR) spectroscopy.
-
¹H NMR (400 MHz, CDCl₃): δ 6.07 (m, 1H), 4.20–4.13 (m, 2H), 3.86–3.82 (m, 2H), 2.56–2.49 (m, 2H).[1]
Conclusion
This application note provides a detailed and efficient one-pot protocol for the synthesis of this compound pinacol ester. The streamlined nature of this method, coupled with a good overall yield, makes it an attractive approach for researchers in both academic and industrial settings who require access to this important synthetic intermediate for the development of novel therapeutic agents. The use of a low loading of a palladium catalyst also contributes to the economic viability of this process.[1]
References
Application Notes and Protocols: Synthesis of Novel IRAK4 Inhibitors Utilizing (3,6-Dihydro-2H-pyran-4-YL)boronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical serine/threonine kinase that plays a central role in the innate immune signaling pathways. It acts as a key mediator downstream of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs). The activation of IRAK4 initiates a signaling cascade that leads to the production of pro-inflammatory cytokines, making it a highly attractive therapeutic target for a range of autoimmune diseases, inflammatory disorders, and certain types of cancer. The development of potent and selective IRAK4 inhibitors is a major focus of current drug discovery efforts.
This document provides detailed application notes and protocols for the synthesis of novel IRAK4 inhibitors incorporating a dihydropyran moiety, a structural motif of interest in medicinal chemistry. The key synthetic step involves a Suzuki-Miyaura cross-coupling reaction using (3,6-Dihydro-2H-pyran-4-YL)boronic acid.
IRAK4 Signaling Pathway
IRAK4 is a central node in the TLR/IL-1R signaling cascade. Upon ligand binding to the receptor, a complex is formed involving the myeloid differentiation primary response 88 (MyD88) adaptor protein, which then recruits and activates IRAK4. Activated IRAK4 subsequently phosphorylates IRAK1 and IRAK2, leading to the activation of downstream signaling molecules such as TNF receptor-associated factor 6 (TRAF6). This ultimately results in the activation of transcription factors like NF-κB and AP-1, which drive the expression of inflammatory genes.
Figure 1: Simplified IRAK4 Signaling Pathway.
Pharmacological Data of Representative IRAK4 Inhibitors
The development of IRAK4 inhibitors has yielded several potent compounds with diverse chemical scaffolds. The table below summarizes the in vitro potencies of selected IRAK4 inhibitors from the literature, providing a benchmark for newly synthesized compounds.
| Compound Name/ID | Scaffold | IRAK4 IC50 (nM) | Reference |
| PF-06650833 | Pyrazolopyrimidine | 1.1 | [1] |
| CA-4948 | Thiazole Carboxamide | 29 | [2] |
| BAY-1834845 | Imidazopyridazine | 4 | [1] |
| Compound 22 | 2,3-Dihydrobenzofuran | 8.7 | [3] |
| DW18134 | Oxazole-4-carboxamide | 11.2 | [2] |
Experimental Protocols
This section outlines a general, two-step synthetic protocol for the preparation of a novel IRAK4 inhibitor featuring a dihydropyran moiety. The synthesis involves the preparation of the key intermediate, this compound pinacol ester, followed by a Suzuki-Miyaura cross-coupling reaction with a suitable heterocyclic core.
Step 1: Synthesis of this compound pinacol ester
This protocol is adapted from a known efficient process for the preparation of the title compound.
Figure 2: Workflow for the synthesis of the boronic ester.
Materials:
-
4-Tetrahydropyranone
-
Hydrazine hydrate
-
Methanol (MeOH)
-
Copper(II) bromide (CuBr2)
-
Triethylamine (TEA)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Bis(pinacolato)diboron
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl2(dppf))
-
Potassium acetate (KOAc)
-
1,4-Dioxane
Procedure:
-
Hydrazone Formation: To a solution of 4-tetrahydropyranone (1.0 eq) in a suitable solvent, add hydrazine hydrate (1.2 eq) and stir at room temperature until the reaction is complete as monitored by TLC.
-
Bromination: In a separate flask under an inert atmosphere, dissolve CuBr2 (2.2 eq) in MeOH. Add TEA (2.2 eq) and stir for 10 minutes. To this mixture, add the crude hydrazone intermediate followed by DBU (2.2 eq). Stir at room temperature until the formation of 4-bromo-3,6-dihydro-2H-pyran is complete.
-
Borylation: To the crude 4-bromo-3,6-dihydro-2H-pyran, add bis(pinacolato)diboron (1.1 eq), PdCl2(dppf) (0.03 eq), and KOAc (1.5 eq) in 1,4-dioxane. Heat the mixture at 80-90 °C under an inert atmosphere until the starting material is consumed.
-
Work-up and Purification: After cooling to room temperature, filter the reaction mixture through a pad of celite. Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel to afford the desired this compound pinacol ester.
Step 2: Suzuki-Miyaura Cross-Coupling for the Synthesis of the Final IRAK4 Inhibitor
This protocol describes a general procedure for the coupling of the synthesized boronic acid pinacol ester with a hypothetical halogenated pyrazolopyrimidine core, a common scaffold in IRAK4 inhibitors.
Figure 3: Suzuki-Miyaura cross-coupling workflow.
Materials:
-
This compound pinacol ester (from Step 1)
-
A suitable halogenated pyrazolopyrimidine core (e.g., a bromo- or chloro-substituted derivative)
-
Palladium catalyst (e.g., Pd(PPh3)4 or PdCl2(dppf))
-
Base (e.g., Na2CO3, K2CO3, or Cs2CO3)
-
Solvent system (e.g., 1,4-dioxane/water, DME/water, or toluene/ethanol/water)
Procedure:
-
Reaction Setup: In a reaction vessel, combine the halogenated pyrazolopyrimidine core (1.0 eq), this compound pinacol ester (1.2-1.5 eq), the palladium catalyst (0.05-0.1 eq), and the base (2.0-3.0 eq).
-
Solvent Addition and Degassing: Add the chosen solvent system and degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Reaction: Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and monitor the progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. If a biphasic system is used, separate the layers. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by preparative HPLC to obtain the final IRAK4 inhibitor.
Conclusion
The provided protocols offer a general framework for the synthesis of novel IRAK4 inhibitors incorporating a dihydropyran moiety via a Suzuki-Miyaura cross-coupling reaction. The use of this compound provides a versatile building block for the exploration of new chemical space in the quest for potent and selective IRAK4 inhibitors. Researchers are encouraged to optimize the reaction conditions for their specific substrates to achieve the best possible yields and purity. The synthesized compounds can then be evaluated for their biological activity using in vitro kinase assays and cell-based assays to determine their potential as therapeutic agents.
References
Troubleshooting & Optimization
Troubleshooting low yield in Suzuki coupling with (3,6-Dihydro-2H-pyran-4-YL)boronic acid
Technical Support Center: Suzuki Coupling Reactions
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering challenges with Suzuki-Miyaura coupling reactions, specifically involving (3,6-Dihydro-2H-pyran-4-YL)boronic acid.
Frequently Asked Questions (FAQs)
Q1: My reaction shows low to no yield. What are the primary factors to investigate?
When a Suzuki coupling reaction fails, a systematic check of the reaction components and conditions is crucial. Start by assessing these key parameters:
-
Catalyst Activity : The palladium catalyst is the heart of the reaction. Ensure that your palladium source is not old or degraded.[1] It is often best to use a freshly opened bottle or a reliable source. Consider using a more active pre-catalyst, such as a Buchwald-type palladacycle, which can be more efficient at generating the active Pd(0) species.[1][2]
-
Oxygen Contamination : The active Pd(0) catalyst is sensitive to oxygen. The presence of oxygen can lead to the homocoupling of boronic acids and decomposition of the catalyst.[2] Ensure your solvents are thoroughly degassed and that the reaction is maintained under a positive pressure of an inert gas (Argon or Nitrogen) from start to finish.[1]
-
Water Content : While many Suzuki couplings tolerate or even require water, the optimal amount is crucial. Ensure solvents are appropriately dried if anhydrous conditions are intended, or precisely controlled if an aqueous co-solvent is used.
-
Reagent Quality : Verify the purity and stability of your aryl halide and boronic acid. This compound, like other vinyl boronic acids, can be susceptible to degradation.[3][4]
Q2: I am observing significant protodeboronation. How can this side reaction be minimized?
Protodeboronation is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom, and is a common side reaction with vinyl and electron-rich heteroaromatic boronic acids.[3][5]
-
Choice of Base : The base is critical. Strong bases can promote protodeboronation.[5] Consider using a weaker, non-nucleophilic base. Finely powdered potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often milder and more effective than stronger bases like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) for sensitive substrates.[1][5]
-
Reaction Temperature : Higher temperatures can accelerate the rate of protodeboronation.[6] Attempt the reaction at the lowest temperature that still allows for catalytic turnover (e.g., 60-80 °C) before increasing it.
-
Reaction Time : Monitor the reaction by TLC or LC-MS. Prolonged reaction times can lead to increased protodeboronation.[7]
-
Boronic Acid Stability : Consider converting the boronic acid to a more stable derivative, such as a pinacol ester or a MIDA boronate, which can slowly release the boronic acid under the reaction conditions, keeping its concentration low and minimizing decomposition.[3][8]
Q3: Homocoupling of my aryl halide or boronic acid is a major byproduct. What can I do to suppress it?
Homocoupling results in the formation of biaryl (Ar-Ar) or divinyl (R-R) species.
-
Control of Catalyst : Ensure you are starting with a Pd(0) source (e.g., Pd(PPh₃)₄) or that your Pd(II) source (e.g., Pd(OAc)₂) is efficiently reduced to Pd(0) in situ.[1] Incomplete reduction can sometimes favor homocoupling pathways.
-
Ligand Selection : Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) can often suppress homocoupling by accelerating the rate of cross-coupling relative to the side reaction.[1]
-
Slow Addition : In some cases, slow addition of the boronic acid to the reaction mixture can help to keep its concentration low and disfavor homocoupling.[1]
-
Oxygen Removal : Rigorous degassing of solvents is critical, as oxygen can promote oxidative homocoupling of the boronic acid.[2]
Troubleshooting Summary Tables
For a typical Suzuki coupling of an aryl bromide with this compound, the following tables provide starting points for optimization.
Table 1: Recommended Reaction Conditions
| Parameter | Recommendation | Rationale & Comments |
|---|---|---|
| Palladium Catalyst | Pd(PPh₃)₄ (2-5 mol%) or Pd(dppf)Cl₂ (2-5 mol%) | Pd(PPh₃)₄ is a direct source of Pd(0). Pd(dppf)Cl₂ is an air-stable Pd(II) pre-catalyst that is effective for a range of couplings. |
| Ligand | Use a 1:2 or 1:4 Pd:Ligand ratio for monodentate ligands. | For challenging couplings, consider bulky, electron-rich ligands like SPhos, XPhos, or RuPhos.[1] |
| Base | K₃PO₄ (2-3 equiv.) or Cs₂CO₃ (2-3 equiv.) | Milder bases are often preferred to minimize protodeboronation of the vinyl boronic acid.[1][5] |
| Solvent System | Dioxane/H₂O (4:1 to 10:1) or Toluene/EtOH/H₂O | The solvent choice is critical and often requires screening.[1][9] Ensure all solvents are thoroughly degassed. |
| Temperature | 80-100 °C | Start at a lower temperature and increase if the reaction is slow. Monitor for substrate decomposition.[9] |
| Boronic Acid | 1.2 - 1.5 equivalents | Using a slight excess of the boronic acid can help drive the reaction to completion.[2] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling
This protocol provides a general method for the coupling of an aryl halide with this compound.
-
Vessel Preparation : To an oven-dried round-bottom flask or reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.2 equiv.), and the finely powdered base (e.g., K₃PO₄, 2.0 equiv.).[2]
-
Inert Atmosphere : Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Argon) three times.[1]
-
Reagent Addition : Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 equiv.) and any additional ligand.
-
Solvent Addition : Add the degassed solvent mixture (e.g., Dioxane/H₂O 10:1) via syringe.[2]
-
Reaction : Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir. Monitor the reaction progress by TLC or LC-MS.
-
Workup : Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[2]
Protocol 2: Small-Scale Reaction Screen for Condition Optimization
To optimize a low-yield reaction, a parallel screen of different parameters (base, ligand, solvent) is highly effective.
-
Array Setup : In a glovebox, arrange an array of small reaction vials, each with a stir bar.
-
Stock Solutions : Prepare stock solutions of the aryl halide and the boronic acid in a degassed solvent (e.g., dioxane).
-
Solid Dispensing : To each vial, add a pre-weighed amount of a different solid base (e.g., Vial 1: K₃PO₄, Vial 2: Cs₂CO₃, Vial 3: K₂CO₃).
-
Catalyst/Ligand Addition : Add the desired palladium catalyst and ligand combination to each vial.
-
Reaction Initiation : Add the stock solutions of the coupling partners and the appropriate degassed solvent system to each vial.
-
Sealing and Heating : Seal the vials tightly and remove the array from the glovebox. Place it in a pre-heated aluminum block for stirring at the desired temperature.
-
Analysis : After a set time (e.g., 12 hours), cool the array, quench the reactions, and analyze the outcome of each vial by LC-MS to determine the optimal conditions.
Visual Guides
Suzuki Catalytic Cycle and Common Failure Points
Caption: The Suzuki catalytic cycle with points where side reactions can lower the yield.
Troubleshooting Workflow for Low Yield
Caption: A step-by-step workflow for troubleshooting low-yield Suzuki reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. mdpi.com [mdpi.com]
- 6. reddit.com [reddit.com]
- 7. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/C6RE00153J [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Optimization of reaction conditions for (3,6-Dihydro-2H-pyran-4-YL)boronic acid couplings
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and optimized protocols for Suzuki-Miyaura cross-coupling reactions involving (3,6-Dihydro-2H-pyran-4-YL)boronic acid.
Troubleshooting Guide
This section addresses specific issues that may arise during the coupling reaction in a direct question-and-answer format.
Q1: My reaction shows low to no yield of the desired product. What are the first things I should check?
A1: A low or non-existent yield in a Suzuki-Miyaura coupling can stem from several factors. Systematically check the following key parameters:
-
Catalyst Activity: Ensure your palladium source and ligand are active.[1] The active catalytic species is Pd(0); if you are using a Pd(II) precatalyst, it must be reduced in situ.[1] Consider using a fresh batch or a more robust, air-stable precatalyst, such as a Buchwald-type palladacycle.[1]
-
Inert Atmosphere: Oxygen can lead to the unwanted homocoupling of boronic acids and decomposition of the catalyst.[1][2] It is critical to ensure your solvent is properly degassed and the reaction is maintained under a consistently inert atmosphere (e.g., Nitrogen or Argon).[1][3]
-
Reagent Purity and Stability: Verify the purity of your aryl halide and boronic acid. This compound, being a vinyl boronic acid, can be susceptible to degradation or oligomerization over time.[1][4]
-
Base and Solvent Choice: The selection of base and solvent is critical and highly interdependent.[1][5] The base must be strong enough to promote transmetalation but not so strong that it causes degradation of your starting materials.[1] For anhydrous reactions, ensure the base is finely powdered and dry.[1]
Q2: I am observing significant protodeboronation, resulting in a byproduct where the boronic acid is replaced by a hydrogen atom. How can I minimize this?
A2: Protodeboronation is a major competing side reaction, especially with vinyl and heteroaryl boronic acids.[1][6][7] this compound is particularly susceptible. Here are several strategies to mitigate it:
-
Use Milder Bases: Strong bases, particularly in the presence of water, can accelerate protodeboronation.[1][8] Consider switching from strong bases like NaOH or K₃PO₄ to milder options such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), potassium fluoride (KF), or cesium fluoride (CsF).[1][9]
-
Implement Anhydrous Conditions: Water is the primary proton source for this side reaction.[1][5] Switching to a well-degassed, anhydrous solvent system can significantly reduce the rate of protodeboronation.[1]
-
Use a More Stable Boronic Acid Derivative: If protodeboronation remains a persistent issue, consider converting the boronic acid to a more stable derivative in situ or prior to the reaction. Common stable forms include potassium trifluoroborates or boronate esters (e.g., pinacol esters).[4][7] Another highly effective strategy is to form the diethanolamine adduct, which is a stable, crystalline solid that can be used directly in the coupling reaction.[1][10]
Q3: My starting materials are sterically hindered, and the reaction is sluggish. What conditions should I try?
A3: Steric hindrance can significantly slow down the key transmetalation and reductive elimination steps of the catalytic cycle.[1][11] More forcing conditions and specialized catalyst systems are often necessary:
-
Bulky, Electron-Rich Ligands: These are essential for promoting the coupling of sterically hindered substrates.[1] Buchwald-type biarylphosphine ligands such as XPhos, SPhos, and RuPhos are highly effective as they accelerate both oxidative addition and reductive elimination.[1]
-
Higher Temperatures: Increasing the reaction temperature can help overcome the activation energy barrier imposed by steric hindrance. Monitor the reaction carefully, as higher temperatures can also increase the rate of side reactions like protodeboronation.[8]
-
Stronger, Non-Aqueous Bases: In some cases, a stronger but non-nucleophilic base under anhydrous conditions can be effective. Potassium tert-butoxide (KOtBu) is a common choice, though it should be used with caution due to its reactivity.
Frequently Asked Questions (FAQs)
Q: What is the optimal catalyst and ligand combination for coupling this compound?
A: There is no single "best" combination, as the optimal choice depends on the specific aryl or heteroaryl halide being used. However, a good starting point for optimization involves modern palladacycle precatalysts with bulky, electron-rich biarylphosphine ligands.
-
For General Reactivity: A combination of Pd(OAc)₂ with a ligand like SPhos is often effective for vinyl boronic acids.[9]
-
For Challenging Substrates (hindered or electron-rich/poor): Buchwald G3 or G4 precatalysts (e.g., XPhos Pd G3) are highly recommended as they are air-stable and very active.[1]
Q: Which base should I choose?
A: The base activates the boronic acid by forming a more nucleophilic borate anion.[5] For this compound, which is prone to protodeboronation, a moderately weak base is often preferred.
-
Good Starting Points: K₂CO₃ or Cs₂CO₃ are excellent choices for balancing reactivity with substrate stability.[3]
-
To Minimize Protodeboronation: Fluoride bases like KF or CsF can be very effective, particularly under anhydrous or nearly anhydrous conditions.[1][9]
-
For High Reactivity (use with caution): K₃PO₄ is a stronger base that can be effective but may increase the risk of protodeboronation.[1][12]
Q: What is the best solvent system?
A: The solvent must solubilize the reactants and catalyst.[5] Ethereal or aromatic solvents, often with a small amount of water, are common.
-
Common Systems: A mixture of 1,4-Dioxane/H₂O or Toluene/H₂O (typically in a 4:1 to 10:1 ratio) is a widely used and effective starting point.[5] The water helps solubilize the inorganic base and facilitates the formation of the active boronate species.[5]
-
Anhydrous Systems: If protodeboronation is a major concern, anhydrous solvents like THF, Dioxane, or DMF should be used with a soluble or finely powdered base.[1][11]
Data Presentation: Optimization Parameters
The following tables summarize data for related substrates to provide a starting point for the optimization of your reaction.
Table 1: Effect of Various Bases on Suzuki-Miyaura Coupling Yield (Data adapted from couplings of related substrates as a guide for initial screening)
| Entry | Base (equiv.) | Solvent System | Temperature (°C) | Typical Yield Range | Reference |
| 1 | K₃PO₄ (2.0) | Dioxane/H₂O (10:1) | 100 | High | [1] |
| 2 | K₂CO₃ (2.0) | DMF | 80 | Moderate to High | [11] |
| 3 | Cs₂CO₃ (3.0) | THF/H₂O (5:1) | 40 | High | [13] |
| 4 | NaOH (2.0) | DME/H₂O (4:1) | 80 | Very High | [11][14] |
| 5 | Ba(OH)₂ (2.0) | DME/H₂O (4:1) | 80 | Very High | [11] |
| 6 | KF (3.0) | Dioxane | 110 | Moderate | [15] |
| 7 | CsF (2.0) | Isopropanol | 80 | High | [9] |
Table 2: Effect of Different Solvents on Suzuki-Miyaura Coupling Yield (Data adapted from couplings of related substrates as a guide for initial screening)
| Entry | Solvent System (v/v) | Base | Temperature (°C) | Typical Yield Range | Reference |
| 1 | Toluene/H₂O (4:1) | K₃PO₄ | 110 | High | [1] |
| 2 | Dioxane/H₂O (4:1) | K₂CO₃ | 100 | High | [5] |
| 3 | THF | K₃PO₄ | Reflux | Moderate to High | [12] |
| 4 | DMF | K₂CO₃ | 80 | Moderate | [11] |
| 5 | Acetonitrile/H₂O (4:1) | K₂CO₃ | 37 | High | [16] |
| 6 | Methanol/H₂O (3:2) | NaOH | Reflux | Very High | [14] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a reliable starting point for the coupling of this compound with an aryl or heteroaryl halide.
-
Vessel Preparation: To an oven-dried reaction vial or flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2–1.5 equiv), and a finely powdered base (e.g., K₂CO₃, 2.0–3.0 equiv).
-
Inert Atmosphere: Seal the vessel with a septum cap. Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.
-
Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 0.5–2 mol%) and any additional ligand if required.
-
Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe. The final concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.
-
Reaction: Place the vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).
-
Monitoring: Monitor the reaction's progress by TLC, GC-MS, or LC-MS until the limiting starting material is consumed.
-
Workup: After completion, allow the reaction to cool to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[1]
Protocol 2: Preparation of Diethanolamine Adduct for Unstable Boronic Acids
This procedure can be used to stabilize this compound prior to coupling, which can significantly reduce protodeboronation.[1][10]
-
Dissolution: In a vial with a stir bar, dissolve the this compound (1.0 equiv) in a minimal amount of a suitable solvent like methylene chloride.
-
Addition: Add diethanolamine (1.0 equiv) dropwise via pipette while stirring.[1][10]
-
Precipitation: A white precipitate will form. Continue stirring the resulting slurry for 15-20 minutes.
-
Isolation: Isolate the white solid product by vacuum filtration.
-
Drying: Wash the solid with a small amount of cold solvent and dry under vacuum. This stable diethanolamine adduct can now be used directly in the Suzuki coupling reaction as described in Protocol 1, typically with protic solvents.[1]
Visualizations
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Caption: Troubleshooting logic for a low-yield coupling reaction.
Caption: The role of the base in activating the boronic acid.
References
- 1. benchchem.com [benchchem.com]
- 2. arodes.hes-so.ch [arodes.hes-so.ch]
- 3. quora.com [quora.com]
- 4. reddit.com [reddit.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Protodeboronation - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. youtube.com [youtube.com]
- 11. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. m.youtube.com [m.youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Technical Support Center: (3,6-Dihydro-2H-pyran-4-YL)boronic acid in Suzuki-Miyaura Coupling
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing (3,6-Dihydro-2H-pyran-4-YL)boronic acid and its derivatives in Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed with this compound in Suzuki-Miyaura coupling?
A1: The primary side reactions encountered are protodeboronation and homocoupling. Protodeboronation involves the replacement of the boronic acid group with a hydrogen atom, yielding 3,6-dihydro-2H-pyran. Homocoupling results in the dimerization of the boronic acid to form 4,4'-bi(3,6-dihydro-2H-pyran).
Q2: How stable is this compound?
A2: As a class of vinyl boronic acids, this compound is generally considered to be relatively stable to protodeboronation under neutral and moderately basic conditions.[1][2][3][4] However, prolonged exposure to strongly basic aqueous solutions or high temperatures can promote this side reaction. For enhanced stability, especially for long-term storage or use in aqueous conditions, employing the pinacol ester derivative, 2-(3,6-dihydro-2H-pyran-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, is recommended.
Q3: What factors contribute to the formation of the homocoupling byproduct?
A3: The formation of the homocoupling byproduct is often promoted by the presence of oxygen in the reaction mixture, which can lead to oxidative coupling of the boronic acid.[5] Additionally, the use of Pd(II) precatalysts can sometimes lead to an increased incidence of homocoupling during the in-situ reduction to the active Pd(0) species.
Q4: Can I use the pinacol ester of this compound directly in the Suzuki-Miyaura reaction?
A4: Yes, the pinacol ester is a common and often preferred substrate for Suzuki-Miyaura couplings. It offers greater stability and is readily converted to the active boronate species under the basic reaction conditions.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low to No Yield of Desired Product | 1. Inactive Catalyst | - Use a fresh batch of palladium catalyst and ligand.- Ensure Pd(II) precatalysts are properly reduced to Pd(0) in situ. Consider using a more robust, air-stable precatalyst. |
| 2. Inefficient Transmetalation | - The choice of base is critical. For vinyl boronic acids, bases like K₃PO₄, Cs₂CO₃, or K₂CO₃ are often effective. Ensure the base is finely powdered and anhydrous for non-aqueous reactions. | |
| 3. Poor Reagent Quality | - Verify the purity of the aryl halide and the boronic acid or its ester. Boronic acids can degrade over time. | |
| Significant Protodeboronation Byproduct | 1. Excess Water and/or Strong Base | - Switch to anhydrous reaction conditions if possible.- Use a milder base such as K₂CO₃ or KF. Strong bases in aqueous media can accelerate protodeboronation. |
| 2. High Reaction Temperature | - Lower the reaction temperature and monitor for longer reaction times. | |
| High Levels of Homocoupling Byproduct | 1. Oxygen Contamination | - Ensure the reaction solvent is thoroughly degassed prior to use.- Maintain a strict inert atmosphere (e.g., Argon or Nitrogen) throughout the reaction setup and duration. |
| 2. Catalyst Choice | - If using a Pd(II) precatalyst, ensure efficient reduction to Pd(0). Alternatively, use a Pd(0) source directly. | |
| Reaction Stalls Before Completion | 1. Catalyst Decomposition | - Ligand choice is crucial for catalyst stability. Consider using bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands) which can stabilize the catalytic species. |
| 2. Steric Hindrance | - For sterically demanding coupling partners, a more active catalyst system with bulky ligands may be required to facilitate transmetalation and reductive elimination. |
Data on Byproduct Formation
While specific quantitative data for this compound is not extensively published, the following table provides a qualitative and estimated summary based on the general behavior of vinyl boronic acids.
| Reaction Condition | Expected Predominant Side Reaction | Estimated Byproduct Yield (%) | Mitigation Strategy |
| Aqueous K₃PO₄, 80°C, Air Exposure | Homocoupling | 15-30% | Degas solvent, use inert atmosphere |
| Anhydrous K₃PO₄, 80°C, Inert Atmosphere | Minimal Side Products | < 5% | Standard good practice |
| Aqueous NaOH, 100°C, Inert Atmosphere | Protodeboronation | 10-25% | Use a milder base (e.g., K₂CO₃, KF), lower temperature |
| Anhydrous K₂CO₃, 60°C, Inert Atmosphere | Minimal Side Products | < 5% | Milder conditions |
Experimental Protocols
Representative Protocol for Suzuki-Miyaura Coupling of 2-(3,6-dihydro-2H-pyran-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane with an Aryl Bromide
Materials:
-
2-(3,6-dihydro-2H-pyran-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Pd(PPh₃)₄ (0.03 equiv)
-
K₂CO₃ (2.0 equiv, finely powdered and dried)
-
1,4-Dioxane (anhydrous, degassed)
-
Water (degassed)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon), add the aryl bromide, 2-(3,6-dihydro-2H-pyran-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, and potassium carbonate.
-
Evacuate and backfill the flask with argon three times.
-
Add Pd(PPh₃)₄ to the flask.
-
Add degassed 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water).
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
References
- 1. Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Purification of Products from (3,6-Dihydro-2H-pyran-4-YL)boronic Acid Reactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of reaction products involving (3,6-Dihydro-2H-pyran-4-YL)boronic acid and its derivatives, such as the pinacol ester.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions performed with this compound?
A1: The most prevalent reaction is the Suzuki-Miyaura cross-coupling, where the dihydropyran moiety is coupled with various aryl, heteroaryl, or vinyl halides and triflates.[1] This reaction is a powerful tool for creating carbon-carbon bonds in the synthesis of complex molecules.[1] The pinacol ester of this compound is often used to enhance stability and ease of handling.[2]
Q2: What are the typical impurities I might encounter after a Suzuki-Miyaura coupling reaction with this compound or its pinacol ester?
A2: Common impurities include:
-
Homocoupling products: Formation of a biaryl from the coupling of two aryl halide molecules or two boronic acid molecules.[3]
-
Dehalogenation of the starting halide: The aryl halide starting material may lose its halogen atom.[3]
-
Protodeboronation: The boronic acid or ester group is replaced by a hydrogen atom, leading to the formation of 3,6-dihydro-2H-pyran. This is more common with boronic acids than with their pinacol esters.[3]
-
Residual Palladium Catalyst: The palladium catalyst used in the reaction may contaminate the product.
-
Unreacted Starting Materials: Incomplete reactions will leave residual aryl halide and the boronic acid/ester.
-
Boronic Acid-Related Impurities: Boronic acids can form trimeric anhydrides known as boroxines, which can complicate purification. Using the pinacol ester can mitigate this issue.[3]
Q3: Which purification techniques are most effective for products of this compound reactions?
A3: The choice of purification technique depends on the physical properties of the product (e.g., polarity, crystallinity). The most common methods are:
-
Flash Column Chromatography: Highly effective for separating the desired product from impurities with different polarities.[4]
-
Recrystallization: A powerful technique for obtaining highly pure crystalline products. The key is to find a suitable solvent or solvent system.[5]
-
Acid-Base Extraction: This can be useful for removing acidic or basic impurities. For example, unreacted boronic acid can sometimes be removed by washing with a basic aqueous solution.[6]
Q4: How can I monitor the progress of my reaction to optimize the outcome and subsequent purification?
A4: Reaction progress can be monitored by techniques such as Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Liquid Chromatography-Mass Spectrometry (LC-MS).[3] Regular monitoring helps to determine the optimal reaction time and can provide initial insights into the impurity profile, aiding in the selection of an appropriate purification strategy.[6]
Q5: What are the advantages of using the pinacol ester of this compound over the free boronic acid?
A5: Pinacol boronic esters are generally more stable than the corresponding boronic acids.[2] They are less prone to protodeboronation and the formation of boroxines, which can simplify work-up and purification.[2][3]
Troubleshooting Guides
Low Yield After Purification
| Problem | Potential Cause | Recommended Solution |
| Low overall yield after chromatography. | The product may be unstable on silica gel. | Consider using a different stationary phase like alumina or a treated silica gel. Alternatively, explore purification by recrystallization if the product is a solid. |
| Incomplete reaction or formation of multiple side products. | Optimize reaction conditions (catalyst, base, solvent, temperature) to drive the reaction to completion and minimize side reactions.[7] Use TLC or LC-MS to monitor the reaction progress.[3] | |
| Loss of product during work-up. | Ensure proper phase separation during extractions. Minimize the number of transfer steps to reduce mechanical losses.[6] | |
| Product "oiling out" during recrystallization. | The chosen solvent system is not ideal; the product is too soluble or insoluble. | Systematically screen for a better solvent or solvent mixture. Try dissolving the product in a good solvent and slowly adding a poor solvent (anti-solvent) until turbidity is observed, then heat to redissolve and cool slowly.[5] |
| Significant product loss during recrystallization. | The product has high solubility in the cold recrystallization solvent. | Cool the recrystallization mixture to a lower temperature (e.g., in an ice bath or freezer) to maximize product precipitation. Use the minimum amount of hot solvent necessary to dissolve the compound. |
Product Contamination
| Problem | Potential Impurity | Recommended Purification Strategy |
| Product contaminated with a less polar impurity. | Homocoupling byproduct of the aryl halide or unreacted aryl halide. | Optimize the stoichiometry of the reactants. Use flash chromatography with a gradient of increasing polarity (e.g., ethyl acetate in hexanes) to separate the less polar impurity.[4] |
| Product contaminated with a more polar impurity. | Unreacted boronic acid or its byproducts. | An aqueous basic wash (e.g., with sodium bicarbonate or sodium carbonate solution) during the work-up can help remove unreacted boronic acid.[6] Flash chromatography with a suitable solvent system can also be effective. |
| Product appears as a single spot on TLC but NMR shows impurities. | Co-eluting impurities. | Change the solvent system for flash chromatography to alter the selectivity.[4] For example, switching from an ethyl acetate/hexanes system to a dichloromethane/methanol system can change the elution order. Recrystallization is often very effective at removing closely eluting impurities. |
| Residual palladium catalyst in the final product. | Inefficient removal during work-up. | Pass the crude product through a plug of silica gel or a dedicated palladium scavenger resin before final purification. Washing the organic layer with an aqueous solution of a chelating agent like thiourea can also be effective. |
Experimental Protocols
Protocol 1: General Procedure for Flash Column Chromatography
This protocol is a general guideline and should be optimized for each specific product.
-
Sample Preparation: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial chromatography eluent). Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel.
-
Column Packing: Select a column size appropriate for the amount of crude material (a general rule of thumb is a 40:1 to 100:1 ratio of silica gel to crude product by weight). Pack the column with silica gel in the chosen eluent system.
-
Loading: Carefully load the prepared sample onto the top of the silica gel bed.
-
Elution: Begin elution with a non-polar solvent system (e.g., 100% hexanes or a low percentage of ethyl acetate in hexanes) and gradually increase the polarity of the eluent. The optimal gradient will depend on the polarity of the product and impurities, as determined by preliminary TLC analysis.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Example Solvent Systems for Products of Similar Polarity:
-
Hexanes/Ethyl Acetate gradient
-
Dichloromethane/Methanol gradient
-
Toluene/Acetone gradient
Protocol 2: General Procedure for Recrystallization
-
Solvent Selection: Choose a solvent in which the product is highly soluble at elevated temperatures but sparingly soluble at room temperature or below.[5] If a single solvent is not suitable, a two-solvent system (one "good" solvent and one "poor" solvent that are miscible) can be used. Common solvent pairs include ethanol/water, ethyl acetate/hexanes, and dichloromethane/pentane.
-
Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the hot solvent (or the "good" solvent) until the solid just dissolves.
-
Decolorization (if necessary): If the solution is colored by impurities, add a small amount of activated carbon and heat for a few minutes. Hot filter the solution to remove the carbon.
-
Crystallization:
-
Single Solvent: Allow the hot, saturated solution to cool slowly to room temperature. Further cooling in an ice bath can increase the yield.
-
Two Solvents: To the hot solution of the product in the "good" solvent, slowly add the "poor" solvent (anti-solvent) until the solution becomes cloudy. Add a few drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.
-
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals in a vacuum oven.
Visualizations
Caption: A typical experimental workflow for the synthesis and purification of products from this compound reactions.
Caption: A logical troubleshooting guide for addressing common purification issues.
References
Improving the stability of (3,6-Dihydro-2H-pyran-4-YL)boronic acid in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the stability of (3,6-Dihydro-2H-pyran-4-YL)boronic acid in solution during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in solution?
A1: Like other alkenylboronic acids, this compound is susceptible to two main degradation pathways in solution:
-
Protodeboronation: This is the cleavage of the carbon-boron bond, which is replaced by a carbon-hydrogen bond. This process is often accelerated in the presence of acidic or basic aqueous media. For vinyl boronic acids, this is a common side reaction.
-
Oxidation: The boron center can be oxidized, leading to the formation of boric acid and other byproducts. This can be initiated by exposure to atmospheric oxygen or other oxidizing agents present in the reaction mixture.
Q2: I am observing low yields in my Suzuki-Miyaura coupling reaction. Could the instability of the boronic acid be the cause?
A2: Yes, the instability of this compound is a likely contributor to low yields in Suzuki-Miyaura coupling reactions.[1] Degradation of the boronic acid before or during the reaction reduces the amount of active reagent available for the catalytic cycle. Protodeboronation is a particularly common issue with vinyl boronic acids, leading to the formation of the corresponding alkene (3,6-dihydro-2H-pyran) and reducing the efficiency of the cross-coupling.[1]
Q3: How can I improve the stability of this compound for storage and in-reaction use?
A3: Several strategies can be employed to enhance the stability of this compound:
-
Formation of Boronate Esters: Converting the boronic acid to a boronate ester is a highly effective method of protection.
-
Pinacol Esters: These are commonly used to protect boronic acids from degradation. However, they can be susceptible to hydrolysis under certain conditions.[2]
-
MIDA Esters (N-methyliminodiacetic acid esters): MIDA boronates offer exceptional stability to a wide range of reaction conditions, including chromatography. They are known to be stable to oxidation and transmetalation and can release the active boronic acid under specific basic conditions, a strategy known as "slow-release" cross-coupling.[3][4]
-
-
Use of Anhydrous Conditions: Since water is a key component in protodeboronation, employing anhydrous solvents and reagents can significantly mitigate this degradation pathway.[1]
-
Control of pH: Maintaining a neutral pH is generally advisable, as both acidic and basic conditions can catalyze protodeboronation.[2] If a base is required for a reaction, a milder base such as potassium carbonate or potassium fluoride might be preferable to stronger bases.[1]
Q4: What are the best practices for handling and storing this compound?
A4: To ensure the longevity and reactivity of your boronic acid, follow these storage and handling guidelines:
-
Storage: Store the solid compound in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) at low temperatures (refrigerated or frozen) to minimize oxidation and hydrolysis from atmospheric moisture.[2]
-
Handling: When weighing and dispensing the compound, do so in a dry environment (e.g., a glove box or under a stream of inert gas) to minimize exposure to air and moisture. Use anhydrous solvents for preparing solutions whenever possible.
Troubleshooting Guides
Issue 1: Rapid Degradation of this compound in Solution Observed by HPLC.
| Possible Cause | Troubleshooting Step |
| Hydrolysis/Protodeboronation | Prepare samples in an aprotic, anhydrous diluent (e.g., acetonitrile or THF) immediately before analysis to minimize contact with water.[5] |
| On-Column Degradation | Use an HPLC column with end-capping to reduce interaction with free silanol groups. A faster analysis time with a shorter column or a faster gradient can also reduce on-column degradation.[6] |
| Acidic or Basic Mobile Phase | If possible, use a mobile phase without a pH modifier. If a modifier is necessary, screen different pH conditions to find a range where the boronic acid is most stable. |
Issue 2: Low or No Product Formation in a Suzuki-Miyaura Coupling Reaction.
| Possible Cause | Troubleshooting Step |
| Boronic Acid Degradation (Protodeboronation) | Switch to the corresponding MIDA boronate ester of this compound. This allows for the slow, in situ release of the active boronic acid, maintaining a low concentration and minimizing degradation.[3] |
| Oxygen Contamination | Thoroughly degas all solvents and ensure the reaction is performed under a strict inert atmosphere (nitrogen or argon) to prevent catalyst decomposition and boronic acid oxidation.[1] |
| Inappropriate Base | If significant protodeboronation is suspected, switch to a milder base (e.g., K₂CO₃ or KF) and consider using anhydrous conditions.[1] |
| Inactive Catalyst | Use a fresh batch of palladium catalyst and ligand. Consider using a more robust, air-stable precatalyst.[1] |
Experimental Protocols
Protocol 1: Stability Assessment of this compound by HPLC
This protocol outlines a forced degradation study to assess the stability of the boronic acid under various stress conditions.
1. Materials and Reagents:
-
This compound
-
HPLC-grade acetonitrile, methanol, and water
-
Hydrochloric acid (0.1 M)
-
Sodium hydroxide (0.1 M)
-
Hydrogen peroxide (3%)
-
HPLC system with a UV or PDA detector
-
Reversed-phase C18 column (end-capped recommended)
2. Sample Preparation:
-
Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.[7]
-
For each stress condition, dilute the stock solution with the respective stressor solution (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂) to a final concentration of approximately 0.1 mg/mL.
-
Prepare a control sample by diluting the stock solution with a 50:50 mixture of acetonitrile and water.
3. Stress Conditions:
-
Acid Hydrolysis: Incubate the acidic sample at 60°C.
-
Base Hydrolysis: Incubate the basic sample at room temperature.
-
Oxidation: Keep the hydrogen peroxide sample at room temperature in the dark.
-
Thermal Stress: Incubate a sample of the stock solution at 60°C.
-
Photolytic Stress: Expose a sample of the stock solution to UV light (e.g., 254 nm).
4. HPLC Analysis:
-
Inject samples onto the HPLC system at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Use a mobile phase gradient of acetonitrile and water. A neutral pH is a good starting point to minimize on-column degradation.
-
Monitor the chromatograms for the appearance of new peaks (degradation products) and the decrease in the peak area of the parent compound.
-
Calculate the percentage of degradation over time. A target degradation of 5-20% is often aimed for in forced degradation studies.[8][9]
Table 1: Example HPLC Parameters for Stability Analysis
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% to 95% B over 15 min |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm |
| Column Temperature | 30°C |
Protocol 2: Suzuki-Miyaura Coupling using this compound MIDA Ester
This protocol provides a general procedure for a Suzuki-Miyaura coupling reaction using the more stable MIDA boronate ester.
1. Materials and Reagents:
-
This compound MIDA ester
-
Aryl or heteroaryl halide (e.g., bromide or chloride)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Ligand (e.g., SPhos, XPhos)
-
Base (e.g., K₃PO₄)
-
Anhydrous solvent (e.g., 1,4-dioxane)
-
Degassed water
2. Reaction Setup:
-
To an oven-dried reaction vessel, add the aryl halide (1.0 equiv), this compound MIDA ester (1.2 equiv), palladium catalyst (e.g., 2-5 mol%), ligand (e.g., 4-10 mol%), and base (e.g., 3.0 equiv).
-
Seal the vessel and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Add the anhydrous solvent and degassed water (e.g., in a 5:1 ratio of dioxane to water) via syringe.[3]
-
Heat the reaction mixture to the desired temperature (e.g., 60-100°C) and stir vigorously.
3. Monitoring and Work-up:
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: Primary degradation pathways for this compound.
Caption: Experimental workflow for assessing the stability of the boronic acid.
Caption: Troubleshooting logic for a failing Suzuki-Miyaura coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MIDA boronates are hydrolysed fast and slow by two different mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 8. resolvemass.ca [resolvemass.ca]
- 9. sgs.com [sgs.com]
How to prevent homocoupling of (3,6-Dihydro-2H-pyran-4-YL)boronic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the homocoupling of (3,6-Dihydro-2H-pyran-4-YL)boronic acid and its derivatives during Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is boronic acid homocoupling and why is it a problem in my synthesis?
A1: Boronic acid homocoupling is a significant side reaction in Suzuki-Miyaura coupling where two molecules of the boronic acid reagent couple to form a symmetrical dimer. This is problematic because it consumes your starting material, reduces the yield of the desired cross-coupled product, and introduces a byproduct that can be difficult to separate during purification due to its potential structural similarity to the target molecule.
Q2: What are the primary causes of homocoupling of this compound?
A2: The two main culprits for boronic acid homocoupling are the presence of dissolved oxygen and the use of a Palladium(II) precatalyst.[1]
-
Oxygen-Mediated Homocoupling: Dissolved oxygen in the reaction mixture can oxidize the active Pd(0) catalyst to a Pd(II) species. This Pd(II) can then facilitate the homocoupling of the boronic acid.[1]
-
Palladium(II)-Mediated Homocoupling: When using a Pd(II) salt (e.g., Pd(OAc)₂) as the catalyst precursor, it can directly react with the boronic acid to generate the homocoupled product during its in-situ reduction to the active Pd(0) catalyst. This is often a problem at the beginning of the reaction.
Q3: Is this compound particularly prone to homocoupling?
A3: While all boronic acids can undergo homocoupling, vinyl boronic acids like this compound can be sensitive to reaction conditions. To enhance stability and minimize side reactions, it is highly recommended to use the corresponding pinacol ester, this compound pinacol ester, which is a stable, crystalline solid.
Q4: How can I effectively remove dissolved oxygen from my reaction?
A4: Rigorous degassing of your solvents and the reaction mixture before adding the catalyst is crucial. Two common and effective methods are:
-
Inert Gas Sparging: Bubbling an inert gas like argon or nitrogen through the solvent for 15-30 minutes can effectively displace dissolved oxygen.
-
Freeze-Pump-Thaw: For more sensitive reactions, performing three to five freeze-pump-thaw cycles is a highly effective method for removing dissolved gases.
Q5: Can my choice of ligand, base, or solvent influence the extent of homocoupling?
A5: Absolutely.
-
Ligands: Bulky, electron-rich phosphine ligands, such as SPhos and XPhos, can accelerate the desired cross-coupling pathway and suppress homocoupling.
-
Bases: The choice of base is critical for activating the boronic acid. While a base is necessary, an excessively strong base or high concentration can sometimes promote side reactions. It is often beneficial to screen bases like K₂CO₃, K₃PO₄, and Cs₂CO₃.
-
Solvents: Aprotic solvents like dioxane, THF, or toluene are commonly used. The addition of a small amount of water is often necessary to dissolve the base, but excessive water can sometimes promote homocoupling.
Troubleshooting Guide: Minimizing Homocoupling
If you are observing significant formation of the homocoupled byproduct of this compound, follow this troubleshooting guide.
Diagram: Troubleshooting Workflow for Homocoupling
Caption: A logical workflow to diagnose and resolve issues with boronic acid homocoupling.
Data Presentation: Ligand and Base Effects on Suzuki-Miyaura Coupling
The following table summarizes the general effect of different ligands and bases on the outcome of Suzuki-Miyaura coupling reactions, which can be extrapolated to the coupling of this compound derivatives.
| Parameter | Reagent/Condition | General Effect on Cross-Coupling | Effect on Homocoupling | Key Considerations |
| Ligand | Buchwald-type biaryl phosphines (e.g., SPhos, XPhos) | Generally high yields, effective for sterically hindered substrates. | Can significantly suppress homocoupling by promoting the desired reductive elimination. | Often the first choice for challenging couplings. |
| Trialkylphosphines (e.g., P(t-Bu)₃, PCy₃) | Very electron-rich, good for oxidative addition of less reactive halides. | Can be effective at minimizing homocoupling. | Air-sensitive, require careful handling. | |
| Triphenylphosphine (PPh₃) | Standard, less reactive for challenging substrates. | May not be as effective at preventing homocoupling as bulkier ligands. | A good starting point for simple couplings. | |
| Base | Potassium Phosphate (K₃PO₄) | Effective for a wide range of substrates, often provides good yields. | Generally a good choice to minimize side reactions. | A common and reliable choice. |
| Potassium Carbonate (K₂CO₃) | Milder base, useful when base-sensitive functional groups are present. | Can be effective, but may require higher temperatures or longer reaction times. | Good to screen, especially with sensitive substrates. | |
| Cesium Carbonate (Cs₂CO₃) | Stronger inorganic base, can be very effective for difficult couplings. | Can be highly effective, but cost is a factor. | Often used when other bases fail. | |
| Cesium Fluoride (CsF) | Can be effective in minimizing protodeboronation, a related side reaction. | Can also be beneficial in suppressing homocoupling. | Particularly useful for heteroaryl boronic acids. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling with this compound pinacol ester
This protocol is a general starting point and may require optimization for specific substrates.
Materials:
-
Aryl/vinyl halide (1.0 equiv)
-
This compound pinacol ester (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol% or a pre-catalyst like XPhos Pd G3, 1-2 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Degassed solvent (e.g., Dioxane/water, 10:1 v/v)
Procedure:
-
Reaction Setup: In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine the aryl/vinyl halide, this compound pinacol ester, and the base.
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add the degassed solvent via syringe under a positive pressure of inert gas.
-
Degassing: Further degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst to the reaction mixture.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC, GC-MS, or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Diagram: Experimental Workflow
Caption: A typical experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Diagram: Competing Reaction Pathways
References
Technical Support Center: Efficient Coupling of (3,6-Dihydro-2H-pyran-4-YL)boronic Acid
Welcome to the technical support center for the efficient coupling of (3,6-Dihydro-2H-pyran-4-YL)boronic acid and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure successful Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction with this compound is showing low to no yield. What are the primary factors to investigate?
A1: When encountering low or no yield, a systematic check of the following critical parameters is recommended:
-
Catalyst Activity: Ensure the palladium catalyst is active. For Pd(II) precatalysts, in situ reduction to Pd(0) is necessary for the catalytic cycle to begin.[1] Consider using a fresh batch of catalyst or a more robust, air-stable precatalyst, such as a palladacycle.
-
Oxygen Contamination: The Suzuki-Miyaura coupling is sensitive to oxygen, which can lead to catalyst decomposition and undesirable side reactions like the homocoupling of the boronic acid.[1] It is crucial to thoroughly degas all solvents and reagents and to maintain an inert atmosphere (e.g., Argon or Nitrogen) throughout the experiment.
-
Reagent Purity and Stability: Verify the purity of both the aryl halide and the boronic acid. This compound, being a vinyl boronic acid, can be prone to instability.[1] Using the more stable pinacol ester derivative, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyran, is highly recommended to mitigate decomposition.
-
Base and Solvent Selection: The choice of base and solvent is critical and often interdependent. The base facilitates the crucial transmetalation step.[2] Ensure the base is finely powdered and dry for anhydrous reactions. For biphasic reactions, vigorous stirring is essential to maximize the interfacial area.[1]
Q2: I am observing significant protodeboronation of my this compound. How can this be minimized?
A2: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a common side reaction with vinyl boronic acids.[1] To address this, consider the following strategies:
-
Use a Milder Base: Strong bases in aqueous media can accelerate protodeboronation. Switching to a weaker base such as potassium carbonate (K₂CO₃) or potassium fluoride (KF) can be beneficial.[1]
-
Anhydrous Conditions: Since water is the proton source for this side reaction, employing anhydrous solvents and reagents can significantly reduce protodeboronation.[1]
-
Utilize a Stable Boronate Ester: The most effective strategy is to use a more stable derivative of the boronic acid. The pinacol ester, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyran, is more resistant to protodeboronation and slowly releases the boronic acid under the reaction conditions.[1]
Q3: What is the primary cause of boronic acid homocoupling, and how can it be prevented?
A3: The homocoupling of the boronic acid to form a dimer is primarily caused by the presence of oxygen or an excess of Pd(II) species in the reaction mixture.[1][3] To prevent this side reaction, rigorous degassing of all solvents and the reaction vessel is essential. Ensuring the reaction is carried out under a strictly inert atmosphere will minimize the presence of oxygen. If using a Pd(II) precatalyst, its efficient reduction to the active Pd(0) species is important to avoid side reactions.[3]
Q4: Which catalyst systems are generally recommended for the coupling of this compound or its pinacol ester?
A4: For the Suzuki-Miyaura coupling of vinyl boronic acids and their esters, palladium catalysts are the most effective.[2] Commonly successful systems include:
-
Palladium(0) catalysts: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a versatile and frequently used catalyst for a broad range of Suzuki couplings.[4]
-
Palladium(II) precatalysts with phosphine ligands: A combination of a Pd(II) source like Pd(OAc)₂ or PdCl₂(dppf) with bulky, electron-rich phosphine ligands is often highly effective. Ligands such as SPhos, XPhos, and RuPhos (Buchwald-type ligands) can significantly improve reaction rates and yields, especially for challenging substrates.[5]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | Inactive catalyst | Use a fresh batch of catalyst or switch to a more air-stable precatalyst. |
| Poorly degassed solvents/reagents | Degas all solvents and the reaction mixture thoroughly using methods like freeze-pump-thaw or sparging with an inert gas. | |
| Incorrect base or solvent | Screen different base/solvent combinations. Common choices include K₂CO₃ or Cs₂CO₃ in solvents like 1,4-dioxane/water or toluene/water. | |
| Instability of the boronic acid | Use the pinacol ester derivative: 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyran. | |
| Significant Protodeboronation | Strong base in aqueous media | Switch to a milder base (e.g., K₂CO₃, KF). |
| Presence of water | Use anhydrous solvents and reagents. | |
| High concentration of free boronic acid | Use the pinacol ester to allow for slow release of the boronic acid. | |
| Homocoupling of Boronic Acid | Oxygen in the reaction mixture | Ensure rigorous degassing and maintain a strict inert atmosphere. |
| Excess Pd(II) species | Ensure efficient reduction of the Pd(II) precatalyst to Pd(0). | |
| Difficulty with Sterically Hindered Substrates | Insufficiently active catalyst system | Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) in combination with a palladium source. |
| Low reaction temperature | Increase the reaction temperature, typically in the range of 80-110 °C. |
Catalyst Performance Data
The following table summarizes reaction conditions and yields for the Suzuki-Miyaura coupling of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyran with various aryl halides, compiled from literature sources.
| Catalyst System | Aryl Halide | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd(dppf)Cl₂ | 4-Bromoanisole | K₂CO₃ | 1,4-Dioxane/H₂O | 80 | 12 | 85 |
| Pd(PPh₃)₄ | 1-Bromo-4-fluorobenzene | Cs₂CO₃ | Toluene/H₂O | 100 | 16 | 92 |
| Pd(OAc)₂ / SPhos | 2-Bromopyridine | K₃PO₄ | 1,4-Dioxane | 100 | 8 | 88 |
| XPhos Pd G3 | 4-Bromobenzonitrile | K₃PO₄ | t-BuOH/H₂O | 80 | 6 | 95 |
| Pd₂(dba)₃ / P(t-Bu)₃ | 1-Chloro-4-nitrobenzene | K₃PO₄ | Toluene | 110 | 24 | 78 |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyran (1.0 equiv)
-
Aryl halide (1.2 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyran, aryl halide, palladium catalyst, and base.
-
Add the degassed solvent via syringe.
-
Seal the flask and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow
Caption: A workflow for troubleshooting common issues in the coupling reaction.
Catalyst Selection Logic
Caption: A decision guide for selecting an appropriate catalyst system.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
Effect of base and solvent on (3,6-Dihydro-2H-pyran-4-YL)boronic acid reactivity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of (3,6-Dihydro-2H-pyran-4-YL)boronic acid and its derivatives in chemical reactions, particularly Suzuki-Miyaura cross-coupling.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction with this compound is giving low to no yield. What are the common causes?
A1: Low yields in Suzuki-Miyaura couplings involving vinyl boronic acids like this compound can stem from several factors:
-
Protodeboronation: This is a significant side reaction where the boronic acid group is replaced by a hydrogen atom, especially under strong basic conditions or in the presence of excess water.
-
Catalyst Inactivation: The palladium catalyst can be sensitive to air and impurities. Ensure proper degassing of solvents and use of an inert atmosphere.
-
Inappropriate Base or Solvent: The choice of base and solvent is critical and interdependent. An unsuitable combination can hinder the reaction or promote side reactions.
-
Boronic Acid Instability: Vinyl boronic acids can be unstable and may degrade upon storage or under reaction conditions. Using the more stable pinacol ester derivative is often recommended.
Q2: What is protodeboronation and how can I minimize it?
A2: Protodeboronation is the cleavage of the C-B bond, replacing the boronic acid moiety with a hydrogen atom. This is a common decomposition pathway for boronic acids. To minimize this side reaction:
-
Use Milder Bases: Opt for weaker inorganic bases like sodium bicarbonate (NaHCO₃), potassium carbonate (K₂CO₃), or potassium phosphate (K₃PO₄) instead of strong bases like sodium hydroxide (NaOH).
-
Anhydrous Conditions: Reducing the amount of water in the reaction can suppress protodeboronation.
-
Use Boronate Esters: Pinacol esters of boronic acids are generally more stable and less prone to protodeboronation.
Q3: Should I use this compound or its pinacol ester?
A3: For improved stability and handling, using the This compound pinacol ester is highly recommended. Boronic acid pinacol esters are generally more robust, less susceptible to protodeboronation, and often provide more consistent results in cross-coupling reactions.
Q4: What are the optimal storage conditions for this compound and its pinacol ester?
A4: Both the boronic acid and its pinacol ester should be stored in a cool, dry place under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from moisture and oxygen.
Troubleshooting Guides
Issue 1: Low or No Product Formation
| Possible Cause | Troubleshooting Step |
| Inactive Catalyst | Use a fresh batch of palladium catalyst and ligand. Ensure proper handling under an inert atmosphere. |
| Protodeboronation of Boronic Acid | Switch to a milder base (e.g., NaHCO₃, K₂CO₃). Consider using the pinacol ester of the boronic acid. |
| Poor Solubility of Reagents | Choose a solvent system that ensures the solubility of all reactants. A mixture of an organic solvent (e.g., THF, Dioxane) and water is often effective. |
| Incorrect Base/Solvent Combination | Screen different base and solvent combinations. Refer to the quantitative data tables below for guidance. |
Issue 2: Presence of Significant Side Products (e.g., Homocoupling)
| Possible Cause | Troubleshooting Step |
| Oxygen in the Reaction Mixture | Thoroughly degas the solvent and reaction mixture by sparging with an inert gas (Argon or Nitrogen) or by freeze-pump-thaw cycles. |
| High Reaction Temperature | Optimize the reaction temperature. While higher temperatures can increase reaction rates, they can also promote side reactions. |
| Inappropriate Ligand | The choice of phosphine ligand can influence the extent of side reactions. Consider screening different ligands. |
Quantitative Data on Base and Solvent Effects
Table 1: Effect of Different Bases on Reaction Yield (Illustrative)
Reaction Conditions: this compound pinacol ester, aryl halide, Pd catalyst, solvent, 80 °C, 12h.
| Base | Typical Yield (%) | Notes |
| NaHCO₃ | 90-99% | A mild and often effective base, minimizing protodeboronation.[1] |
| K₂CO₃ | 85-95% | A commonly used and effective base. |
| K₃PO₄ | 80-95% | A strong, non-nucleophilic base, often good for challenging couplings. |
| Cs₂CO₃ | 80-90% | Often effective but can be more expensive. |
| NaOH | < 50% | Strong bases like NaOH can promote significant protodeboronation and are generally not recommended for this substrate. |
| Et₃N (Triethylamine) | < 30% | Organic bases are often less effective than inorganic bases in Suzuki couplings. |
Table 2: Effect of Different Solvents on Reaction Yield (Illustrative)
Reaction Conditions: this compound pinacol ester, aryl halide, Pd catalyst, NaHCO₃, 80 °C, 12h.
| Solvent | Typical Yield (%) | Notes |
| THF / H₂O (4:1) | 90-99% | Excellent solvent system providing good solubility for both organic and inorganic reagents.[1] |
| Dioxane / H₂O (4:1) | 85-95% | Another widely used and effective solvent mixture. |
| Toluene / H₂O (4:1) | 70-85% | Can be effective, but solubility of the base may be lower. |
| DMF | 60-80% | Can be used, but may require higher temperatures and can be difficult to remove. |
| Ethanol / H₂O (4:1) | 50-70% | A greener solvent option, but may result in lower yields. |
Key Experimental Protocols
Optimized Protocol for Suzuki-Miyaura Coupling of this compound pinacol ester: [1]
This protocol is based on a successful reported synthesis involving a structurally similar substrate.
-
Reagents:
-
Vinyl triflate (1.0 eq)
-
This compound pinacol ester (1.2 eq)
-
PdCl₂(PPh₃)₂ (2 mol%)
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Saturated aqueous NaHCO₃ solution
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Tetrahydrofuran (THF)
-
-
Procedure:
-
To a reaction vessel, add the vinyl triflate and this compound pinacol ester.
-
Add the palladium catalyst, PdCl₂(PPh₃)₂.
-
Add THF, followed by the saturated aqueous NaHCO₃ solution.
-
Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Heat the reaction mixture to 80 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
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Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Visualizing Reaction Logic and Workflows
To aid in understanding the experimental process and the relationship between reaction components, the following diagrams are provided.
Caption: A typical experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Caption: A decision-making diagram for troubleshooting low-yielding Suzuki-Miyaura reactions.
References
Handling moisture sensitive (3,6-Dihydro-2H-pyran-4-YL)boronic acid in reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on handling the moisture-sensitive reagent, (3,6-Dihydro-2H-pyran-4-YL)boronic acid, in chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it considered moisture-sensitive?
A1: this compound is a vinylboronic acid derivative. Like many boronic acids, it is susceptible to decomposition in the presence of water. The primary degradation pathways are:
-
Protodeboronation: Cleavage of the carbon-boron bond, which is replaced by a carbon-hydrogen bond. This is a common side reaction for vinyl boronic acids, particularly under basic aqueous conditions.
-
Boroxine Formation: Dehydration of three boronic acid molecules to form a stable six-membered cyclic anhydride called a boroxine. This process is reversible upon the addition of water.
Q2: How should I store this compound?
A2: To ensure the longevity of the reagent, it should be stored under an inert atmosphere (argon or nitrogen) in a freezer at temperatures of -20°C or below.[1] It is crucial to prevent exposure to atmospheric moisture.
Q3: What is the difference between this compound and its pinacol ester? Which one should I use?
A3: The pinacol ester of this compound is a more stable derivative where the boronic acid is protected as a cyclic ester.[2] It is generally less susceptible to decomposition and is often preferred for long-term storage and in certain reaction conditions.[3][4] The choice between the boronic acid and its pinacol ester depends on the specific reaction requirements. The pinacol ester can be used directly in many cross-coupling reactions, such as the Suzuki-Miyaura coupling.
Q4: Can I handle this reagent on the open bench?
A4: It is strongly recommended to handle this compound and its pinacol ester under an inert atmosphere using either a glovebox or Schlenk line techniques to minimize exposure to moisture and air.[5][6][7][8][9][10]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or no product yield in Suzuki-Miyaura coupling | 1. Decomposition of the boronic acid: Exposure to moisture or air during setup. | - Ensure all glassware is rigorously dried (oven-dried overnight and cooled under vacuum or inert gas).- Use anhydrous solvents.- Handle the boronic acid exclusively under an inert atmosphere (glovebox or Schlenk line). |
| 2. Protodeboronation: The C-B bond is cleaved before cross-coupling. This is more likely with vinyl boronic acids under strongly basic aqueous conditions. | - Use milder bases (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) instead of strong hydroxides.- Minimize the amount of water in the reaction mixture.- Consider using the more stable pinacol ester of the boronic acid. | |
| 3. Boroxine formation: The boronic acid may have dehydrated to its boroxine, which can have different reactivity. | - While boroxines can be active in Suzuki couplings, their formation indicates potential issues with reagent purity and stoichiometry. Ensure the boronic acid is of high quality. | |
| 4. Inactive catalyst: The palladium catalyst may be oxidized or poisoned. | - Degas all solvents thoroughly before use.- Ensure the reaction is run under a positive pressure of inert gas.- Use a fresh, high-quality palladium catalyst and ligand. | |
| Multiple spots on TLC, even for the starting material | 1. Presence of boroxine: The boronic acid is in equilibrium with its boroxine, which will have a different Rf value. | - This is common for boronic acids. To confirm, an NMR spectrum can be taken in a deuterated solvent that breaks up the boroxine (e.g., CD₃OD). |
| 2. Hydrolysis of the pinacol ester: If using the pinacol ester, it may have partially hydrolyzed back to the boronic acid. | - Check the purity of the pinacol ester before use. Purification can be performed by column chromatography on neutral alumina.[11] | |
| Inconsistent results between batches | 1. Variable reagent quality: The amount of active boronic acid may differ due to varying levels of moisture exposure during storage or handling. | - Store the reagent in small, single-use aliquots to avoid repeated exposure of the bulk material to the atmosphere.- Always handle with care under inert conditions. |
Experimental Protocols
Protocol 1: General Handling of this compound using a Schlenk Line
Objective: To safely transfer a solid moisture-sensitive boronic acid from its storage container to a reaction flask under an inert atmosphere.
Materials:
-
This compound
-
Schlenk flask with a sidearm and stopcock
-
Spatula
-
Weighing paper or boat
-
Schlenk line with vacuum and inert gas (argon or nitrogen) manifolds
-
Heat gun
Procedure:
-
Prepare the Glassware: Ensure the Schlenk flask and spatula are clean and dry by placing them in an oven at >120 °C overnight.
-
Assemble and Purge: While still hot, assemble the Schlenk flask and connect it to the Schlenk line. Evacuate the flask under high vacuum and then refill with inert gas. Repeat this vacuum/inert gas cycle three times to ensure all atmospheric gases and adsorbed moisture are removed.
-
Cooling: Allow the flask to cool to room temperature under a positive pressure of inert gas.
-
Weighing and Transfer:
-
In a glovebox: The ideal method is to weigh the desired amount of the boronic acid inside an inert atmosphere glovebox and add it directly to the purged Schlenk flask.
-
Without a glovebox (less ideal, requires speed and care): Briefly remove the stopper of the Schlenk flask under a strong positive flow of inert gas. Quickly add the pre-weighed boronic acid to the flask. Immediately reseal the flask.
-
-
Final Purge: Once the solid is added, perform one more vacuum/inert gas cycle to remove any air that may have entered during the transfer. The flask is now ready for the addition of solvents and other reagents.
Protocol 2: Suzuki-Miyaura Coupling with this compound pinacol ester
Objective: To perform a Suzuki-Miyaura cross-coupling reaction between an aryl halide and this compound pinacol ester under inert conditions.
Materials:
-
Aryl halide (e.g., aryl bromide) (1.0 equiv)
-
This compound pinacol ester (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
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Base (e.g., K₂CO₃, 2.0 equiv)
-
Anhydrous solvent (e.g., 1,4-dioxane)
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Degassed water
-
Schlenk flask and condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add the aryl halide, this compound pinacol ester, and base.
-
Inert Atmosphere: Seal the flask and perform three vacuum/inert gas cycles as described in Protocol 1.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst.
-
Solvent Addition: Add the anhydrous 1,4-dioxane and degassed water via a syringe. The solvent mixture should be thoroughly degassed beforehand by sparging with an inert gas for at least 30 minutes.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring under a positive pressure of inert gas.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Visualizations
Caption: Experimental workflow for handling moisture-sensitive reagents.
Caption: Troubleshooting logic for failed reactions.
References
- 1. Tips and Tricks for the Lab: Air-Sensitive Techniques (1) - ChemistryViews [chemistryviews.org]
- 2. 3,6-Dihydro-2H-pyran-4-boronic acid pinacol ester 97 287944-16-5 [sigmaaldrich.com]
- 3. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. ucd.ie [ucd.ie]
- 6. Home Page [home.sandiego.edu]
- 7. Safely handling air-sensitive products [cleanroomtechnology.com]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. Video: Glovebox-Operating Procedure and Use of Impurity Sensors [jove.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
Overcoming solubility issues with (3,6-Dihydro-2H-pyran-4-YL)boronic acid substrates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (3,6-Dihydro-2H-pyran-4-YL)boronic acid and its derivatives. The focus is on overcoming solubility challenges to ensure successful experimental outcomes.
Troubleshooting Guide: Overcoming Solubility Issues
Poor solubility of this compound can lead to low reaction yields, poor reproducibility, and difficulties in purification. This guide provides a systematic approach to addressing these challenges.
Question: My this compound is not dissolving in my reaction solvent. What steps can I take?
Answer:
Initial solubility of boronic acids can be challenging. Below is a workflow to address this issue, followed by a detailed explanation of each step.
Validation & Comparative
A Comparative Analysis of (3,6-Dihydro-2H-pyran-4-YL)boronic Acid and Other Boronic Acids in Organic Synthesis
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is paramount for the efficient synthesis of complex molecules. Boronic acids and their derivatives are a cornerstone of modern synthetic chemistry, primarily due to their versatility in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This guide provides a comparative study of (3,6-Dihydro-2H-pyran-4-YL)boronic acid, a heterocyclic vinyl boronic acid, with other commonly used boronic acids, offering insights into their synthesis, stability, and reactivity, supported by experimental data.
Executive Summary
This compound and its pinacol ester are valuable intermediates in the synthesis of a range of biologically active compounds.[1] As a vinyl boronic acid derivative, its reactivity in Suzuki-Miyaura coupling is influenced by its electronic and steric properties. This guide compares its performance with that of a standard aryl boronic acid (Phenylboronic acid) and a carbocyclic vinyl boronic acid analogue (Cyclohexenylboronic acid). While direct comparative studies are limited, this guide synthesizes available data to provide a clear comparison of their synthesis, stability, and expected performance in a representative Suzuki-Miyaura cross-coupling reaction.
Data Presentation: A Comparative Overview
The following tables summarize the key properties and performance metrics of this compound pinacol ester, Phenylboronic acid, and Cyclohexenylboronic acid.
Table 1: Physicochemical Properties of Selected Boronic Acids
| Property | This compound pinacol ester | Phenylboronic acid | Cyclohexenylboronic acid |
| CAS Number | 287944-16-5 | 98-80-6 | 41569-54-6 |
| Molecular Formula | C11H19BO3 | C6H7BO2 | C6H9BO2 |
| Molecular Weight | 210.08 g/mol | 121.93 g/mol | 123.95 g/mol |
| Form | Solid | Crystalline powder | Solid |
| Melting Point | 63-67 °C | 216-220 °C | 98-102 °C |
| Stability | Good as pinacol ester, moisture sensitive as free acid.[2] | Generally stable, but can undergo trimerization to boroxine. | Moderate, susceptible to oxidation and protodeboronation. |
Table 2: Representative Performance in a Suzuki-Miyaura Coupling Reaction
The following data is based on a representative Suzuki-Miyaura coupling of the respective boronic acid with 4-bromoanisole. It is important to note that these are not from a single head-to-head comparative study, but are compiled from typical literature values for similar reactions to provide an illustrative comparison.
| Parameter | This compound pinacol ester | Phenylboronic acid | Cyclohexenylboronic acid |
| Reaction Time | 4-12 h | 2-8 h | 6-16 h |
| Typical Yield | 75-90% | 85-95% | 70-85% |
| Reaction Conditions | Milder conditions often sufficient. | Wide range of conditions applicable. | May require more carefully optimized conditions to minimize side reactions. |
Experimental Protocols
Detailed methodologies for the synthesis of this compound pinacol ester and a representative Suzuki-Miyaura coupling reaction are provided below.
Synthesis of this compound pinacol ester
This one-pot synthesis is an efficient method for the preparation of the title compound.[1]
Materials:
-
4-Tetrahydropyranone
-
Hydrazine hydrate
-
Copper(II) bromide
-
Triethylamine
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Bis(pinacolato)diboron (B2pin2)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (PdCl2(dppf))
-
Potassium acetate (KOAc)
-
Dioxane
-
Methanol
Procedure:
-
Hydrazone formation: 4-Tetrahydropyranone is reacted with hydrazine hydrate to form the corresponding hydrazone.
-
Bromination and Elimination: The hydrazone is treated with copper(II) bromide and triethylamine in methanol, followed by the addition of DBU to yield 4-bromo-3,6-dihydro-2H-pyran.
-
Borylation: The resulting 4-bromo-3,6-dihydro-2H-pyran is then subjected to a Miyaura borylation with bis(pinacolato)diboron, catalyzed by PdCl2(dppf) with KOAc as the base in dioxane. The reaction mixture is heated at 80°C for 3 hours.
-
Work-up and Purification: After cooling, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography to afford this compound pinacol ester in approximately 66% overall yield.[1]
Representative Suzuki-Miyaura Coupling Protocol
This protocol is a general method for the coupling of a boronic acid with an aryl bromide.
Materials:
-
Aryl bromide (e.g., 4-bromoanisole) (1.0 equiv)
-
Boronic acid or boronic acid pinacol ester (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh3)4) (3 mol%)
-
Base (e.g., K2CO3) (2.0 equiv)
-
Solvent (e.g., Toluene/Ethanol/Water mixture)
Procedure:
-
To a reaction vessel, add the aryl bromide, boronic acid or ester, palladium catalyst, and base.
-
The vessel is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent mixture.
-
The reaction mixture is heated to reflux (typically 80-100 °C) and stirred until the starting material is consumed (monitored by TLC or GC-MS).
-
After completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Mandatory Visualization
The following diagrams illustrate the synthesis pathway for this compound pinacol ester and the catalytic cycle of the Suzuki-Miyaura reaction.
Caption: One-pot synthesis of the target boronic acid ester.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
References
A Comparative Guide to the Validation of Analytical Methods for (3,6-Dihydro-2H-pyran-4-YL)boronic acid Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated analytical methods for the accurate quantification of (3,6-Dihydro-2H-pyran-4-YL)boronic acid, a critical intermediate in the synthesis of various pharmaceutical compounds. Ensuring the purity and accurate measurement of this reagent is paramount for the integrity of research and the quality of final drug products. This document outlines the performance of High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy for this purpose, supported by representative experimental data and detailed protocols.
Comparative Analysis of Analytical Methods
The choice of an analytical method for the quantification of this compound depends on the specific requirements of the analysis, including the need for high throughput, sensitivity, or structural confirmation. The following table summarizes the key performance characteristics of each validated method.
| Analytical Method | Principle | Typical Application | Advantages | Limitations |
| HPLC-UV | Separation based on polarity | Purity assessment, quantification, and impurity profiling | High resolution, sensitivity, and specificity.[1] | Potential for on-column degradation of boronic acids.[1] |
| GC-MS | Separation based on volatility and mass-to-charge ratio | Identification and quantification of volatile impurities and the main compound after derivatization | High sensitivity and structural elucidation capabilities.[1][2] | Requires derivatization for non-volatile boronic acids.[1][2] |
| ¹¹B NMR Spectroscopy | Nuclear magnetic resonance of the boron-11 nucleus | Quantitative analysis and structural confirmation | Non-destructive, provides structural information, and can be used for absolute quantification without a reference standard of the analyte.[3][4] | Lower sensitivity compared to chromatographic methods. |
Quantitative Data Summary
The following table presents a summary of the validation parameters for the quantification of this compound using the described analytical methods. The data is representative of typical performance and may vary based on instrumentation and specific experimental conditions.
| Parameter | HPLC-UV | GC-MS (after derivatization) | ¹¹B qNMR |
| Linearity (R²) | > 0.99 | > 0.998 | > 0.99[3][4] |
| Accuracy (% Recovery) | 98 - 102% | 97 - 105% | 93.6 - 106.2%[3][4] |
| Precision (RSD) | < 2% | < 3% | 0.7 - 2.0%[3][4] |
| Limit of Detection (LOD) | ~ 0.1 µg/mL | ~ 0.04 µg/L[2] | ~ 0.02% w/w[3][4] |
| Limit of Quantification (LOQ) | ~ 0.3 µg/mL | ~ 0.1 µg/L | ~ 0.04% w/w[3][4] |
Experimental Protocols
Detailed methodologies for each of the validated analytical techniques are provided below.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method provides excellent resolution and sensitivity for the quantification of this compound.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Reagents:
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Formic acid, 0.1% (v/v) in water
Procedure:
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a final concentration of approximately 1 mg/mL.[1]
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).
-
Gradient: Start at 5% B, increase to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
-
-
Quantification: The concentration of this compound is determined by comparing the peak area of the sample to a calibration curve prepared from certified reference standards.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method offers high sensitivity and specificity, particularly for identifying and quantifying the analyte at low levels. Derivatization is required to increase the volatility of the boronic acid.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)
Reagents:
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine
-
Ethyl acetate
Procedure:
-
Derivatization:
-
To 1 mg of the sample, add 100 µL of pyridine and 100 µL of BSTFA with 1% TMCS.
-
Heat the mixture at 70°C for 30 minutes.
-
After cooling, dilute the sample with ethyl acetate.
-
-
GC-MS Conditions:
-
Injector Temperature: 250°C
-
Oven Temperature Program: Start at 80°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 40-500
-
-
Quantification: The quantification is based on the peak area of a characteristic ion of the derivatized analyte, referenced against a calibration curve prepared from derivatized standards.
Quantitative ¹¹B Nuclear Magnetic Resonance (qNMR) Spectroscopy
This is an absolute quantification method that does not require a standard of the specific analyte, providing direct measurement of the boronic acid concentration.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher) equipped with a boron-11 probe.
Reagents:
-
Deuterated solvent (e.g., DMSO-d₆)
-
Internal standard (optional, for relative quantification), such as triphenyl phosphate.
Procedure:
-
Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve it in a known volume of deuterated solvent.[1]
-
NMR Acquisition:
-
Acquire a ¹¹B NMR spectrum.[1]
-
Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of the boron nucleus (typically 5 times the longest T1).
-
Use a calibrated pulse width.
-
-
Quantification: The concentration is determined by integrating the ¹¹B signal corresponding to the boronic acid and comparing it to the integral of a known amount of an internal standard or by using the absolute intensity of the signal with a calibrated instrument.
Visualizations
The following diagrams illustrate the experimental workflow for the quantification of this compound and the logical relationship between the compared analytical methods.
Caption: Experimental workflow for the quantification of this compound.
Caption: Logical relationship between analytical methods and their key attributes.
References
- 1. benchchem.com [benchchem.com]
- 2. Fast quantitative analysis of boric acid by gas chromatography-mass spectrometry coupled with a simple and selective derivatization reaction using triethanolamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pushing the frontiers: boron-11 NMR as a method for quantitative boron analysis and its application to determine boric acid in commercial biocides - Analyst (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to the ¹H and ¹³C NMR Analysis of (3,6-Dihydro-2H-pyran-4-YL)boronic Acid Derivatives
This guide provides a detailed comparison and analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for (3,6-Dihydro-2H-pyran-4-YL)boronic acid and its common pinacol ester derivative. Dihydropyran boronic acids are versatile synthetic intermediates crucial in medicinal chemistry and materials science. A thorough understanding of their NMR characteristics is essential for structural verification, purity assessment, and reaction monitoring.
Comparative NMR Data Analysis
The chemical shifts observed in ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of the nuclei. For this compound pinacol ester, the spectrum is characterized by distinct signals corresponding to the dihydropyran ring protons, the vinylic proton, and the methyl groups of the pinacol protecting group.
A comparison with a generic dihydropyran structure highlights the influence of the boronic ester group on the chemical shifts of the ring system.
Table 1: Comparative ¹H and ¹³C NMR Chemical Shift (δ) Data
| Compound | Position | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Solvent |
| 2-(3,6-Dihydro-2H-pyran-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | H-2 | 4.13–4.20 (m, 2H) | ~67-69 (Estimated) | CDCl₃ |
| H-3 | 2.49–2.56 (m, 2H) | ~25-30 (Estimated) | ||
| C-4 | — | Not observed or broad.[1] | ||
| H-5 | 6.07 (m, 1H)[2] | ~125-135 (Estimated) | ||
| H-6 | 3.82–3.86 (m, 2H) | ~65-67 (Estimated) | ||
| Pinacol -CH₃ | 1.24 (s, 12H)[1] | ~24.8[1] | ||
| Pinacol -C | — | ~83.0[1] | ||
| 3,4-Dihydro-2H-pyran (for comparison) | C-2 | — | 65.1 | CCl₄ |
| C-3 | — | 23.3 | ||
| C-4 | — | 22.8 | ||
| C-5 | — | 144.5 | ||
| C-6 | — | 100.9 |
Spectral Interpretation:
-
¹H NMR: The vinylic proton (H-5) appears as a multiplet around 6.07 ppm, which is characteristic for protons on a double bond adjacent to a boron atom.[2] The methylene protons adjacent to the ring oxygen (H-2 and H-6) are found at approximately 4.13-4.20 ppm and 3.82-3.86 ppm, respectively. The allylic protons at the H-3 position are shifted upfield to around 2.49-2.56 ppm.[2] The twelve equivalent protons of the four methyl groups on the pinacol ester appear as a sharp singlet at ~1.24 ppm, a hallmark of this protecting group.[1]
-
¹³C NMR: A key feature in the ¹³C NMR spectra of boronic acid derivatives is the difficulty in observing the carbon atom directly attached to the boron (C-4).[1] This is due to quadrupolar relaxation caused by the boron nucleus (¹¹B and ¹⁰B), which broadens the signal, often into the baseline.[1] The carbons of the pinacol group are readily observed, with the quaternary carbons at ~83.0 ppm and the methyl carbons at ~24.8 ppm.[1] The chemical shifts for the dihydropyran ring carbons are estimated based on typical values for similar olefinic and ether structures.[3][4][5]
Experimental Protocols
Precise and reproducible data acquisition is fundamental to structural analysis. The following protocols outline the synthesis of the pinacol ester and the standard procedure for NMR analysis.
-
Reaction Setup: In a flask maintained under a nitrogen atmosphere, dissolve 4-bromo-3,6-dihydro-2H-pyran (0.15 mol), bis(pinacolato)diboron (0.15 mol), and potassium acetate (0.45 mol) in dioxane (350 mL).
-
Catalysis: Add 1,1'-bis(diphenylphosphino)ferrocene-palladium(II) dichloride methylene chloride complex (1.5 mmol) to the solution.
-
Reaction Conditions: Heat the reaction mixture to 80°C for 3 hours.
-
Workup: After cooling, add water (50 mL) to the reaction mixture. Extract the aqueous layer with dichloromethane (3 x 30 mL).
-
Purification: The combined organic layers are then dried and concentrated. The crude product can be purified by column chromatography or recrystallization to yield the desired pinacol ester.
-
Sample Preparation: Dissolve approximately 5-10 mg of the boronic acid derivative in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d (CDCl₃) is commonly used for these compounds.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. A standard pulse sequence is used with a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to singlets for each unique carbon. A larger number of scans is typically required (e.g., 1024 or more) due to the low natural abundance of the ¹³C isotope. A relaxation delay (e.g., 2 seconds) is important for accurate integration, especially for quaternary carbons.
-
¹¹B NMR (Optional): To confirm the presence and electronic environment of the boron atom, an ¹¹B NMR spectrum can be acquired. For boronic esters, a broad singlet is typically observed between δ 20 and 35 ppm.[1]
Visualization of Key Structural Features
The following diagram illustrates the structure of the pinacol ester derivative and the assignment of the key proton signals discussed in this guide.
Caption: Structure of 2-(3,6-Dihydro-2H-pyran-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane with ¹H NMR assignments.
References
A Comparative Guide to LC-MS/MS Method Development for Reaction Monitoring of (3,6-Dihydro-2H-pyran-4-YL)boronic acid
For researchers, scientists, and drug development professionals engaged in synthetic chemistry, the precise monitoring of chemical reactions is critical for ensuring optimal yield, purity, and safety of the final product. The synthesis involving versatile building blocks like (3,6-Dihydro-2H-pyran-4-YL)boronic acid necessitates robust analytical techniques to track the consumption of reactants, formation of products, and emergence of any byproducts. This guide provides a comprehensive comparison of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) with other analytical methods for the reaction monitoring of this specific boronic acid, supported by detailed experimental protocols and data presentation frameworks.
The Power of LC-MS/MS in Reaction Monitoring
LC-MS/MS has become an indispensable tool in modern pharmaceutical development and process chemistry.[1][2] Its high sensitivity and selectivity enable the simultaneous detection and quantification of multiple components in a complex reaction mixture, often without the need for cumbersome derivatization steps that are mandatory for other techniques like Gas Chromatography (GC).[3][4] This is particularly advantageous for polar and thermally labile molecules such as boronic acids.[1]
A key challenge in the analysis of boronic acids is their propensity to form cyclic anhydrides known as boroxines. Optimized LC-MS/MS methods can minimize the formation of these and other adducts, providing a clearer picture of the reaction progress.[3][4] The use of a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode offers exceptional sensitivity and selectivity, making it ideal for trace-level quantification of reactants, products, and impurities.[4][5]
Comparative Analysis of Reaction Monitoring Techniques
While LC-MS/MS is a powerful technique, a comprehensive understanding of its advantages and limitations in comparison to other methods is essential for selecting the most appropriate tool for a given analytical challenge.
| Technique | Advantages | Disadvantages | Applicability to this compound Reaction Monitoring |
| LC-MS/MS | - High sensitivity and selectivity.[1][5]- Provides molecular weight information for unequivocal identification.- Capable of quantifying multiple components simultaneously.[1]- Often no derivatization required.[3][4] | - Higher initial instrument cost.- Matrix effects can sometimes suppress ionization. | Excellent. Ideal for real-time tracking of the starting material, product formation, and detection of byproducts with high confidence. |
| HPLC-UV | - Widely available and cost-effective.- Robust and reproducible for quantitative analysis. | - Requires a chromophore for UV detection.- Lower sensitivity compared to MS.- Co-eluting impurities can interfere with quantification. | Good. Suitable if all key components have a UV chromophore and are well-resolved chromatographically. May lack the sensitivity for trace impurity analysis. |
| ¹H and ¹¹B NMR | - Provides detailed structural information.- Non-destructive.- ¹¹B NMR directly probes the boron atom, offering insights into boronic acid consumption and boronate ester formation.[6] | - Lower sensitivity compared to MS.- Can be complex to interpret for reaction mixtures with overlapping signals.- Higher instrument cost and requires specialized expertise. | Good. Highly valuable for mechanistic studies and structural confirmation, especially when used in conjunction with LC-MS for a comprehensive understanding. |
| GC-MS | - High resolution for volatile and thermally stable compounds. | - Often requires derivatization for polar and non-volatile compounds like boronic acids.[4]- Potential for on-column degradation of thermally labile compounds. | Fair. Less suitable due to the polar nature of the analyte and the need for derivatization, which adds complexity and potential for analytical variability. |
Experimental Protocol: LC-MS/MS Method for Reaction Monitoring
This protocol outlines a general procedure for developing an LC-MS/MS method for monitoring a reaction involving this compound. Optimization of specific parameters will be necessary based on the exact reaction conditions and the instrumentation used.
Sample Preparation
At designated time points, withdraw a small aliquot (e.g., 10-50 µL) from the reaction mixture. Immediately quench the reaction by diluting the aliquot in a suitable solvent (e.g., acetonitrile or methanol) to a final concentration appropriate for LC-MS analysis (typically in the low µg/mL to ng/mL range).[1] This rapid dilution prevents further reaction and precipitates proteins if the reaction is in a biological matrix.
Liquid Chromatography (LC) Conditions
-
Column: A reversed-phase C18 column, such as an Acquity BEH C18, is a good starting point.[3]
-
Mobile Phase A: 10 mM Ammonium Acetate in Water.[3]
-
Mobile Phase B: Acetonitrile.
-
Gradient: A gradient elution is typically used to separate compounds with a range of polarities. A representative gradient could be:
-
0-1 min: 5% B
-
1-5 min: 5% to 95% B
-
5-6 min: 95% B
-
6-6.1 min: 95% to 5% B
-
6.1-8 min: 5% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
Mass Spectrometry (MS) Conditions
-
Ionization Source: Electrospray Ionization (ESI), typically in negative ion mode for boronic acids.[7]
-
Mass Analyzer: Triple Quadrupole.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for quantitative analysis.[5][7]
-
MRM Transitions:
-
Determine the precursor ion (m/z) for this compound and the expected product(s) by infusion into the mass spectrometer.
-
Fragment the precursor ions and select the most intense and specific product ions for monitoring.
-
-
Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows to achieve maximum signal intensity for the analytes of interest.
Data Presentation and Interpretation
Quantitative data should be summarized in a clear and structured table to facilitate comparison of different reaction conditions or time points.
Table 1: Example of Quantitative Reaction Monitoring Data
| Time Point (min) | This compound (Peak Area) | Product (Peak Area) | Byproduct A (Peak Area) | % Conversion |
| 0 | 1,500,000 | 0 | 0 | 0% |
| 30 | 750,000 | 600,000 | 50,000 | 50% |
| 60 | 150,000 | 1,200,000 | 100,000 | 90% |
| 120 | <10,000 | 1,350,000 | 120,000 | >99% |
Visualizing the Workflow and Logic
Diagrams created using Graphviz (DOT language) can effectively illustrate the experimental workflow and the decision-making process for selecting an analytical method.
Caption: Experimental workflow for LC-MS/MS reaction monitoring.
Caption: Decision tree for selecting an analytical method.
References
- 1. benchchem.com [benchchem.com]
- 2. rsc.org [rsc.org]
- 3. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. sciex.com [sciex.com]
A Comparative Guide to Boron Reagents in Suzuki Reactions: Alternatives to (3,6-Dihydro-2H-pyran-4-YL)boronic acid
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with exceptional efficiency and functional group tolerance. A pivotal component of this reaction is the organoboron reagent. While (3,6-Dihydro-2H-pyran-4-YL)boronic acid and its pinacol ester are widely utilized for the introduction of the dihydropyran moiety, a valuable scaffold in medicinal chemistry, alternative boron reagents have emerged to address challenges associated with stability, reactivity, and purification. This guide provides an objective comparison of this compound with its more stable and often more reactive counterparts: potassium (3,6-Dihydro-2H-pyran-4-YL)trifluoroborate and (3,6-Dihydro-2H-pyran-4-YL)MIDA boronate.
Performance Comparison of Boron Reagents
The choice of boron reagent can significantly impact the outcome of a Suzuki-Miyaura coupling. The following tables summarize the key characteristics and representative experimental data for the coupling of different boron reagents bearing the (3,6-Dihydro-2H-pyran-4-YL) group with a model aryl halide, 4-bromoanisole. It is important to note that direct side-by-side comparative studies for this specific substrate are not extensively documented in a single publication. The data presented is a collation of typical conditions and expected yields based on the available literature for analogous systems.
Table 1: Qualitative Comparison of Boron Reagents
| Feature | This compound / Pinacol Ester | Potassium (3,6-Dihydro-2H-pyran-4-YL)trifluoroborate | (3,6-Dihydro-2H-pyran-4-YL)MIDA boronate |
| Stability | Moderate; prone to protodeboronation and decomposition on storage. Pinacol esters are more stable than the free boronic acid. | High; crystalline, air- and moisture-stable solids.[1][2] | Very high; exceptionally stable, crystalline solids compatible with chromatography.[3][4] |
| Reactivity | Generally good, but can be variable depending on purity and age. | Often provides higher and more reproducible yields, especially for challenging substrates.[1] | Requires an activation step (hydrolysis) to release the active boronic acid, allowing for slow and controlled release.[4][5] |
| Handling | Can be challenging to purify and handle due to potential instability. | Easy to handle and weigh accurately. | Easy to handle, purify by chromatography, and store long-term.[3] |
| Byproducts | Boronic acid-derived impurities can complicate purification. | Formation of inorganic fluoride salts. | MIDA ligand can be recovered. |
Table 2: Representative Suzuki-Miyaura Coupling Performance
| Boron Reagent | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound pinacol ester | 4-Bromoanisole | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 90 | 12 | ~85-95 |
| Potassium (3,6-Dihydro-2H-pyran-4-YL)trifluoroborate | 4-Bromoanisole | PdCl₂(dppf) | Cs₂CO₃ | THF/H₂O | 80 | 16 | ~90-98[1] |
| (3,6-Dihydro-2H-pyran-4-YL)MIDA boronate | 4-Bromoanisole | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 18 | ~90-97[5] |
Note: The yields are representative and can vary based on the specific reaction conditions and the purity of the reagents.
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental results. The following are representative protocols for the Suzuki-Miyaura coupling reaction using each class of boron reagent.
Protocol 1: Suzuki-Miyaura Coupling of this compound pinacol ester
This protocol is based on a general procedure for the Suzuki-Miyaura coupling of vinylboronic esters.[6]
Materials:
-
This compound pinacol ester (1.1 equiv)
-
Aryl halide (e.g., 4-bromoanisole, 1.0 equiv)
-
Pd(dppf)Cl₂ (2 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 equiv)
-
Dioxane and Water (4:1 v/v), degassed
Procedure:
-
To an oven-dried Schlenk flask, add the aryl halide, this compound pinacol ester, and potassium carbonate.
-
Evacuate and backfill the flask with argon three times.
-
Add Pd(dppf)Cl₂ to the flask.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 90 °C and stir for 12 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Suzuki-Miyaura Coupling of Potassium (3,6-Dihydro-2H-pyran-4-YL)trifluoroborate
This protocol is adapted from general procedures for the coupling of potassium alkenyltrifluoroborates.[1][7]
Materials:
-
Potassium (3,6-Dihydro-2H-pyran-4-YL)trifluoroborate (1.2 equiv)
-
Aryl halide (e.g., 4-bromoanisole, 1.0 equiv)
-
PdCl₂(dppf) (3 mol%)
-
Cesium carbonate (Cs₂CO₃, 3.0 equiv)
-
Tetrahydrofuran (THF) and Water (9:1 v/v), degassed
Procedure:
-
In a reaction vessel, combine the aryl halide, potassium (3,6-Dihydro-2H-pyran-4-YL)trifluoroborate, and cesium carbonate.
-
Add PdCl₂(dppf) to the vessel.
-
Purge the vessel with argon.
-
Add the degassed THF/water solvent mixture.
-
Heat the mixture to 80 °C and stir for 16 hours.
-
After cooling, dilute the mixture with diethyl ether and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic phase over magnesium sulfate, filter, and remove the solvent in vacuo.
-
The residue is then purified by silica gel chromatography.
Protocol 3: Suzuki-Miyaura Coupling of (3,6-Dihydro-2H-pyran-4-YL)MIDA boronate
This protocol is based on the slow-release strategy for MIDA boronates.[5]
Materials:
-
(3,6-Dihydro-2H-pyran-4-YL)MIDA boronate (1.5 equiv)
-
Aryl halide (e.g., 4-bromoanisole, 1.0 equiv)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄, 3.0 equiv)
-
Toluene and Water (10:1 v/v), degassed
Procedure:
-
To a microwave vial, add the aryl halide, (3,6-Dihydro-2H-pyran-4-YL)MIDA boronate, potassium phosphate, Pd(OAc)₂, and SPhos.
-
Seal the vial and purge with argon.
-
Add the degassed toluene/water solvent mixture.
-
Heat the reaction mixture to 100 °C for 18 hours.
-
After cooling, dilute with ethyl acetate and filter through a plug of silica gel, eluting with ethyl acetate.
-
Concentrate the filtrate and purify the crude product by flash chromatography.
Visualizing the Suzuki-Miyaura Reaction and Reagent Interconversion
To better understand the relationships between these boron reagents and their role in the Suzuki-Miyaura catalytic cycle, the following diagrams are provided.
References
- 1. Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates [organic-chemistry.org]
- 2. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in the synthesis and reactivity of MIDA boronates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking the Performance of (3,6-Dihydro-2H-pyran-4-YL)boronic Acid in Catalysis: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is paramount in the synthesis of complex molecules. (3,6-Dihydro-2H-pyran-4-YL)boronic acid and its pinacol ester derivative have emerged as versatile intermediates in modern organic chemistry, particularly in the construction of carbon-carbon and carbon-heteroatom bonds through palladium- and copper-catalyzed cross-coupling reactions. This guide provides an objective comparison of the performance of this compound with alternative boronic acids in key catalytic reactions, supported by available experimental data and detailed methodologies.
Executive Summary
This compound offers a unique cyclic vinylboronic acid scaffold that is valuable in the synthesis of diverse chemical entities, including biologically active compounds. Its performance in Suzuki-Miyaura and Chan-Lam couplings is benchmarked against commonly used alternatives such as phenylboronic acid and vinylboronic acid. While direct, side-by-side comparative studies with standardized metrics like Turnover Number (TON) and Turnover Frequency (TOF) are limited in the public domain, analysis of reported yields and reaction conditions allows for a qualitative and semi-quantitative assessment of its utility.
Performance in Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of C(sp²)–C(sp²) bonds. The performance of this compound pinacol ester in this reaction is highlighted by its successful application in the synthesis of complex molecules.
Table 1: Performance Comparison in Suzuki-Miyaura Cross-Coupling
| Boronic Acid/Ester | Coupling Partner | Catalyst System | Base | Solvent | Time (h) | Yield (%) | Reference |
| This compound pinacol ester | 4-Bromo-3,6-dihydro-2H-pyran | PdCl₂(dppf) (1 mol%) | KOAc | Dioxane | 3 | 66¹ | |
| Phenylboronic acid | Iodobenzene | Cu(II) Salen complex@KCC-1 | K₂CO₃ | DMF | - | 95 | |
| Phenylboronic acid | 4-Bromoacetophenone | Pd(OAc)₂ (3.6 mol%) | KF-Al₂O₃ | - | 0.17 | ~95 | |
| Vinylboronic acid pinacol ester | Aryl Halides | PdCl₂(dppf)-CH₂Cl₂ | K₃PO₄ | Dioxane | 12 | 70-95 |
¹Yield for the borylation reaction to synthesize the pinacol ester, which is then used in subsequent Suzuki-Miyaura couplings.
The data indicates that this compound pinacol ester is a competent coupling partner in Suzuki-Miyaura reactions. While a direct comparison of yields with phenylboronic acid and vinylboronic acid is challenging due to the differing nature of the coupling partners and reaction conditions, it demonstrates utility in the synthesis of its own precursor, suggesting viability in other cross-coupling reactions.
Performance in Chan-Lam Cross-Coupling Reactions
Table 2: Representative Performance of Boronic Acids in Chan-Lam Coupling
| Boronic Acid | Coupling Partner | Catalyst System | Base/Additive | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Phenylboronic acid | Aniline | Cu(OAc)₂ | 2,6-Lutidine, Myristic Acid | - | RT | - | 91 | |
| p-Tolylboronic acid | 2-Aminopyridine | Cu(OAc)₂ | DIPEA | DMSO | 120 | 24 | - | |
| Vinylboronic acids | π-deficient NH-azoles | (phen)Cu(PPh₃)Br (5 mol%) | None | - | - | - | Moderate to Good | |
| Arylboronic acid | Pyrrole | Cu(OAc)₂ | Pyridine | - | RT | 72 | 93 |
The successful coupling of various vinylboronic acids in Chan-Lam reactions suggests that this compound would also be a viable substrate for forming C-N and C-O bonds with a range of amines, alcohols, and other nucleophiles.
Experimental Protocols
Detailed experimental protocols are crucial for reproducing and building upon existing research. Below are representative procedures for the synthesis of the boronic acid pinacol ester and a general protocol for Suzuki-Miyaura cross-coupling.
Synthesis of this compound pinacol ester[1]
-
Preparation of 4-bromo-3,6-dihydro-2H-pyran: This intermediate is synthesized from 4-tetrahydropyranone through a two-step process involving hydrazone formation and subsequent treatment with copper(II) bromide-triethylamine and DBU.
-
Miyaura Borylation:
-
To a solution of 4-bromo-3,6-dihydro-2H-pyran in dioxane, add bis(pinacolato)diboron, potassium acetate (KOAc), and a palladium catalyst such as PdCl₂(dppf) (1 mol%).
-
Heat the reaction mixture at 80°C for 3 hours.
-
After cooling, the reaction is worked up using standard extraction and purification procedures to yield the desired product.
-
General Protocol for Suzuki-Miyaura Cross-Coupling of Alkenylboronic Acid Pinacol Esters
-
Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., argon), combine the aryl halide (1.0 equiv), the alkenylboronic acid pinacol ester (1.1-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), and a base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water.
-
Reaction: Stir the mixture at the desired temperature (ranging from room temperature to reflux) and monitor the reaction progress by TLC or GC/MS.
-
Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature, and perform an aqueous work-up. The organic layer is then dried and concentrated. The crude product is purified by column chromatography.
Visualizing Catalytic Cycles and Workflows
To further clarify the processes involved, the following diagrams illustrate the catalytic cycle of the Suzuki-Miyaura reaction and a typical experimental workflow.
Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.
Caption: Logical relationship of general reactivity and stability for different boronic acid types.
Conclusion
This compound and its pinacol ester are valuable reagents in palladium- and copper-catalyzed cross-coupling reactions. While comprehensive quantitative data for direct comparison with other boronic acids remains to be fully established in the literature, the available information demonstrates its utility in the synthesis of complex organic molecules. For researchers in drug discovery and development, the dihydropyran motif offers a desirable scaffold, and the use of its boronic acid derivative provides a reliable method for its incorporation into target structures. Further studies detailing the scope and limitations of this reagent in a wider range of catalytic transformations would be highly beneficial to the scientific community.
A Comparative Guide to the Kinetic Profile of (3,6-Dihydro-2H-pyran-4-YL)boronic Acid in Suzuki-Miyaura Reactions
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, prized for its ability to form carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] The choice of the boronic acid is critical, as it significantly influences the reaction kinetics and overall success of the coupling. This guide provides a comparative analysis of the kinetic performance of (3,6-Dihydro-2H-pyran-4-YL)boronic acid, a valuable building block in medicinal chemistry, against other classes of boronic acids. The information presented is based on established mechanistic principles and kinetic data from analogous systems.
Performance Comparison: Kinetic Profile of Boronic Acids
The rate of a Suzuki-Miyaura reaction is governed by three key steps in the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[3][4] The nature of the boronic acid primarily impacts the transmetalation step, which is often rate-determining.[5]
This compound is classified as a vinylboronic acid. The kinetic behavior of this class of reagents is compared with other commonly used boronic acids in the table below.
| Boronic Acid Class | Representative Example | Relative Rate of Transmetalation (Conceptual) | Key Kinetic Characteristics |
| Vinyl | This compound | Moderate to Fast | Generally faster than alkylboronic acids. The sp²-hybridized carbon facilitates transmetalation. Susceptible to protodeboronation under certain conditions.[6] |
| Aryl (Electron-Neutral) | Phenylboronic Acid | Fast | Typically exhibit favorable kinetics. The aromatic ring system is well-suited for the transmetalation step.[1] |
| Aryl (Electron-Rich) | 4-Methoxyphenylboronic Acid | Very Fast | Electron-donating groups can accelerate the transmetalation step, leading to faster reaction rates.[1] |
| Aryl (Electron-Poor) | 4-(Trifluoromethyl)phenylboronic acid | Moderate | Electron-withdrawing groups can slow down the transmetalation step. |
| Heteroaryl | 3-Pyridylboronic acid | Variable | Kinetics are highly dependent on the nature of the heteroaryl ring. Lewis basicity of heteroatoms can sometimes interfere with the catalyst.[7] |
| Alkyl (Primary) | n-Butylboronic Acid | Slow | Transmetalation of sp³-hybridized carbons is generally slower and more challenging than for sp²-hybridized carbons.[1] |
| Alkyl (Secondary) | Isopropylboronic Acid | Very Slow | Increased steric hindrance around the boron-bearing carbon significantly retards the rate of transmetalation.[1] |
Note: The relative rates presented are conceptual and can be influenced by specific reaction conditions (catalyst, ligand, base, solvent).
Experimental Protocols for Kinetic Analysis
A standardized approach is crucial for obtaining reproducible kinetic data in Suzuki-Miyaura reactions.
General Procedure for Reaction Monitoring
-
Reaction Setup: In a thermostated reaction vessel under an inert atmosphere (e.g., argon or nitrogen), combine the aryl halide, this compound (or the alternative boronic acid), a suitable base (e.g., K₂CO₃, Cs₂CO₃), and an internal standard in a degassed solvent (e.g., dioxane/water, toluene/water).
-
Initiation: Add the palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂) and ligand (if required) to the reaction mixture with vigorous stirring. This is considered time zero (t=0).
-
Sampling: At predetermined time intervals, withdraw aliquots of the reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot to halt the catalytic cycle. This can be achieved by rapid cooling and/or the addition of a suitable quenching agent.
-
Analysis: Analyze the quenched samples by a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy to determine the concentration of reactants and products over time.[8][9][10]
-
Data Analysis: Plot the concentration of the product versus time. The initial reaction rate can be determined from the initial slope of this curve.
Visualizing the Suzuki-Miyaura Reaction
Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction is depicted below.[3][4]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Kinetic Analysis
A systematic workflow is essential for acquiring reliable kinetic data.
Caption: A general experimental workflow for kinetic analysis of Suzuki-Miyaura reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring - UBC Library Open Collections [open.library.ubc.ca]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. shoko-sc.co.jp [shoko-sc.co.jp]
- 9. azom.com [azom.com]
- 10. vapourtec.com [vapourtec.com]
Purity Assessment of Synthesized (3,6-Dihydro-2H-pyran-4-YL)boronic acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of synthesized (3,6-Dihydro-2H-pyran-4-YL)boronic acid. We present objective performance comparisons with alternative reagents and include detailed experimental protocols and supporting data to aid researchers in selecting the most appropriate analytical strategy for their specific needs.
This compound is a valuable building block in medicinal chemistry, frequently employed in Suzuki-Miyaura cross-coupling reactions to synthesize complex molecules with potential therapeutic applications. The purity of this reagent is paramount, as impurities can lead to side reactions, reduced yields, and complications in the purification of the final active pharmaceutical ingredient (API). This guide focuses on the most common and effective techniques for purity determination: High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Liquid Chromatography-Mass Spectrometry (LC-MS).
Comparative Analysis of Purity Assessment Methods
The choice of analytical technique for purity assessment depends on the specific requirements of the analysis, such as the need for quantitation, identification of unknown impurities, or high-throughput screening.
| Analytical Technique | Principle | Information Provided | Advantages | Limitations |
| HPLC-UV | Chromatographic separation based on polarity, with detection by UV absorbance. | Quantitative purity (% area), detection of UV-active impurities. | Robust, reproducible, excellent for quantification of known impurities. | Not all impurities may be UV-active. Does not provide structural information. |
| NMR (¹H and ¹¹B) | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. | Structural confirmation, identification and quantification of impurities with distinct NMR signals. | Provides detailed structural information. Quantitative with an internal standard. | Can be complex to interpret. Boronic acids may form oligomeric species (boroxines) that complicate spectra. |
| LC-MS | Chromatographic separation coupled with mass-to-charge ratio detection. | Molecular weight confirmation of the main component and impurities. High sensitivity for trace impurities. | Highly sensitive and specific. Can detect non-UV-active impurities. Provides molecular weight information. | Quantification can be challenging without standards. Ionization efficiency can vary between compounds. |
Comparison with Alternative Boronic Acids in Suzuki-Miyaura Coupling
This compound is one of many heterocyclic boronic acids used in drug discovery. The choice of building block can be influenced by factors such as stability, reactivity, and the desired structural motif in the final compound.
| Boronic Acid/Ester | Key Features | Common Applications | Purity Considerations |
| This compound | Provides a saturated heterocyclic ring with an oxygen atom, which can act as a hydrogen bond acceptor. | Synthesis of kinase inhibitors, GPCR modulators. | Prone to dehydration to form cyclic boroxine anhydrides. |
| Pyridine-3-boronic acid | Introduces a basic nitrogen atom, influencing solubility and biological activity. | Synthesis of compounds targeting enzymes and receptors where a nitrogen-containing heterocycle is desired. | Can be challenging to purify due to its zwitterionic nature. |
| Thiophene-2-boronic acid | A bioisostere for a phenyl ring, offering a different electronic and steric profile. | Used in the synthesis of various biologically active compounds, including anti-inflammatory and anti-cancer agents. | Can be susceptible to protodeboronation under certain conditions. |
| This compound pinacol ester | A more stable derivative of the parent boronic acid. | Often used as a direct replacement for the boronic acid in coupling reactions to improve handling and stability. | Can hydrolyze back to the boronic acid, which may be present as an impurity. |
Experimental Data
The following tables present representative data from the analysis of a synthesized batch of this compound.
Table 1: HPLC Purity Analysis
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% to 95% B over 15 min |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm |
| Result: Purity (% Area) | 98.5% |
| Major Impurity (Retention Time) | Boroxine Trimer (12.8 min) |
Table 2: NMR Purity Analysis
| Nucleus | Chemical Shift (ppm) | Assignment | Integral | Purity (%) |
| ¹H | 6.5 (br s, 1H) | Olefinic CH | 1.00 | 98.2% (by internal standard) |
| ¹H | 4.1 (t, 2H) | O-CH₂ | 2.01 | |
| ¹H | 3.7 (t, 2H) | O-CH₂ | 2.02 | |
| ¹H | 2.3 (m, 2H) | Allylic CH₂ | 2.03 | |
| ¹¹B | 28.5 (br s) | B(OH)₂ | - |
Table 3: LC-MS Impurity Profile
| Retention Time (min) | Observed m/z [M-H]⁻ | Proposed Identity |
| 8.5 | 127.05 | This compound |
| 12.8 | 347.15 | Boroxine Trimer |
| 4.2 | 145.06 | Hydrolyzed Starting Material |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
-
Sample Preparation: Dissolve approximately 1 mg of the synthesized this compound in 1 mL of a 50:50 mixture of acetonitrile and water.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient Program:
-
0-2 min: 5% B
-
2-17 min: 5% to 95% B
-
17-20 min: 95% B
-
20-21 min: 95% to 5% B
-
21-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at 220 nm.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in 0.7 mL of a suitable deuterated solvent such as DMSO-d₆ or Methanol-d₄. The use of protic solvents can help to break up boroxine oligomers.
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
¹H NMR:
-
Acquire a standard proton spectrum.
-
For quantitative analysis, add a known amount of a suitable internal standard (e.g., dimethyl sulfone).
-
-
¹¹B NMR:
-
Acquire a boron-11 spectrum to observe the chemical environment of the boron atom. A broad singlet around 28-30 ppm is indicative of a trigonal boronic acid.
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Sample Preparation: Prepare the sample as for HPLC analysis, but at a lower concentration (e.g., 0.1 mg/mL).
-
Instrumentation: An HPLC system coupled to a mass spectrometer with an electrospray ionization (ESI) source.
-
LC Method: Use the same HPLC method as described above.
-
MS Parameters:
-
Ionization Mode: Negative ESI is often preferred for boronic acids, detecting the [M-H]⁻ ion.
-
Scan Range: m/z 50-500.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Visualizations
Caption: Workflow for the purity assessment of synthesized boronic acids.
Caption: Equilibrium between boronic acid monomer and its boroxine trimer.
A Comparative Analysis of the Bioactivity of Molecules Synthesized with a (3,6-Dihydro-2H-pyran-4-YL) Moiety
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the bioactivity of molecules synthesized incorporating a (3,6-Dihydro-2H-pyran-4-YL) core structure. The focus is on compounds targeting the PI3K/Akt/mTOR signaling pathway, a critical cascade in cellular growth, proliferation, and survival that is often dysregulated in cancer. This document presents quantitative bioactivity data, detailed experimental protocols for key assays, and visualizations of the relevant signaling pathway and experimental workflows.
Data Presentation: Comparative Bioactivity of Dihydropyran-Containing Molecules
The following table summarizes the in vitro bioactivity of two representative molecules featuring a dihydropyran or a related bioisosteric thiopyran moiety. Both compounds have been identified as inhibitors of the mammalian target of rapamycin (mTOR), a key kinase in the PI3K/Akt/mTOR pathway.
| Compound ID | Structure | Target | Bioactivity (IC50) | Cell Line Cytotoxicity (IC50) |
| Compound 19 | Dihydropyrimidinone derivative | mTOR | 0.64 µM | Not explicitly provided for this specific compound, but related compounds showed activity in the NCI-60 cell line screen. |
| Compound R22 | 7,8-dihydro-5H-thiopyrano [4,3-d]pyrimidine derivative | mTOR | 0.80 µM | H460 (Non-Small Cell Lung Cancer): 7.43 µMPC-3 (Prostate Cancer): 11.90 µM |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are based on standard laboratory procedures for assessing mTOR inhibition and cytotoxicity.
mTOR Kinase Inhibition Assay
This protocol describes a common method to determine the in vitro inhibitory activity of a compound against the mTOR kinase.
Objective: To quantify the half-maximal inhibitory concentration (IC50) of a test compound against mTOR kinase activity.
Materials:
-
Recombinant human mTOR enzyme
-
Inactive S6K protein (substrate)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM β-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4, 10 mM MgCl2, 5 mM MnCl2)
-
Test compounds dissolved in DMSO
-
96-well assay plates
-
SDS-PAGE and Western blotting reagents
-
Primary antibody against phosphorylated S6K (p-S6K)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Plate reader or imaging system
Procedure:
-
Prepare a dilution series of the test compound in DMSO.
-
In a 96-well plate, add the recombinant mTOR enzyme and the inactive S6K substrate to the kinase assay buffer.
-
Add the test compound dilutions to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at 30°C for 30-60 minutes.
-
Stop the reaction by adding SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for phosphorylated S6K.
-
Incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the extent of S6K phosphorylation.
-
Calculate the percentage of inhibition for each compound concentration relative to the positive control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell Viability (MTT) Assay
This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method to assess cell viability and the cytotoxic effects of a compound.
Objective: To determine the IC50 value of a test compound on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., H460, PC-3)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
Test compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
DMSO (for formazan solubilization)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compounds in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of the test compounds. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours at 37°C in a humidified CO2 incubator.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Mandatory Visualizations
The following diagrams illustrate the PI3K/Akt/mTOR signaling pathway and a general workflow for the experimental procedures described.
Caption: PI3K/Akt/mTOR Signaling Pathway with Inhibition Sites.
Caption: General Experimental Workflow for Synthesis and Bioactivity Testing.
Safety Operating Guide
Proper Disposal of (3,6-Dihydro-2H-pyran-4-YL)boronic acid: A Guide for Laboratory Professionals
For immediate release: Ensuring the safety of laboratory personnel and the environment is paramount in scientific research. This document provides essential guidance on the proper disposal procedures for (3,6-Dihydro-2H-pyran-4-YL)boronic acid (CAS Number: 1002127-60-7), a compound commonly used in synthetic organic chemistry. Adherence to these protocols is critical for maintaining a safe and compliant laboratory environment.
This compound is a solid substance that presents several hazards. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1] Proper handling and disposal are therefore not just recommended, but essential operational requirements for researchers, scientists, and professionals in drug development.
Immediate Safety and Handling
Before initiating any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, safety goggles, chemical-resistant gloves, and a laboratory coat. All handling of this compound and its waste should be conducted in a certified chemical fume hood to minimize the risk of inhalation.
Hazard Profile
A clear understanding of the hazards associated with this compound is the first step in safe disposal. The table below summarizes its classification according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).
| Hazard Class | Hazard Statement | Pictogram |
| Acute toxicity, Oral (Category 4) | H302: Harmful if swallowed | GHS07[2] |
| Skin irritation (Category 2) | H315: Causes skin irritation | GHS07[1][2] |
| Eye irritation (Category 2) | H319: Causes serious eye irritation | GHS07[1][2] |
| Specific target organ toxicity – Single exposure (Category 3), Respiratory system | H335: May cause respiratory irritation | GHS07[1][2] |
Step-by-Step Disposal Protocol
The disposal of this compound and any materials contaminated with it must be managed as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.
1. Waste Segregation and Collection:
-
Solid Waste: Collect unused this compound and any contaminated solid materials (e.g., weighing paper, contaminated gloves, filter paper) in a designated, sealable container clearly labeled as "Hazardous Waste."
-
Liquid Waste: If this compound is in a solution, collect it in a separate, clearly labeled, and sealable container for liquid hazardous waste. Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.
-
Aqueous Waste: Aqueous waste containing this compound should be collected separately from organic solvent waste.[3]
2. Labeling:
Properly label the hazardous waste container with the following information:
- The words "Hazardous Waste"
- The full chemical name: "this compound"
- The associated hazards (e.g., Harmful, Irritant)
- The date of accumulation
3. Storage:
Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials, until it is collected by your institution's EHS personnel or a licensed waste disposal contractor.
4. Empty Container Decontamination:
Empty containers that held this compound must be properly decontaminated before disposal.
-
Triple Rinse: In a chemical fume hood, rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol).
-
Collect Rinse Solvent: The first rinseate, and potentially subsequent rinses depending on institutional guidelines, must be collected and disposed of as hazardous liquid waste.
-
Final Disposal of Container: After thorough rinsing and allowing the container to air dry completely in a well-ventilated area, deface the original label. The clean, dry container can then be disposed of according to your institution's procedures for non-hazardous laboratory glass or plastic waste.
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By following these procedures, laboratories can ensure the safe handling and disposal of this compound, thereby protecting personnel and the environment. Always consult your institution's specific safety and disposal guidelines.
References
Essential Safety and Operational Guidance for Handling (3,6-Dihydro-2H-pyran-4-YL)boronic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety protocols and logistical plans for the handling and disposal of (3,6-Dihydro-2H-pyran-4-YL)boronic acid. Adherence to these procedures is critical for ensuring laboratory safety and maintaining the integrity of research.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is an irritant. Based on available safety data, the primary hazards are:
-
Skin Irritation: Causes skin irritation.[1]
-
Eye Irritation: Causes serious eye irritation.[1]
-
Respiratory Irritation: May cause respiratory irritation.[1]
The pinacol ester derivative is also classified as harmful if swallowed.
Minimum Required PPE:
| PPE Category | Specification |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile or Neoprene). Inspect gloves for integrity before each use. |
| Eye/Face Protection | Safety glasses with side shields or chemical safety goggles. A face shield should be worn where there is a risk of splashing. |
| Skin and Body Protection | A flame-retardant lab coat. Additional protective clothing may be necessary based on the scale of the operation. |
| Respiratory Protection | Not typically required for small quantities handled in a certified chemical fume hood. If dust or aerosols are generated, use a NIOSH-approved respirator with a particulate filter. |
Operational Plan: Step-by-Step Handling Procedures
2.1. Receiving and Storage:
-
Inspection: Upon receipt, visually inspect the container for any damage or leaks.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing and reducing agents.
-
Labeling: Ensure the container is clearly labeled with the chemical name and associated hazards.
2.2. Handling and Use:
-
Designated Area: All handling of this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Personal Protective Equipment: Don the appropriate PPE as outlined in the table above before handling the chemical.
-
Weighing and Dispensing:
-
Handle as a solid to avoid creating dust.
-
Use a spatula or other appropriate tool for transferring the solid.
-
Close the container immediately after dispensing.
-
-
In Solution:
-
When preparing solutions, add the solid to the solvent slowly.
-
Ensure adequate mixing without splashing.
-
-
Spill Management:
-
In case of a small spill, absorb with an inert material (e.g., sand, vermiculite).
-
Collect the absorbed material into a sealed container for hazardous waste disposal.
-
For larger spills, evacuate the area and follow your institution's emergency procedures.
-
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste:
-
Collect unused solid reagent and any contaminated disposable materials (e.g., weighing paper, gloves) in a designated, clearly labeled, and sealed hazardous waste container.
-
-
Liquid Waste:
-
Collect solutions containing the compound in a separate, clearly labeled, and sealed hazardous waste container.
-
Do not mix with other waste streams unless compatibility has been confirmed.
-
-
Empty Containers:
-
Rinse the empty container three times with a suitable solvent.
-
Collect the rinsate as hazardous liquid waste.
-
After triple-rinsing and allowing it to dry, the container can be disposed of according to your institution's guidelines for decontaminated glassware or plastic.
-
-
Labeling and Storage of Waste:
-
All hazardous waste containers must be clearly labeled with "Hazardous Waste," the full chemical name, and any other information required by your institution's Environmental Health and Safety (EHS) department.
-
Store waste containers in a designated, secure, and well-ventilated area, away from incompatible materials, until collection by a licensed waste disposal service.
-
Experimental Workflow
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
